molecular formula C8H13ClN2 B1522297 3-(2-Aminoethyl)aniline dihydrochloride CAS No. 879666-37-2

3-(2-Aminoethyl)aniline dihydrochloride

Cat. No.: B1522297
CAS No.: 879666-37-2
M. Wt: 172.65 g/mol
InChI Key: HBBWQVPXGBHVPE-UHFFFAOYSA-N
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Description

3-(2-Aminoethyl)aniline dihydrochloride is a useful research compound. Its molecular formula is C8H13ClN2 and its molecular weight is 172.65 g/mol. The purity is usually 95%.
The exact mass of the compound 3-(2-Aminoethyl)aniline dihydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-(2-Aminoethyl)aniline dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-Aminoethyl)aniline dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

879666-37-2

Molecular Formula

C8H13ClN2

Molecular Weight

172.65 g/mol

IUPAC Name

3-(2-aminoethyl)aniline;hydrochloride

InChI

InChI=1S/C8H12N2.ClH/c9-5-4-7-2-1-3-8(10)6-7;/h1-3,6H,4-5,9-10H2;1H

InChI Key

HBBWQVPXGBHVPE-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)N)CCN.Cl.Cl

Canonical SMILES

C1=CC(=CC(=C1)N)CCN.Cl

Pictograms

Irritant

Origin of Product

United States

Foundational & Exploratory

Technical Whitepaper: 3-(2-Aminoethyl)aniline Dihydrochloride as a Versatile Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3-(2-Aminoethyl)aniline Dihydrochloride Fundamental Properties Content Type: In-depth Technical Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary

3-(2-Aminoethyl)aniline dihydrochloride (also known as 3-aminophenethylamine or m-tyramine analog) is a bifunctional building block characterized by its "Janus-faced" reactivity. Possessing both an electron-rich aromatic amine and a nucleophilic aliphatic amine, this molecule serves as a critical scaffold in the synthesis of peptidomimetics, GPCR ligands (particularly histamine and serotonin receptor modulators), and heterobifunctional linkers for antibody-drug conjugates (ADCs). This guide provides a rigorous analysis of its physicochemical properties, synthetic routes, and, most importantly, the experimental protocols for exploiting the differential reactivity of its two amine termini.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

The utility of 3-(2-aminoethyl)aniline stems from the electronic disparity between its two nitrogen centers. The dihydrochloride salt form is preferred for stability, preventing oxidative degradation (darkening) common to the free base.

Table 1: Fundamental Properties
PropertyDataNotes
IUPAC Name 3-(2-Aminoethyl)aniline dihydrochloride
Synonyms 3-Aminophenethylamine 2HCl; m-Tyramine 2HCl (structural analog)Note: True m-tyramine is 3-(2-aminoethyl)phenol.
CAS Number 879666-37-2 (2HCl); 76935-75-6 (Free Base)
Formula C₈H₁₂N₂ · 2HCl
Molecular Weight 209.12 g/mol 136.19 g/mol (Free Base)
Appearance White to beige crystalline solidHygroscopic; darkens upon oxidation.
Solubility High in H₂O, DMSO, MethanolInsoluble in non-polar organics (Et₂O, Hexane).
pKa (Aliphatic) ~9.8 - 10.5Typical primary alkyl amine; highly basic.
pKa (Aromatic) ~4.2 - 4.7Typical aniline; weakly basic, less nucleophilic.

Synthetic Routes & Manufacturing Flow

The synthesis of 3-(2-aminoethyl)aniline typically avoids direct nitration of phenethylamine due to lack of regioselectivity. The industry-standard route employs the Henry Reaction (Nitroaldol) followed by a global reduction. This ensures high regiochemical purity.

Experimental Workflow: The Henry Route
  • Condensation: 3-Nitrobenzaldehyde reacts with nitromethane (NH₄OAc catalyst) to form the nitrostyrene.

  • Reduction: The nitro-vinyl intermediate undergoes global reduction (e.g., LiAlH₄ or catalytic hydrogenation) to reduce both the nitro group to an aniline and the vinyl-nitro group to an ethylamine.

SynthesisFlow Start 3-Nitrobenzaldehyde (CAS: 99-61-6) Step1 Henry Reaction (CH3NO2, NH4OAc, Reflux) Start->Step1 Condensation Inter Intermediate: 1-(2-Nitrovinyl)-3-nitrobenzene Step1->Inter Step2 Global Reduction (LiAlH4/THF or H2/Pd-C) Inter->Step2 6e- Reduction Product 3-(2-Aminoethyl)aniline (Free Base) Step2->Product Salt Salt Formation (HCl/EtOH) Product->Salt Stabilization

Figure 1: Synthetic pathway from 3-nitrobenzaldehyde to the dihydrochloride salt. The Henry reaction ensures meta-substitution fidelity.

Differential Reactivity: The "Janus" Amine

The core value of this molecule in drug discovery lies in the ability to selectively functionalize one amine over the other. This is controlled strictly by pH and the nature of the electrophile.

Mechanistic Insight: pKa-Driven Selectivity
  • Aliphatic Amine (pKa ~10): At pH > 9, it is unprotonated and highly nucleophilic. It reacts rapidly with acyl chlorides, NHS-esters, and isocyanates.

  • Aromatic Amine (pKa ~4.5): At pH 4–5, it remains neutral (unprotonated) while the aliphatic amine is fully protonated (NH₃⁺). This allows for inverse selectivity .

Protocol A: Selective Protection of the Aliphatic Amine (Standard)

Objective: Create an aniline-functionalized linker (e.g., N-Boc-3-(2-aminoethyl)aniline). Mechanism: Kinetic control. The aliphatic amine is orders of magnitude more nucleophilic than the aniline.

  • Dissolution: Dissolve 1.0 eq of dihydrochloride in DCM/MeOH (1:1).

  • Base: Add 2.0 eq of TEA (to neutralize HCl) + 0.1 eq excess.

  • Reagent: Add 0.95 eq of Boc₂O (Di-tert-butyl dicarbonate) dropwise at 0°C.

    • Expert Note: Using a slight deficit of Boc₂O prevents reaction with the aniline.

  • Workup: The aliphatic amine reacts within minutes. The aniline requires hours or heat. Quench after 30 min.

Protocol B: Selective Protection of the Aromatic Amine (Advanced)

Objective: Keep the aliphatic chain free (e.g., for reductive amination) while protecting the aniline. Mechanism: Thermodynamic/pH control. By maintaining pH at ~4.5, the aliphatic amine is "masked" as a cation.

  • Solvent: Use 10% aqueous acetic acid / 1,4-dioxane (1:1).

  • pH Adjustment: Verify pH is between 4.0 and 5.0.

  • Reagent: Add 1.1 eq of Boc₂O.

  • Reaction: Stir for 24 hours.

    • Result: The aliphatic amine (NH₃⁺) repels the electrophile. The aniline (NH₂) attacks the Boc₂O, albeit slowly.

    • Validation: Confirmed by NMR (shift in aromatic protons vs methylene protons).

ReactivityLogic Start 3-(2-Aminoethyl)aniline (Starting Material) Condition1 Condition A: Basic pH (>9) or Neutral Kinetic Control Start->Condition1 High Nucleophilicity of Alkyl Amine Condition2 Condition B: Acidic pH (4.0 - 5.0) Protonation Masking Start->Condition2 pKa Difference (Alkyl-NH3+ vs Ar-NH2) Result1 Major Product: Aliphatic Amine Protected (e.g., N-Boc-alkyl) Condition1->Result1 Result2 Major Product: Aromatic Amine Protected (e.g., N-Boc-aniline) Condition2->Result2

Figure 2: Decision matrix for selective functionalization based on pH-dependent nucleophilicity.

Applications in Drug Discovery[4][6][8]

GPCR Ligand Design

The 3-substituted phenethylamine scaffold is a "privileged structure" in medicinal chemistry, mimicking the neurotransmitters dopamine and serotonin.

  • Histamine H1/H2 Agonists: The meta-substitution pattern mimics the imidazole ring of histamine more closely than para-isomers in certain binding pockets.

  • Serotonin (5-HT) Modulators: Used to probe the 5-HT2 receptor family where the spatial orientation of the amine relative to the aromatic ring is critical.

Heterobifunctional Linkers (PROTACs & ADCs)

This molecule is an ideal "rigid-flexible" spacer.

  • The Aniline End: Can be converted to a diazonium salt (for azo coupling) or reacted with halo-pyrimidines (SNAr).

  • The Ethylamine End: Provides a flexible tether for attaching E3 ligase ligands or cytotoxic payloads via amide bonds.

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral).

  • Storage: Store at -20°C. The dihydrochloride is hygroscopic. Store under inert gas (Argon/Nitrogen) to prevent the formation of "black tar" oxidation products typical of anilines.

  • Handling: Use a glovebox or fresh bottle for critical synthesis. If the solid is dark brown/black, recrystallize from Ethanol/Conc. HCl before use.

References

  • Chemical Identity & Properties: PubChem. 3-(2-Aminoethyl)aniline. National Library of Medicine. [Link]

  • Synthesis via Nitroaldol: Organic Syntheses. m-Nitrobenzaldehyde.[2] Org. Synth. 1953, 33, 60. [Link]

  • pKa Data Comparison: Evans, D.A.[3] pKa Table. Harvard University. [Link]

Sources

The Versatile Diamine: A Technical Guide to the Applications of 3-(2-Aminoethyl)aniline Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

[City, State] – 3-(2-Aminoethyl)aniline dihydrochloride, a seemingly unassuming diamine, holds significant potential as a versatile building block in the synthesis of a wide array of complex organic molecules. This technical guide, aimed at researchers, scientists, and professionals in drug development and materials science, delves into the core utilities of this compound, offering insights into its reactivity and potential applications based on the established chemistry of its functional groups. While specific, in-depth literature on this exact molecule is limited, its structural motifs—a primary aliphatic amine and an aromatic aniline—provide a strong foundation for predicting its utility in several key areas of chemical synthesis.

Core Chemical Characteristics

PropertyValueSource
Chemical Name 3-(2-Aminoethyl)aniline dihydrochloride[1]
CAS Number 879666-37-2[1]
Molecular Formula C₈H₁₄Cl₂N₂[1]
Molecular Weight 209.12 g/mol [1]
Appearance Typically a solid[]
Solubility Soluble in waterGeneral knowledge

The dihydrochloride salt form enhances the stability and shelf-life of the compound, making it a convenient precursor for the free base, 3-(2-aminoethyl)aniline (CAS 76935-75-6), which is the reactive species in most synthetic applications.[][3] The presence of two distinct amine groups with different basicities and nucleophilicities is the cornerstone of its chemical utility.

Predicted Primary Applications

Based on the known reactivity of anilines and primary alkylamines, the primary uses of 3-(2-aminoethyl)aniline dihydrochloride can be extrapolated into two major fields: the synthesis of bioactive heterocyclic compounds and the development of functional polymers.

Synthesis of Bioactive Heterocycles

The dual amine functionality of 3-(2-aminoethyl)aniline makes it an ideal precursor for the construction of various nitrogen-containing heterocyclic systems, which are prevalent in many biologically active compounds.[4][5][6] The aromatic aniline can participate in reactions to form fused ring systems, while the more nucleophilic ethylamine side chain can be involved in the formation of a separate heterocyclic ring or act as a point for further functionalization.

One illustrative application is the synthesis of substituted benzimidazoles, a scaffold found in numerous pharmaceuticals. The ortho-phenylenediamine-like reactivity of the aniline moiety allows for condensation reactions with carboxylic acids or their derivatives.

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product A 3-(2-Aminoethyl)aniline (free base) C Condensation (e.g., Phillips condensation) A->C B Carboxylic Acid (R-COOH) B->C D Substituted Benzimidazole C->D Formation of benzimidazole ring G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product A 3-(2-Aminoethyl)aniline (free base) C Polycondensation A->C B Diacyl Chloride (ClOC-R-COCl) B->C D Polyamide C->D Formation of amide linkages

Sources

3-(2-Aminoethyl)aniline dihydrochloride structure elucidation and synthesis pathways

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 3-(2-Aminoethyl)aniline Dihydrochloride Structure Elucidation, Synthesis Pathways, and Experimental Protocols

Part 1: Executive Summary

3-(2-Aminoethyl)aniline dihydrochloride (also known as m-aminophenethylamine dihydrochloride) is a bifunctional aromatic scaffold critical to medicinal chemistry. It serves as a "privileged structure" in the synthesis of histamine receptor ligands (H2/H3 antagonists), kinase inhibitors, and peptidomimetics. Its value lies in its meta-substitution pattern, which provides a unique geometric vector compared to the more common para-substituted analogs, allowing for precise spatial orientation of pharmacophores.

This guide provides a comprehensive technical analysis of the molecule, detailing its structural identification, robust synthesis via the Henry Reaction, and rigorous quality control parameters.

Part 2: Chemical Identity & Properties

PropertyData
IUPAC Name 3-(2-Aminoethyl)aniline dihydrochloride
Common Name m-Aminophenethylamine 2HCl
CAS Number 879666-37-2 (2HCl salt); 14473-41-7 (Free base)
Molecular Formula

Molecular Weight 209.12 g/mol
Appearance Off-white to beige hygroscopic solid
Solubility Highly soluble in water, DMSO, Methanol; Insoluble in non-polar solvents
Melting Point ~210–215 °C (dec)

Part 3: Structural Elucidation

The structure consists of a benzene ring substituted at the 1-position with an amino group (


) and at the 3-position with an aminoethyl group (

). In the dihydrochloride salt form, both nitrogen centers are protonated (

).
Connectivity & Logic

The meta-substitution is the defining feature. Unlike para-isomers (which have an


 splitting pattern in NMR), the meta-isomer displays a more complex aromatic region due to the lack of symmetry.
Spectroscopic Profile (Nuclear Magnetic Resonance)

Solvent: DMSO-


 (Required to observe exchangeable ammonium protons)
PositionShift (

ppm)
MultiplicityIntegrationAssignment
Amine (Aliph) 8.20 – 8.50Broad Singlet3H

Amine (Arom) 9.80 – 10.20Broad Singlet3H

Aromatic (H-2) 7.35Singlet (broad)1HIsolated proton between substituents
Aromatic (H-5) 7.28Triplet (

Hz)
1HMeta to both groups
Aromatic (H-4/6) 7.10 – 7.20Multiplet2HOrtho to ethyl/amine groups
Alpha-

3.05 – 3.15Multiplet2HAdjacent to Ammonium
Beta-

2.90 – 3.00Multiplet2HBenzylic position

Note: In


, the amine protons will exchange and disappear. The aliphatic triplets will shift slightly upfield.

Part 4: Synthesis Pathways

The most robust laboratory-scale synthesis involves the Henry Reaction (Nitroaldol) followed by a global reduction. This pathway is preferred over direct nitration of phenethylamine due to regioselectivity issues.

Pathway A: The Henry Reaction Route (Recommended)
  • Condensation: 3-Nitrobenzaldehyde reacts with nitromethane to form 3-nitro-

    
    -nitrostyrene.
    
  • Global Reduction: The dinitro-alkene intermediate is reduced (using

    
     or catalytic hydrogenation) to the diamine.
    
  • Salt Formation: Treatment with anhydrous HCl generates the stable dihydrochloride.

Pathway B: Nitrile Reduction
  • Precursor: 3-Aminophenylacetonitrile.

  • Reduction: Hydrogenation of the nitrile group.

    • Limitation: Starting material is often more expensive or harder to source than nitrobenzaldehyde.

Visualizing the Synthesis Logic

SynthesisPathways cluster_alt Alternative Route (Pathway B) Start 3-Nitrobenzaldehyde (Cheap Starting Material) Intermediate 3-Nitro-β-nitrostyrene (Yellow Solid) Start->Intermediate Henry Reaction (Reflux) Reagent1 Nitromethane / NH4OAc Reagent1->Intermediate FreeBase 3-(2-Aminoethyl)aniline (Free Base - Oil) Intermediate->FreeBase Global Reduction (Exothermic) Reduction LiAlH4 (THF) or H2 / Pd-C Reduction->FreeBase Final 3-(2-Aminoethyl)aniline 2HCl (Target Product) FreeBase->Final Salt Formation SaltStep HCl in Dioxane/Ether SaltStep->Final AltStart 3-Aminophenylacetonitrile AltStart->FreeBase H2 / Raney Ni

Figure 1: Synthetic logic flow comparing the Henry Reaction route (primary) and Nitrile Reduction (secondary).

Part 5: Detailed Experimental Protocol (Pathway A)

Objective: Synthesis of 3-(2-Aminoethyl)aniline dihydrochloride from 3-nitrobenzaldehyde.

Step 1: Preparation of 3-Nitro- -nitrostyrene
  • Charge: In a 500 mL round-bottom flask equipped with a Dean-Stark trap, dissolve 3-nitrobenzaldehyde (15.1 g, 100 mmol) in glacial acetic acid (50 mL).

  • Add: Add nitromethane (7.0 mL, 130 mmol) and ammonium acetate (3.0 g, catalytic).

  • Reflux: Heat the mixture to reflux (approx. 110°C) for 4–6 hours. Monitor TLC (20% EtOAc/Hexane) for disappearance of aldehyde.

  • Workup: Cool to room temperature. Pour the reaction mixture into crushed ice (200 g).

  • Isolation: A yellow solid will precipitate.[1] Filter via vacuum filtration.[2] Wash with cold water (

    
     mL) and cold ethanol (
    
    
    
    mL).
  • Yield: Dry in a vacuum oven at 40°C. Expected yield: ~85% (Yellow crystalline solid).

Step 2: Global Reduction (Lithium Aluminum Hydride Method)

Caution: LiAlH4 is pyrophoric. Use strictly anhydrous conditions.

  • Setup: Flame-dry a 1L 3-neck flask under nitrogen flow. Add anhydrous THF (200 mL).

  • Charge Reductant: Carefully add

    
     pellets  (11.4 g, 300 mmol) at 0°C.
    
  • Addition: Dissolve the 3-nitro-

    
    -nitrostyrene  (9.7 g, 50 mmol) in anhydrous THF (100 mL) and add dropwise to the 
    
    
    
    suspension over 45 minutes. Exothermic reaction.[3]
  • Reflux: Once addition is complete, warm to room temperature, then reflux for 12 hours.

  • Quench (Fieser Method): Cool to 0°C. Carefully add: 11.4 mL water, 11.4 mL 15% NaOH, then 34 mL water. Stir for 1 hour until a white granular precipitate forms.

  • Filtration: Filter through a pad of Celite. Rinse the pad with THF.

  • Concentration: Evaporate the filtrate to obtain the crude free base (viscous dark oil).

Step 3: Salt Formation
  • Dissolution: Dissolve the crude oil in Ethanol (50 mL).

  • Acidification: Cool to 0°C. Add 4M HCl in Dioxane (30 mL) dropwise. A precipitate should form immediately.

  • Crystallization: Add Diethyl Ether (100 mL) to drive precipitation. Stir for 30 minutes.

  • Filtration: Collect the off-white solid by filtration.

  • Drying: Dry under high vacuum over

    
    .
    

Part 6: Quality Control & Safety

Quality Control Parameters
  • HPLC Purity: >98% (C18 Column, Water/MeCN gradient with 0.1% TFA).

  • Chloride Content: Titration with

    
     should confirm 2 equivalents of Cl.
    
  • Water Content: <1.0% (Karl Fischer). The salt is hygroscopic; store in a desiccator.

Safety & Handling (EHS)
  • Toxicity: Aromatic amines are potential carcinogens and skin sensitizers. Handle in a fume hood.

  • Incompatibility: Avoid strong oxidizing agents.

  • Storage: Store at +2°C to +8°C under inert gas (Argon).

References

  • PubChem. 3-(2-Aminoethyl)aniline dihydrochloride (Compound Summary). National Library of Medicine. Link

  • Organic Syntheses. Preparation of m-Nitrobenzaldehyde (Precursor). Org.[4] Synth. 1953, 33, 53. Link

  • Santa Cruz Biotechnology. 3-(2-Aminoethyl)aniline 2HCl Product Data.Link

  • Sigma-Aldrich. 3-Nitrophenethylamine hydrochloride (Alternative Precursor).Link

  • BenchChem. Industrial Synthesis of 3-Nitrobenzaldehyde and Derivatives.Link

Sources

An In-Depth Technical Guide to 3-(2-Aminoethyl)aniline Dihydrochloride: A Versatile Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An authoritative guide for researchers, medicinal chemists, and professionals in drug development, this document provides a comprehensive overview of 3-(2-Aminoethyl)aniline dihydrochloride, a key molecular scaffold with significant potential in the synthesis of novel therapeutics.

This guide delves into the essential chemical and physical properties, a detailed synthesis protocol, and the critical role of the aminoethylaniline scaffold in contemporary drug design. By synthesizing technical data with practical insights, this document serves as an essential resource for leveraging this compound in research and development endeavors.

Chemical Identity and Physicochemical Properties

3-(2-Aminoethyl)aniline dihydrochloride is an aromatic amine that serves as a valuable building block in organic synthesis. Its structure features a phenyl ring substituted with an amino group and an aminoethyl group, providing two key points for chemical modification. The dihydrochloride salt form enhances the compound's stability and solubility in aqueous media, making it convenient for a variety of synthetic applications.

Molecular Formula: C₈H₁₄Cl₂N₂[1]

IUPAC Name: 3-(2-aminoethyl)aniline;dihydrochloride[1]

CAS Number: 879666-37-2[1]

The key physicochemical properties of the free base, 3-(2-aminoethyl)aniline, and its dihydrochloride salt are summarized in the table below. These parameters are crucial for designing reaction conditions, purification strategies, and formulation development.

PropertyValue (Free Base)Value (Dihydrochloride Salt)Source(s)
Molecular Weight136.19 g/mol 209.12 g/mol [],[3]
AppearanceSolidOff-white to gray powder[]
Boiling Point278.935 °C at 760 mmHg245.0 °C[],[4]
Density1.062 g/cm³1.2215 g/cm³[],[4]
Water Solubility-Highly soluble[4]
pKa (Aniline NH₂)~4.6-[5]
XLogP30.4-[6]

Synthesis and Purification: A Validated Protocol

The synthesis of 3-(2-aminoethyl)aniline typically involves the reduction of a corresponding nitro precursor. The resulting free base can then be converted to the dihydrochloride salt for improved handling and stability. Below is a detailed, self-validating protocol that outlines a common synthetic route.

Experimental Protocol: Synthesis of 3-(2-Aminoethyl)aniline and its Dihydrochloride Salt

Part A: Reduction of 1-(2-aminoethyl)-3-nitrobenzene

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-(2-aminoethyl)-3-nitrobenzene in a suitable solvent such as ethanol or methanol.

  • Catalyst Addition: Carefully add a palladium on carbon catalyst (5-10% w/w) to the solution.

  • Hydrogenation: The flask is then placed under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and the reaction mixture is stirred vigorously at room temperature.

  • Monitoring the Reaction: The progress of the reduction can be monitored by thin-layer chromatography (TLC) until the starting material is completely consumed.

  • Work-up: Upon completion, the reaction mixture is filtered through a pad of celite to remove the catalyst. The filtrate is then concentrated under reduced pressure to yield crude 3-(2-aminoethyl)aniline.

Part B: Formation of the Dihydrochloride Salt

  • Dissolution: Dissolve the crude 3-(2-aminoethyl)aniline in a minimal amount of a suitable organic solvent, such as diethyl ether or isopropanol.

  • Acidification: Cool the solution in an ice bath and slowly add a solution of hydrochloric acid in the same solvent (e.g., 2M HCl in diethyl ether) with stirring.

  • Precipitation: The dihydrochloride salt will precipitate out of the solution as a solid.

  • Isolation and Purification: The precipitate is collected by vacuum filtration, washed with cold solvent, and dried under vacuum to yield 3-(2-aminoethyl)aniline dihydrochloride. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/ether.

Caption: Synthetic workflow for 3-(2-Aminoethyl)aniline dihydrochloride.

Analytical Characterization

The identity and purity of 3-(2-Aminoethyl)aniline dihydrochloride are confirmed through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, with their splitting patterns and chemical shifts indicative of the 1,3-disubstitution pattern. The ethyl chain protons will appear as two triplets. The amino protons will likely appear as broad singlets.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the aromatic carbons and the two carbons of the ethyl side chain, confirming the overall carbon framework of the molecule.

Infrared (IR) Spectroscopy

The IR spectrum of 3-(2-Aminoethyl)aniline dihydrochloride will exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule. Key expected peaks include:

  • N-H stretching: Primary amines typically show two bands in the region of 3400-3250 cm⁻¹.[]

  • Aromatic C-H stretching: Signals will be observed above 3000 cm⁻¹.

  • N-H bending: A band in the region of 1650-1580 cm⁻¹ is characteristic of primary amines.[]

  • C-N stretching (aromatic): A strong band is expected between 1335-1250 cm⁻¹.[]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound. For 3-(2-aminoethyl)aniline, the expected molecular ion peak ([M+H]⁺) would be at m/z 137.1073.[7]

Applications in Drug Development and Research

The 3-(2-aminoethyl)aniline scaffold is considered a "privileged scaffold" in medicinal chemistry. This is due to its ability to serve as a versatile template for the synthesis of a wide range of biologically active molecules. The presence of two reactive amino groups allows for the introduction of diverse substituents, enabling the fine-tuning of pharmacological properties such as potency, selectivity, and pharmacokinetic profiles.[8][9]

The aniline moiety itself is a common feature in many approved drugs, though its potential for metabolic oxidation is a consideration in drug design.[10] The aminoethyl side chain can act as a flexible linker to connect to other pharmacophores or to interact with specific binding pockets in biological targets.

Derivatives of anilines have been investigated for a wide range of therapeutic applications, including their use as:

  • Anti-proliferative agents: Certain aniline derivatives have shown promise in cancer therapy.[11][12]

  • Kinase inhibitors: The quinazoline scaffold, often functionalized with anilines, is a well-established core for kinase inhibitors.

  • Neuroleptic drugs: Aniline derivatives are key intermediates in the synthesis of drugs targeting the central nervous system.

Handling, Storage, and Safety

As with all aniline derivatives, 3-(2-Aminoethyl)aniline dihydrochloride should be handled with appropriate safety precautions. It is classified as harmful if swallowed and may cause skin and eye irritation.[1]

Handling:

  • Use in a well-ventilated area.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Avoid inhalation of dust.

Storage:

  • Store in a tightly sealed container in a cool, dry place.

  • Keep away from strong oxidizing agents.

Conclusion

3-(2-Aminoethyl)aniline dihydrochloride is a valuable and versatile building block for the synthesis of novel compounds with potential therapeutic applications. Its unique structural features, combined with its commercial availability, make it an attractive starting material for drug discovery programs. This guide provides the foundational knowledge necessary for researchers and scientists to effectively utilize this compound in their synthetic and medicinal chemistry endeavors.

References

  • PubChem. 3-(2-Aminoethyl)aniline. National Center for Biotechnology Information. [Link]

  • European Patent Office. Aniline derivatives. EP 0790986 B1. [Link]

  • Google Patents. 3-(2-Aminoethyl)indole and -indoline derivatives, processes for their preparation and pharmaceutical compositions containing them. EP0233413A2.
  • Dandapani, S., & Marcaurelle, L. A. (2010). Privileged Scaffolds for Library Design and Drug Discovery. In Current Protocols in Chemical Biology (Vol. 2, No. 1, pp. 1-22). John Wiley & Sons, Inc.
  • PubChem. 3-(2-Aminoethyl)phenol hydrochloride. National Center for Biotechnology Information. [Link]

  • Google Patents.
  • Google Patents.
  • NIST. 3-(2-Aminoethyl)indole hydrochloride. [Link]

  • Google Patents. A kind of preparation method of three (2- amino-ethyl) amine. CN109516919A.
  • Cresset. Aniline replacement in drug-like compounds. [Link]

  • BioSolveIT. Scaffold-Based Drug Design: Replacing an Unwanted Molecular Motif. [Link]

  • Organic Syntheses. p-AMINOTETRAPHENYLMETHANE. [Link]

  • Yildiz, Y., & Cinar, M. (2024). Statistical Analysis of Substituent Effects on pKa of Aniline. Journal of Engineering Research and Applied Science, 13(2), 2637-2642.
  • Organic Chemistry Portal. Aniline synthesis by amination (arylation). [Link]

  • Pai, N. R., Dubhashi, D. S., Vishwasrao, S., & Pusalkar, D. (2010). An efficient synthesis of neuroleptic drugs under microwave irradiation. Journal of Chemical and Pharmaceutical Research, 2(5), 506-517.
  • MDPI. Electrophilically Activated Nitroalkanes in Synthesis of 3,4-Dihydroquinozalines. [Link]

Sources

3-(2-Aminoethyl)aniline Dihydrochloride: A Bifunctional Scaffold for Next-Gen Therapeutics and Optoelectronics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-(2-Aminoethyl)aniline dihydrochloride (CAS: 879666-37-2), also known as m-aminophenethylamine, represents a high-value bifunctional building block in modern chemical research. Its utility stems from the distinct chemical environments of its two amine groups: a highly nucleophilic aliphatic amine and a less reactive, resonance-stabilized aromatic amine (aniline).

This structural asymmetry allows for precise, orthogonal functionalization, making it a critical scaffold in Medicinal Chemistry (particularly for kinase inhibitors targeting PDK1 and c-Src) and Material Science (as a spacer cation in 2D layered perovskites for white-light LEDs). This guide provides a technical deep-dive into its properties, synthetic utility, and experimental protocols.[1]

Part 1: Chemical Architecture & Properties

Structural Analysis

The compound consists of a benzene ring substituted at the meta position with an ethylamine chain. The dihydrochloride salt form ensures stability and water solubility, which is crucial for aqueous-phase synthesis and biological assays.

PropertyData
IUPAC Name 3-(2-Aminoethyl)aniline dihydrochloride
CAS Number 879666-37-2 (2HCl salt); 76935-75-6 (Free base)
Formula

Molecular Weight 209.12 g/mol
Appearance Off-white to beige crystalline solid
Solubility Highly soluble in water, DMSO, Methanol
The Mechanistic Core: Differential Reactivity

The synthetic power of this molecule lies in the


 between its two nitrogen centers.
  • Aliphatic Amine (

    
    ):  High electron density, 
    
    
    
    hybridized. It is the primary nucleophile in basic conditions.
  • Aromatic Amine (

    
    ):  The lone pair is delocalized into the 
    
    
    
    -system of the benzene ring, significantly reducing nucleophilicity.

Implication: Researchers can selectively protect or functionalize the aliphatic amine in the presence of the free aniline by controlling pH and stoichiometry, without requiring complex blocking group strategies.

Part 2: Medicinal Chemistry Applications[2][3][4][5]

Kinase Inhibitor Design

In kinase inhibitor discovery, the 3-(2-aminoethyl)aniline motif serves as a "hinge-binder" or a "solvent-front" extender. The aniline nitrogen often forms hydrogen bonds with the kinase hinge region, while the ethylamine chain extends into the ribose binding pocket or solvent channel, improving solubility and pharmacokinetic properties.

  • PDK1 Inhibitors: Used to synthesize 3-anilino-quinolin-2(1H)-ones.[2] The aniline moiety binds to the kinase active site, while the ethylamine chain can be derivatized to tune selectivity.

  • c-Src & BCR-ABL Inhibitors: Analogous to the structure of Imatinib, the meta-substituted aniline provides the correct geometry to span the ATP-binding pocket.

Workflow: Selective Functionalization

The following diagram illustrates the standard workflow for exploiting the bifunctional nature of the scaffold to create complex drug candidates.

SelectiveFunctionalization Start 3-(2-Aminoethyl)aniline Dihydrochloride Base Free Base Generation (NaOH/Extraction) Start->Base Neutralization Step1 Selective Protection (Boc2O, 0°C) Targets Aliphatic Amine Base->Step1 Kinetic Control Intermediate N-Boc-3-(2-aminoethyl)aniline (Free Aniline Available) Step1->Intermediate Yields Mono-Boc Step2 Core Coupling (e.g., Buchwald-Hartwig with Aryl Halide) Intermediate->Step2 Functionalizes Aniline Final Deprotection & Salt Formation (TFA/HCl) Step2->Final Final Drug Candidate

Figure 1: Synthetic pathway for orthogonal functionalization, leveraging the nucleophilic hierarchy of the two amine groups.

Part 3: Material Science – 2D Perovskite Engineering

Broadband Emission in Layered Perovskites

In the field of optoelectronics, 3-(2-Aminoethyl)aniline is used as a bulky organic cation to slice 3D lead-halide frameworks into 2D layers (Ruddlesden-Popper phase).

  • Mechanism: The ammonium heads anchor to the inorganic

    
     sheets. The aromatic ring introduces steric bulk and 
    
    
    
    stacking interactions between layers.
  • Outcome: This structural distortion facilitates the formation of Self-Trapped Excitons (STEs) . Unlike the narrow emission of bulk perovskites, STEs emit a broad spectrum of light, enabling single-material white light LEDs.

PerovskiteAssembly Precursors PbBr2 + HBr + 3-(2-Aminoethyl)aniline Assembly Self-Assembly via Acid Precipitation Precursors->Assembly Lattice 2D Layered Structure (Inorganic Sheets separated by Organic Spacer) Assembly->Lattice Crystallization Distortion Lattice Distortion (Jahn-Teller Effect) Lattice->Distortion Steric Hindrance Emission Broadband White Light (STE Emission) Distortion->Emission Photoexcitation

Figure 2: Logic flow for the synthesis and functional mechanism of 2D white-light emitting perovskites.

Part 4: Experimental Protocols

Protocol A: Selective N-Boc Protection of the Aliphatic Amine

This protocol yields the mono-protected intermediate, leaving the aniline free for subsequent coupling.

  • Preparation: Dissolve 3-(2-Aminoethyl)aniline dihydrochloride (1.0 eq) in a mixture of Water/Dioxane (1:1 v/v).

  • Neutralization: Add

    
     (2.5 eq) at 0°C to neutralize the hydrochloride salts.
    
  • Reaction: Slowly add Di-tert-butyl dicarbonate (

    
    , 1.0 eq) dissolved in dioxane dropwise over 30 minutes.
    
    • Expert Insight: Keeping the temperature at 0°C and limiting

      
       to exactly 1 equivalent prevents reaction with the less nucleophilic aniline.
      
  • Workup: Stir at room temperature for 4 hours. Dilute with ethyl acetate, wash with water and brine. Dry over

    
    .
    
  • Validation:

    
     should show a singlet ~1.4 ppm (Boc group) and a broad singlet ~3.5-4.0 ppm (
    
    
    
    aniline), confirming the aromatic amine is unreacted.
Protocol B: Synthesis of Perovskite Crystals

Standard acid-precipitation method for optical materials.

  • Precursor Dissolution: Dissolve

    
     (1 mmol) in 48% aqueous HBr (2 mL) by heating to 90°C.
    
  • Ligand Addition: Add 3-(2-Aminoethyl)aniline dihydrochloride (2 mmol) directly to the hot solution. The solution should remain clear.

  • Crystallization: Slowly cool the solution to room temperature at a rate of 5°C/hour.

    • Expert Insight: Slow cooling is critical. Rapid cooling yields polycrystals with high defect densities that quench the broadband emission.

  • Isolation: Filter the resulting plate-like crystals and wash with acetone (to remove excess organic salt) and dry under vacuum.

Part 5: Safety & Toxicology

While 3-(2-Aminoethyl)aniline dihydrochloride is a valuable tool, it poses specific hazards that must be managed.

  • GHS Classification:

    • Acute Toxicity (Oral): Category 4 (Harmful if swallowed).

    • Skin Corrosion/Irritation: Category 2 (Causes skin irritation).

    • Serious Eye Damage: Category 2A (Causes serious eye irritation).

  • Handling: Always handle in a fume hood. The free base form (if generated) acts as a weak sensitizer and can oxidize in air; store under inert gas (Argon/Nitrogen).

  • Storage: Hygroscopic. Store in a desiccator at room temperature.

References

  • BenchChem. (2025).[3] An In-Depth Technical Guide on the Potential Therapeutic Applications of 3-[(E)-2-Phenylethenyl]aniline Derivatives.Link (Generalized reference for aniline derivative applications).

  • Jing, C.-Q., et al. (2022). Structural Descriptors to Correlate Pb Ion Displacement and Broadband Emission in 2D Halide Perovskites. Journal of the American Chemical Society. Link

  • Abbott, B., et al. (2014). Synthesis and biological evaluation of substituted 3-anilino-quinolin-2(1H)-ones as PDK1 inhibitors. Bioorganic & Medicinal Chemistry.[2][4][3][5][6] Link

  • Plé, P. A., et al. (2004).[4] Discovery of a new class of anilinoquinazoline inhibitors with high affinity and specificity for the tyrosine kinase domain of c-Src.[4] Journal of Medicinal Chemistry.[4] Link

  • Perron, V., et al. (2009).[1] A Method for the Selective Protection of Aromatic Amines in the Presence of Aliphatic Amines.[1] Synthesis.[1][2][4][3][5][6][7][8] Link

Sources

Technical Guide: Discovery & Development of Novel 3-(2-Aminoethyl)aniline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive framework for the investigation, synthesis, and biological characterization of 3-(2-aminoethyl)aniline (also known as m-tyramine or 2-(3-aminophenyl)ethanamine) derivatives. Unlike its para-substituted counterparts, the meta-substitution pattern of this scaffold offers unique steric vectors and electronic properties, making it a "privileged structure" in medicinal chemistry. It serves as a critical junction in the design of kinase inhibitors (targeting the hinge region), GPCR ligands, and peptidomimetics.

Part 1: Chemical Rationale & Scaffold Analysis

Structural Geometry & Vector Analysis

The 3-(2-aminoethyl)aniline scaffold is defined by a 1,3-disubstitution pattern on the benzene ring. This geometry is distinct from the linear 1,4- (para) pattern found in many biogenic amines (e.g., tyramine).

  • Steric Vector: The meta substitution creates a "bent" conformation with an approximate 120° angle between substituents. In kinase inhibitor design, this allows the aniline moiety to bind to the ATP-binding hinge region while directing the ethylamine tail into the solvent-exposed front or the ribose pocket, often bypassing steric clashes that limit para-substituted analogs.

  • Electronic Decoupling: The methylene spacer (

    
    ) electronically insulates the aliphatic amine from the aromatic ring, preventing resonance effects from the aniline nitrogen from influencing the basicity of the distal amine.
    
The pKa Divergence (The "Chemist’s Handle")

The most critical feature for synthetic manipulation is the drastic difference in basicity and nucleophilicity between the two nitrogen atoms.

FeatureAniline Nitrogen (

)
Aliphatic Nitrogen (

)
Hybridization

conjugated

Approximate pKa ~4.6~10.6
Nucleophilicity Low (requires catalysis or strong electrophiles)High (reacts readily with acyl chlorides/alkyl halides)
Reactivity Profile Buchwald-Hartwig coupling, DiazotizationAmide coupling, Reductive amination

Expert Insight: This


 allows for orthogonal protection strategies  without the need for complex intermediate steps. One can selectively protonate the aliphatic amine (rendering it non-nucleophilic) to functionalize the aniline, or exploit the higher nucleophilicity of the aliphatic amine at neutral pH.

Part 2: Synthetic Strategies & Protocols

Core Synthesis: Nitrile Reduction Route

The most robust industrial route to the core scaffold involves the reduction of 3-aminophenylacetonitrile. This avoids the over-reduction often seen with nitro-styrene precursors.

Protocol: Catalytic Hydrogenation of 3-Aminophenylacetonitrile

  • Reagents: 3-Aminophenylacetonitrile, Raney Nickel (or Pd/C), Methanolic Ammonia, Hydrogen gas (

    
    ).
    
  • Safety Note: Raney Nickel is pyrophoric. Handle under inert atmosphere.

  • Preparation: Dissolve 3-aminophenylacetonitrile (10.0 mmol) in Methanolic Ammonia (7 N, 20 mL). The ammonia suppresses the formation of secondary amines (dimerization).

  • Catalyst Addition: Carefully add Raney Nickel (~10 wt% loading) as a slurry in water/methanol.

  • Hydrogenation: Pressurize the vessel to 40–50 psi

    
     and stir vigorously at room temperature for 12–16 hours.
    
  • Monitoring: Monitor by TLC (eluent: DCM/MeOH/NH4OH 90:9:1). The nitrile spot (

    
    ) should disappear, replaced by the polar amine streak (
    
    
    
    ).
  • Workup: Filter the catalyst through a Celite pad (keep wet to prevent ignition). Concentrate the filtrate in vacuo to yield the crude diamine as a viscous oil.

  • Purification: If necessary, purify via Kugelrohr distillation or convert to the dihydrochloride salt (add 4M HCl in dioxane) for crystallization.

Visualization: Synthetic Workflow

SynthesisWorkflow Start 3-Aminophenyl- acetonitrile Reagents H2 (50 psi), Raney Ni MeOH/NH3 Start->Reagents Intermediate Imine Intermediate Reagents->Intermediate Reduction Product 3-(2-Aminoethyl) aniline Intermediate->Product Major Path SideProduct Secondary Amine (Dimer) Intermediate->SideProduct Low NH3 conc.

Caption: Catalytic hydrogenation workflow emphasizing ammonia suppression of dimerization.

Part 3: Medicinal Chemistry & Orthogonal Functionalization

Selective Protection Strategy

To develop derivatives, you must control which nitrogen reacts. The "Expertise" here lies in using pH to mask the aliphatic amine.

Protocol: Selective Boc-Protection of Aliphatic Amine

  • Concept: At pH ~4.5, the aliphatic amine (

    
     10.6) is fully protonated (
    
    
    
    ) and non-nucleophilic. The aniline (
    
    
    4.6) remains ~50% unprotonated but is poor at attacking Boc-anhydride compared to the aliphatic amine. However, under basic conditions, the aliphatic amine reacts instantly.
  • Refined Method (Kinetic Control): To protect the aliphatic amine selectively, perform the reaction at

    
     in DCM with 0.9 equivalents of 
    
    
    
    and no exogenous base. The aliphatic amine, being vastly more nucleophilic, will scavenge the electrophile before the aniline can react.

Protocol Steps:

  • Dissolve 3-(2-aminoethyl)aniline (1 eq) in dry DCM at

    
    .
    
  • Add a solution of

    
     (0.95 eq) in DCM dropwise over 1 hour.
    
  • Allow to warm to RT. The aliphatic amine reacts exclusively.

  • Wash with saturated

    
    . The product is N-(3-aminophenethyl)carbamate . The aniline is now free for Buchwald couplings or amide synthesis.
    
SAR Logic & Library Generation

Once the aliphatic amine is protected (or derivatized), the aniline is modified to tune potency.

  • R1 (Aniline Modification): Target Hinge Binding.

    • Ureas: Reaction with isocyanates. High affinity H-bond donors.

    • Amides:[1][2][3] Reaction with acid chlorides.

    • Heterocycles:[2] Buchwald-Hartwig coupling to pyrimidines/quinolines (Kinase core).

  • R2 (Ethylamine Modification): Target Solubility/Selectivity.

    • Reductive Amination: Introduce solubilizing groups (morpholine, piperazine).

    • Sulfonamides: Metabolic stability.[4]

Visualization: SAR Decision Tree

SAR_Logic cluster_Aniline Aniline Nitrogen (Ar-NH2) Target: Hinge Region / Active Site cluster_Aliphatic Ethylamine Nitrogen (R-NH2) Target: Solvent Front / ADME Core 3-(2-Aminoethyl)aniline Scaffold Urea Urea Formation (H-bond donor) Core->Urea Buchwald Pd-Coupling (Heterocycle extension) Core->Buchwald RedAmin Reductive Amination (Solubility) Core->RedAmin Capping Sulfonylation (Permeability) Core->Capping

Caption: Structural modification logic separating Hinge Binding (Aniline) from ADME tuning (Aliphatic).

Part 4: Biological Characterization

Kinase Inhibition Assay (ATP Competition)

To validate the derivatives as kinase inhibitors (e.g., targeting Src, CDK, or PKA), use a FRET-based assay or Radiometric assay (


-ATP).

Protocol:

  • Buffer: 50 mM HEPES pH 7.5, 10 mM

    
    , 1 mM DTT, 0.01% Triton X-100.
    
  • Reaction: Incubate Kinase (5 nM), Peptide Substrate (2

    
    ), and Test Compound (varying concentrations) for 15 mins.
    
  • Initiation: Add ATP (at

    
     concentration for the specific kinase) to start the reaction.
    
  • Detection: Stop reaction after 60 mins. Measure phosphorylation via fluorescence ratio (if using FRET tracers like LanthaScreen) or scintillation counting.

  • Data Analysis: Plot % Inhibition vs. Log[Compound]. Fit to Sigmoidal Dose-Response equation to determine

    
    .
    
ADME Profiling: Metabolic Stability

The ethylamine side chain is susceptible to Monoamine Oxidase (MAO) degradation.

  • Assay: Incubate compound (1

    
    ) with Human Liver Microsomes (HLM) + NADPH.
    
  • Readout: LC-MS/MS analysis of parent compound depletion over 60 minutes.

  • Optimization: If

    
     is low, introduce gem-dimethyl groups on the ethyl chain (steric block) or cap the amine as a sulfonamide.
    

References

  • PubChem. 3-(2-Aminoethyl)aniline Compound Summary. National Library of Medicine. [Link]

  • Perron, V., et al. A Method for the Selective Protection of Aromatic Amines in the Presence of Aliphatic Amines. Synthesis (via Organic-Chemistry.org). [Link]

Sources

3-(2-Aminoethyl)aniline dihydrochloride commercial suppliers and availability

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 3-(2-Aminoethyl)aniline Dihydrochloride: A Versatile Bifunctional Reagent for Research and Development

Abstract

3-(2-Aminoethyl)aniline dihydrochloride is a bifunctional organic compound of increasing interest to the scientific community, particularly in the fields of medicinal chemistry, chemical synthesis, and materials science. Characterized by the presence of both a primary aliphatic amine on an ethyl side chain and a primary aromatic amine on a benzene ring, this molecule offers differential reactivity that makes it a valuable building block and linker. The dihydrochloride salt form enhances its stability and aqueous solubility, facilitating its use in a variety of reaction conditions. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of 3-(2-Aminoethyl)aniline dihydrochloride, covering its physicochemical properties, commercial availability, safety and handling protocols, and core applications. Furthermore, it presents detailed experimental methodologies, including a proposed synthetic route and a protocol for selective derivatization, to empower researchers in leveraging this versatile compound for their discovery and development pipelines.

Compound Profile and Physicochemical Properties

3-(2-Aminoethyl)aniline dihydrochloride is distinguished by its unique molecular architecture. The aliphatic amine (pKa of the conjugate acid is ~10-11) is significantly more basic and nucleophilic than the aromatic amine (pKa of the conjugate acid is ~4-5). This electronic difference is the cornerstone of its utility, allowing for selective chemical modifications under controlled conditions. The dihydrochloride salt form ensures that both amine groups are protonated, rendering the compound as a stable, often crystalline solid with improved solubility in polar solvents compared to its free base form.

Table 1: Chemical Identifiers and Properties

PropertyValueSource
IUPAC Name 3-(2-aminoethyl)aniline;dihydrochloride[1]
CAS Number 879666-37-2[1][2]
Molecular Formula C₈H₁₄Cl₂N₂[1]
Molecular Weight 209.11 g/mol [1][2]
Canonical SMILES Cl.Cl.NCCC1=CC=CC(N)=C1[1]
InChI Key ZSFFNAUDAUPWJG-UHFFFAOYSA-N[1]
MDL Number MFCD09991570[1]
Appearance Solid[]
Typical Purity ≥95%[1]

Commercial Availability and Procurement

Sourcing high-quality reagents is critical for reproducible research. 3-(2-Aminoethyl)aniline dihydrochloride is available from several specialized chemical suppliers. When procuring this compound, it is imperative for researchers to verify the CAS number (879666-37-2) to ensure the correct meta isomer is being purchased, as the ortho (CAS: 48108-93-6) and para isomers are different chemical entities with distinct applications.[4][5]

Table 2: Commercial Supplier Overview

SupplierProduct CodeTypical PurityAvailability Notes
Fluorochem F03675395%Available in gram quantities with defined shipping times from various stock locations.[1]
Santa Cruz Biotechnology CAS 879666-37-2-Listed for research use only; inquiry needed for pack sizes and pricing.[2]
BOC Sciences 76935-75-6 (Free Base)97+%Lists the free base form; pricing and quantity require inquiry.[]
Sigma-Aldrich ADVH9A986605-Regional availability may be limited; check local listings.

Health, Safety, and Handling

Proper handling of 3-(2-Aminoethyl)aniline dihydrochloride is essential to ensure laboratory safety. The compound is classified as harmful and an irritant. Adherence to the guidelines outlined in the Safety Data Sheet (SDS) is mandatory.

Table 3: GHS Hazard Information

PictogramSignal WordHazard Statements

Warning H302: Harmful if swallowed.[1][6]H315: Causes skin irritation.[1][6]H319: Causes serious eye irritation.[1][6]H335: May cause respiratory irritation.[1][6]
Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[7] Ensure eyewash stations and safety showers are readily accessible.

  • Eye/Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA 29 CFR 1910.133 or European Standard EN166.[7]

  • Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and protective clothing to prevent skin contact.

  • Respiratory Protection: Under normal use with adequate ventilation, respiratory protection is not typically required. If dust is generated, use a NIOSH/MSHA-approved respirator.

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[1][7]

Storage and Stability
  • Conditions: Store in a cool, dry, and well-ventilated place.[7] Keep the container tightly closed. The compound may darken in color during storage, which may or may not indicate degradation.

  • Incompatibilities: Avoid contact with strong oxidizing agents, acids, acid anhydrides, acid chlorides, and chloroformates.[7]

Core Applications in Research and Development

The utility of 3-(2-Aminoethyl)aniline stems from its bifunctional nature, providing two reactive sites with orthogonal properties.

A Bifunctional Linker in Medicinal Chemistry

The differential reactivity of the aliphatic and aromatic amines allows for stepwise, selective functionalization. The more nucleophilic aliphatic amine can readily undergo acylation, alkylation, or sulfonylation, while the less reactive aromatic amine remains available for subsequent transformations such as diazotization, amide bond formation with activated carboxylic acids, or transition metal-catalyzed cross-coupling reactions. This makes it an ideal scaffold or linker for constructing more complex molecules, such as PROTACs, molecular glues, and linkers for Antibody-Drug Conjugates (ADCs).[1] Aniline derivatives are foundational in drug discovery, with many approved drugs containing this motif.[8][9]

Caption: Differential reactivity of the amine groups in 3-(2-Aminoethyl)aniline.

Building Block in Organic and Polymer Synthesis

As a versatile building block, this compound can be used to introduce a protected or masked aniline functionality into a target molecule via its aliphatic tail. The related para-isomer, 4-(2-Aminoethyl)aniline, has been utilized in the preparation of molecularly imprinted polymers for selective binding applications, suggesting a similar potential for the meta-isomer in materials science.[4]

Experimental Protocols and Methodologies

To facilitate the use of this reagent, this section provides a proposed synthetic pathway and a representative experimental protocol for selective functionalization.

Proposed Synthetic Route

Synthesis_Workflow Start 3-Nitrophenethylamine (Starting Material) Step1 Step 1: Reduction of Nitro Group Reagents: H₂, Pd/C or SnCl₂/HCl Start->Step1 Intermediate 3-(2-Aminoethyl)aniline (Free Base) (Intermediate) Step1->Intermediate Step2 Step 2: Salt Formation Reagent: 2 eq. HCl in Ether/MeOH Intermediate->Step2 Product 3-(2-Aminoethyl)aniline Dihydrochloride (Final Product) Step2->Product

Caption: Proposed workflow for the synthesis of 3-(2-Aminoethyl)aniline dihydrochloride.

Methodology:

  • Reduction: 3-Nitrophenethylamine is dissolved in a suitable solvent (e.g., ethanol or ethyl acetate). A catalyst, such as palladium on carbon (Pd/C), is added, and the mixture is subjected to a hydrogen atmosphere until the reaction is complete as monitored by TLC or LC-MS. Alternatively, a chemical reductant like tin(II) chloride in hydrochloric acid can be used.

  • Work-up: The catalyst is filtered off, and the solvent is removed under reduced pressure to yield the crude free base, 3-(2-Aminoethyl)aniline.

  • Salt Formation: The crude free base is dissolved in a minimal amount of methanol or another polar solvent. Two equivalents of a solution of hydrochloric acid in a non-polar solvent (e.g., diethyl ether) are added dropwise with stirring.

  • Isolation: The resulting precipitate, 3-(2-Aminoethyl)aniline dihydrochloride, is collected by filtration, washed with the non-polar solvent, and dried under vacuum.

Protocol for Selective N-Acylation of the Aliphatic Amine

This protocol describes a self-validating system for selectively acylating the aliphatic amine, leveraging its higher nucleophilicity. The success of the reaction can be easily verified by ¹H NMR spectroscopy and mass spectrometry.

Objective: To synthesize N-acetyl-3-(2-aminoethyl)aniline.

Materials:

  • 3-(2-Aminoethyl)aniline dihydrochloride

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Acetyl chloride or Acetic anhydride

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reagent Preparation: In a round-bottom flask under an inert atmosphere (N₂ or Ar), suspend 3-(2-Aminoethyl)aniline dihydrochloride (1.0 eq) in anhydrous DCM.

  • Deprotonation: Cool the suspension to 0 °C in an ice bath. Add triethylamine (2.2 eq) dropwise to neutralize the dihydrochloride and liberate the free amines. Stir for 15-20 minutes. A clear solution may or may not form.

  • Acylation: While maintaining the temperature at 0 °C, add acetyl chloride (1.0 eq) or acetic anhydride (1.0 eq) dropwise. The reaction is often exothermic.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by TLC or LC-MS, observing the consumption of the starting material and the formation of a new, less polar product.

  • Aqueous Work-up: Quench the reaction by adding saturated aqueous NaHCO₃. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Analysis: The crude product can be purified further by column chromatography if necessary. Confirm the structure of the mono-acylated product by ¹H NMR (disappearance of one NH₂ signal and appearance of an amide NH signal and a methyl singlet) and mass spectrometry.

Conclusion

3-(2-Aminoethyl)aniline dihydrochloride is a highly valuable and versatile reagent for chemical and pharmaceutical research. Its distinct bifunctional nature, coupled with the enhanced stability and solubility of its dihydrochloride salt, provides a robust platform for the synthesis of complex molecular architectures. By understanding its properties, commercial landscape, handling requirements, and chemical reactivity, researchers can effectively integrate this compound into their workflows to accelerate the discovery and development of novel chemical entities, from small-molecule drugs to advanced materials.

References

  • 3-(2-Aminoethyl)aniline PubChem Compound Summary. National Center for Biotechnology Information. [Link]

  • A kind of preparation method of three (2- amino-ethyl) amine.
  • Synthesis and pharmacological evaluation of aniline derivatives as a potent analgesic and antioxidant agent. ResearchGate. [Link]

  • Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors. MDPI. [Link]

Sources

Methodological & Application

Accelerated Synthesis of Aniline Derivatives via Microwave Irradiation

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-MW-2026-04 [1]

Executive Summary & Theoretical Foundation

Aniline derivatives are ubiquitous pharmacophores in medicinal chemistry, serving as the structural backbone for sulfonamides, local anesthetics, and heterocyclic bioactive agents.[1] Traditional thermal synthesis of these moieties often suffers from prolonged reaction times, harsh solvent requirements, and difficult workups due to oxidation byproducts.[1]

Microwave-Assisted Organic Synthesis (MAOS) offers a distinct kinetic advantage for aniline chemistry.[1] Unlike conventional heating, which relies on conduction and convection, microwave irradiation utilizes dielectric heating .[1] Aniline derivatives, possessing polar N-H bonds and often polar substituents, interact efficiently with the oscillating electric field (2.45 GHz), leading to rapid molecular rotation and internal heat generation.[1]

Mechanism of Action

The efficiency of MAOS in aniline synthesis relies on two primary mechanisms:

  • Dipolar Polarization: The permanent dipole of the aniline nitrogen aligns with the electric field, generating heat through molecular friction.

  • Ionic Conduction: In protocols involving ionic reagents (e.g., ammonium formate, potassium carbonate), dissolved ions oscillate in the field, dramatically increasing the heating rate (

    
    ).[1]
    

MW_Mechanism MW_Source Microwave Source (2.45 GHz) Field Oscillating Electric Field MW_Source->Field Dipole Dipolar Polarization (Aniline/Solvent) Field->Dipole Aligns Dipoles Ion Ionic Conduction (Catalysts/Salts) Field->Ion Oscillates Ions Heat Internal Volumetric Heating Dipole->Heat Molecular Friction Ion->Heat Collision Energy Reaction Accelerated Kinetics Heat->Reaction Arrhenius Effect

Figure 1: Mechanism of dielectric heating facilitating accelerated reaction kinetics.[1]

Equipment & Critical Parameters

To ensure reproducibility and safety, the following hardware specifications are recommended.

Hardware Setup
  • Reactor Type: Single-mode cavity (for <50 mL scale) or Multimode (for batch scale-up).

  • Vessel: Borosilicate glass with PEEK/Teflon septa.[1] Crucial: Use high-pressure vessels (rated >20 bar) for nitro-reduction protocols due to gas evolution (

    
    , 
    
    
    
    ).[1]
  • Temperature Monitoring: Fiber-optic probe (internal) is preferred over IR sensors.[1] IR sensors measure surface temperature, which may lag behind the bulk temperature of polar aniline solutions, leading to thermal runaway.[1]

Parameter Optimization Table
ParameterConventional HeatingMicrowave HeatingRationale
Ramp Time Slow (10-30 min)Fast (1-2 min)Minimizes decomposition of unstable intermediates.[1]
Hold Time Hours (2-12 h)Minutes (2-20 min)Superheating effect allows exceeding boiling points.[1]
Stirring Low/MediumHigh (600+ RPM)Essential to prevent "hotspots" in heterogeneous mixtures (e.g., Pd/C).[1]
Pressure AtmosphericElevated (10-20 bar)Allows solvents (EtOH, H2O) to be heated 50-80°C above boiling point.[1]

Protocol A: Rapid Reduction of Nitroarenes

Objective: Synthesis of Aniline from Nitrobenzene derivatives via Transfer Hydrogenation.[1] Context: Traditional reduction (Fe/HCl or H2/Pd) is messy or requires high-pressure gas cylinders.[1] This protocol uses Ammonium Formate as a solid hydrogen source, which decomposes to release


 and 

in situ under irradiation.[1]
Materials
  • Substrate: Nitroarene (1.0 mmol)

  • Reductant: Ammonium Formate (5.0 mmol)[1]

  • Catalyst: 10% Pd/C (10 mg) or Zn dust (for acid-sensitive substrates)[1]

  • Solvent: Methanol or Ethanol (3 mL)

Step-by-Step Methodology
  • Preparation: In a 10 mL microwave vial, add the nitroarene, ammonium formate, and Pd/C.

  • Solvation: Add 3 mL of Methanol. Add a magnetic stir bar.[1][2]

  • Sealing: Crimp the cap tightly. Safety Note: This reaction generates pressure.[1] Ensure the vessel limit is not exceeded.

  • Irradiation:

    • Mode: Dynamic (Power controlled by Temperature)[1]

    • Temp: 100°C

    • Hold Time: 2–5 minutes

    • Pressure Limit: Set to 250 psi (17 bar) safety cutoff.

  • Workup: Cool to <50°C using compressed air. Filter the mixture through a Celite pad to remove Pd/C. Wash with EtOAc.

  • Purification: Evaporate solvent. The residue is often pure aniline. If necessary, recrystallize.[1]

Validation:

  • TLC: Disappearance of nitro spot (usually lower Rf) and appearance of fluorescent amine spot.[1]

  • Yield: Typically >90%.[1][3]

Protocol B: Solvent-Free N-Acylation

Objective: Synthesis of Acetanilide derivatives (e.g., Paracetamol analogs).[1] Context: N-acylation is a standard protection or derivatization step.[1] MW allows this to proceed solvent-free , adhering to Green Chemistry Principle #5.[1]

Materials
  • Substrate: Aniline derivative (5.0 mmol)

  • Reagent: Acetic Anhydride or Glacial Acetic Acid (5.5 mmol)

  • Catalyst: None (Self-catalyzed) or Zn dust (10 mg)[1]

Step-by-Step Methodology
  • Mixing: Mix the aniline and acetic anhydride in an open vessel or a loosely capped vessel (to allow pressure release if not using a dedicated reactor). Note: The reaction is exothermic; mixing may generate initial heat.[1]

  • Irradiation:

    • Temp: 120°C

    • Time: 1–3 minutes

    • Power: Max 50W (Low power is sufficient due to high polarity).

  • Quenching: Pour the hot reaction mixture directly into 20 mL of ice-cold water.

  • Isolation: The amide product will precipitate immediately.[1] Filter the solid.[4]

  • Drying: Dry in a vacuum oven.

Acylation_Workflow Start Aniline + Anhydride (Solvent-Free) MW MW Irradiation 120°C, 2 mins Start->MW Rapid Kinetics Quench Pour into Ice Water MW->Quench Stop Reaction Precip Precipitation of Amide Quench->Precip Crystallization Filter Filtration & Drying Precip->Filter

Figure 2: Workflow for solvent-free N-acylation.

Protocol C: Aqueous Suzuki-Miyaura Coupling

Objective: Derivatization of Haloanilines (Synthesis of Biaryls).[1] Context: Coupling directly to haloanilines avoids protection/deprotection steps.[1] Using water/ethanol as a solvent leverages the "superheating" of water in sealed vessels.

Materials
  • Substrate: 4-Bromoaniline (1.0 mmol)[1]

  • Coupling Partner: Phenylboronic acid (1.2 mmol)[1][5]

  • Catalyst: Pd(OAc)2 (1 mol%) or Pd-EnCat[1]

  • Base:

    
     (2.0 mmol)[1]
    
  • Solvent: Water:Ethanol (1:1 v/v, 4 mL)

Step-by-Step Methodology
  • Assembly: Dissolve base in water/ethanol in the MW vial. Add haloaniline and boronic acid.[1]

  • Catalyst Addition: Add Pd catalyst last. Flush headspace with Argon/Nitrogen (optional but recommended for yield).[1]

  • Irradiation:

    • Temp: 120°C

    • Time: 10 minutes

    • Stirring: High (critical for biphasic mixture).

  • Extraction: Dilute with water (10 mL) and extract with Ethyl Acetate (3 x 10 mL).

  • Analysis: Dry organic layer over

    
    , concentrate, and analyze via HPLC/NMR.
    

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Vessel Failure/Venting Excessive gas evolution (

,

)
Reduce scale or switch to "Open Vessel" mode with reflux condenser.
Low Yield (Reduction) Catalyst poisoningEnsure sulfur-free reagents.[1] Increase catalyst loading to 20 mg.
Thermal Runaway Poor stirring / HotspotsIncrease stir rate.[1] Use "Power Cycling" or "Air Cooling" during reaction.[1]
Incomplete Coupling Oxidation of PdDegas solvents thoroughly before irradiation.[1]

References

  • Gowda, S., et al. (2002).[1] "Reductive cleavage of azo compounds catalyzed by commercial zinc dust using ammonium formate or formic acid."[1] Tetrahedron Letters, 43(7), 1329-1331.[1] Link[1]

  • Leadbeater, N. E., & Marco, M. (2003).[1][2] "Preparation of biaryls using ultra-low amounts of palladium catalyst in water."[1] Journal of Organic Chemistry, 68(14), 5660-5667.[1] Link[1]

  • Kappe, C. O. (2004).[1] "Controlled microwave heating in modern organic synthesis." Angewandte Chemie International Edition, 43(46), 6250-6284.[1] Link[1]

  • Sridharan, V., et al. (2006).[1][6] "Microwave-Assisted, Solvent-Free Bischler Indole Synthesis." Synlett, 2006(1), 91-95.[1][6] Link

  • Polshettiwar, V., & Varma, R. S. (2008).[1] "Aqueous microwave chemistry: a clean and green synthetic tool for rapid drug discovery."[1] Chemical Society Reviews, 37, 1546-1557.[1] Link

Sources

Application Notes & Protocols: The Strategic Use of 3-(2-Aminoethyl)aniline in the Synthesis of Advanced Industrial Dyes

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic utility of 3-(2-Aminoethyl)aniline, a bifunctional aromatic amine, in the production of industrial dyes. We delve into the core chemical principles that govern its reactivity, focusing on the selective diazotization of its aromatic amino group. Detailed, field-tested protocols for the synthesis of monoazo dyes are presented, emphasizing the causality behind critical experimental parameters. This document is intended for researchers and process chemists engaged in the development of novel colorants, offering both foundational knowledge and practical, step-by-step methodologies.

Introduction: 3-(2-Aminoethyl)aniline as a Versatile Dye Precursor

3-(2-Aminoethyl)aniline, also known as 3-aminophenethylamine, is an organic compound of significant interest in modern dye chemistry. Its unique structure, featuring both a primary aromatic amine and a primary aliphatic amine, sets it apart from traditional precursors like aniline or its simple derivatives.[1] This bifunctionality is not a complication but rather a strategic advantage, allowing for a two-pronged approach to dye design.

The primary aromatic amine serves as the reactive site for diazotization, the foundational reaction for producing the vast class of azo dyes.[2][3] The ethylamine side chain, being non-reactive under standard diazotization conditions, remains available for subsequent modifications. This pendant amino group can be used to:

  • Improve solubility and substrate affinity.

  • Act as a reactive site for covalently bonding the dye to fabrics (reactive dyes).

  • Be functionalized to tune the final dye's physicochemical properties.

This guide will focus on the first and most critical step: the selective synthesis of azo dyes via the aromatic amine.

Caption: Chemical structure of 3-(2-Aminoethyl)aniline.

Core Principle: The Key to Selective Diazotization

The successful utilization of 3-(2-Aminoethyl)aniline hinges on understanding the profound difference in reactivity between its two amino groups when treated with nitrous acid (HNO₂).

  • Aromatic Primary Amines: The amino group attached directly to the benzene ring reacts with cold, acidic nitrous acid (typically generated in situ from NaNO₂ and HCl) to form a relatively stable benzenediazonium salt.[4] The stability of this intermediate, crucial for its synthetic utility, is conferred by the delocalization of the positive charge across the aromatic π-system.[5] This reaction must be maintained at low temperatures (0-5 °C) to prevent decomposition of the diazonium salt.[4]

  • Aliphatic Primary Amines: The amino group on the ethyl side chain is, in principle, more basic and nucleophilic than its aromatic counterpart because its lone pair of electrons is not delocalized.[6][7] However, upon reaction with nitrous acid, it forms a highly unstable aliphatic diazonium salt. This intermediate decomposes instantaneously, even at low temperatures, to lose nitrogen gas (N₂) and form a carbocation, leading to a mixture of undesired products like alcohols and alkenes.[5]

This differential stability is the cornerstone of the entire synthetic strategy. By carefully controlling the reaction conditions, specifically maintaining a temperature of 0-5 °C, we can selectively convert the aromatic amine into its diazonium salt while the aliphatic amine remains protonated and effectively unreactive.

Application Protocol: Synthesis of a Monoazo Dye

This section provides a representative protocol for the synthesis of an orange-red azo dye by diazotizing 3-(2-Aminoethyl)aniline and coupling it with 2-naphthol, a standard coupling component.

Workflow Overview

The synthesis is a classic two-step process: the formation of the diazonium salt, followed immediately by the azo coupling reaction.[8]

G cluster_0 Part A: Diazotization cluster_1 Part B: Azo Coupling cluster_2 Work-up & Analysis A 3-(2-Aminoethyl)aniline in HCl(aq) C Diazonium Salt Solution A->C Add dropwise at 0-5 °C B NaNO2(aq) B->C In situ HNO2 generation E Azo Dye Product C->E Add diazonium to cold naphthol solution D 2-Naphthol in NaOH(aq) D->E F Filtration & Washing E->F G Purification (Recrystallization) F->G H Characterization G->H

Caption: General workflow for azo dye synthesis.

Detailed Experimental Protocol

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves. Aniline derivatives are toxic. Diazonium salts can be explosive if allowed to dry; always keep them in solution.

Part A: Diazotization of 3-(2-Aminoethyl)aniline

  • Preparation: In a 250 mL beaker, add 3-(2-Aminoethyl)aniline (1.36 g, 0.01 mol). To this, carefully add concentrated hydrochloric acid (5 mL) and 20 mL of distilled water. Stir until the amine fully dissolves, forming the hydrochloride salt.

  • Cooling: Place the beaker in an ice-salt bath and stir the solution until the temperature drops to between 0 °C and 5 °C.

  • Nitrite Solution: In a separate 50 mL beaker, dissolve sodium nitrite (NaNO₂) (0.70 g, ~0.0101 mol) in 10 mL of cold distilled water.

  • Diazotization Reaction: Using a dropping funnel or pipette, add the sodium nitrite solution dropwise to the cold amine salt solution over 10-15 minutes. Causality: A slow addition rate is critical to maintain the low temperature, preventing both the decomposition of the formed diazonium salt and the unwanted reaction of the aliphatic amine.[4] The reaction is exothermic. Ensure the temperature does not rise above 5 °C.

  • Completion: After the addition is complete, stir the mixture for an additional 10 minutes in the ice bath. The resulting clear solution contains the benzenediazonium salt and should be used immediately in the next step.

Part B: Azo Coupling with 2-Naphthol

  • Coupling Solution: In a 400 mL beaker, dissolve 2-naphthol (1.44 g, 0.01 mol) in 50 mL of a 10% sodium hydroxide (NaOH) solution. Causality: The alkaline medium is essential to deprotonate the 2-naphthol, forming the highly reactive naphthoxide ion, which is susceptible to electrophilic attack by the diazonium salt.[9]

  • Cooling: Cool the 2-naphthol solution in an ice bath to below 5 °C.

  • Coupling Reaction: While stirring vigorously, slowly add the freshly prepared, cold diazonium salt solution from Part A into the cold 2-naphthol solution.

  • Precipitation: An intensely colored orange-red precipitate of the azo dye should form immediately.

  • Completion: Continue stirring the reaction mixture in the ice bath for 30 minutes to ensure the coupling reaction is complete.

  • Isolation: Isolate the crude dye by vacuum filtration using a Büchner funnel. Wash the solid precipitate thoroughly with cold distilled water until the filtrate is neutral.

  • Drying: Dry the purified dye in an oven at 50-60 °C or in a vacuum desiccator.

Data Presentation and Characterization

The synthesized dye should be characterized to confirm its structure and purity. The properties can be compared to established dyes to evaluate its performance.

ParameterExpected Result/MethodRationale
Physical Appearance Orange-Red Crystalline PowderThe extended conjugation of the azo-naphthol system typically absorbs in the blue-green region, reflecting red-orange light.
Yield 85-95%Azo coupling reactions are generally high-yielding.[1]
Melting Point >200 °C (with decomposition)Azo dyes are often high-melting solids.
UV-Visible Spectroscopy λmax ≈ 480-490 nm (in Ethanol)This absorption maximum (λmax) corresponds to the π → π* transition within the chromophore and is characteristic of orange-red dyes.
FTIR Spectroscopy (cm⁻¹) 3300-3400 (N-H stretch, free amine), 3200-3500 (O-H stretch, broad), ~1450 (N=N stretch, azo group), 1600-1475 (C=C aromatic stretch).Confirms the presence of key functional groups: the unreacted aliphatic amine, the hydroxyl group from naphthol, and the defining azo linkage.[9]

Conclusion and Future Directions

3-(2-Aminoethyl)aniline serves as an exemplary precursor for the synthesis of functional azo dyes. The stark difference in the stability of aromatic versus aliphatic diazonium salts provides a reliable method for selective reaction at the aromatic amino group. The protocol detailed herein is a robust, adaptable foundation for creating a variety of monoazo colorants.

The true potential of this precursor lies in the unexploited aliphatic amine. Future work should focus on leveraging this group for post-coupling modifications, such as reacting it with cyanuric chloride or other linking agents to create fiber-reactive dyes with superior wash fastness, a highly desirable trait in the textile industry.

References

  • Synthesis of New Azo Dye and Its Iron Complex Derived from 3-aminophenol. (2015). International Journal of ChemTech Research. [Link]

  • Quora. (2024). Which type of amine is more reactive: aromatic or aliphatic? What factors contribute to this difference in reactivity? [Link]

  • Aliphatic Amines vs. Aromatic Amines: What's the Difference?. (2024). Lambda Geeks. [Link]

  • The Synthesis of Azo Dyes. (n.d.). University of New Brunswick. [Link]

  • Bloom Tech. (2025). What Role Does Aniline Play In The Production Of Dyes?. [Link]

  • Aromatic and Aliphatic Amines. (n.d.). P. K. College, Contai. [Link]

  • Asian Journal of Chemistry. (2018). Synthesis, Characterization and Applications of Some Azo Dyes Derived from Various Aromatic Amines. [Link]

  • Google Patents. (1997).
  • Thieme. (2022). Synthesis of 1,3-Diaryltriazenes and Azo Dyes from Aryl Amines Using N-Nitrososulfonamides. Synlett. [Link]

  • World dye variety. (2012). Reactive Blue 49. [Link]

  • ExportersIndia. (n.d.). Red 49 Solvent Dyes. [Link]

  • XCWY. (n.d.). Solvent Red 49 - Rhodamine b dye. [Link]

  • Prime Scholars. (n.d.). Synthesis and Characteristics of Some Organic Dyes. [Link]

  • Chemistry LibreTexts. (2019). 14.4: Diazotization of Amines. [Link]

  • Organic Chemistry Portal. (n.d.). Diazotisation. [Link]

  • Reddit. (2019). The note on synthesis of p-amino Azobenzene. Posted as per request. [Link]

  • PubChem - NIH. (n.d.). Solvent Red 49. [Link]

  • Precise Color. (n.d.). China Solvent Violet 49 / CAS 205057-15-4 factory and manufacturers. [Link]

  • Google Patents. (1981). US4246171A - Continuous diazotization process, wherein the rate of addition of inorganic nitrite is automatically controlled by polarovoltric means.
  • Chemguide. (n.d.). making diazonium salts from phenylamine (aniline). [Link]

  • Online Chemistry notes. (2023). Diazotization reaction: Mechanism and Uses. [Link]

Sources

Application Notes and Protocols: A Detailed Guide to the N-Alkylation of Substituted Anilines

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The N-alkylation of substituted anilines is a cornerstone of modern organic synthesis, pivotal in the development of pharmaceuticals, agrochemicals, and functional materials. The introduction of an alkyl group to the nitrogen atom of an aniline moiety can profoundly alter its physicochemical properties, biological activity, and synthetic utility. This guide provides an in-depth exploration of the primary methodologies for aniline N-alkylation, offering detailed experimental protocols and the causal reasoning behind procedural choices. We will delve into classical approaches such as direct alkylation with alkyl halides, reductive amination, and powerful transition-metal-catalyzed methods like the Buchwald-Hartwig amination. Additionally, modern techniques including microwave-assisted synthesis will be discussed. This document is intended for researchers, scientists, and professionals in drug development, providing a blend of theoretical understanding and practical, field-proven protocols.

Introduction: The Significance of N-Alkylated Anilines

N-alkylated anilines are ubiquitous structural motifs in a vast array of biologically active molecules and functional materials. In the pharmaceutical industry, the N-alkyl group can be a critical pharmacophore, influencing a compound's binding affinity to its target, its metabolic stability, and its pharmacokinetic profile. For instance, the blockbuster drug Cinacalcet, used to treat secondary hyperparathyroidism, features a complex N-alkylated aniline core.[1] The precise control over the N-alkylation process is therefore of paramount importance in medicinal chemistry and process development.

This guide will navigate through the most reliable and versatile methods for the N-alkylation of substituted anilines, providing not just the "how" but also the "why" behind each experimental step.

Core Reaction Mechanisms: A Foundation for Rational Synthesis

A thorough understanding of the underlying reaction mechanisms is crucial for troubleshooting, optimization, and adapting protocols to new substrates. The N-alkylation of anilines can proceed through several distinct mechanistic pathways.

Nucleophilic Aliphatic Substitution (SN2)

This is the most classical approach to N-alkylation, involving the reaction of an aniline with an alkyl halide.[2] The aniline acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide leaving group.

  • Causality: The reaction rate is dependent on the nucleophilicity of the aniline and the reactivity of the alkyl halide. Electron-donating groups on the aniline ring increase its nucleophilicity, accelerating the reaction. Conversely, electron-withdrawing groups decrease nucleophilicity, making the reaction more challenging. The choice of base is critical to neutralize the hydrogen halide byproduct and prevent the protonation of the aniline, which would render it non-nucleophilic. A significant drawback of this method is the potential for over-alkylation to form tertiary amines and even quaternary ammonium salts, as the N-alkylated product is often more nucleophilic than the starting aniline.

Caption: The SN2 mechanism for N-alkylation of anilines.

Reductive Amination

Reductive amination is a highly versatile and widely used method for forming C-N bonds.[3] It proceeds in two steps: the formation of an imine or enamine intermediate from the reaction of an aniline with a carbonyl compound (aldehyde or ketone), followed by the in-situ reduction of this intermediate to the corresponding N-alkylated aniline.

  • Causality: This one-pot procedure is highly efficient and often provides cleaner reactions with better control over mono-alkylation compared to direct alkylation with alkyl halides.[4] The choice of reducing agent is critical. Mild and selective reducing agents like sodium triacetoxyborohydride (STAB) are often preferred as they are less likely to reduce the starting carbonyl compound before imine formation.[3] The pH of the reaction is also a key parameter; mildly acidic conditions can catalyze imine formation, but strongly acidic conditions will protonate the aniline, inhibiting the initial nucleophilic attack.

Caption: The general mechanism of reductive amination.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[5][6] This method is particularly valuable for the N-arylation of amines but can also be adapted for N-alkylation, especially with alkyl halides that are not amenable to classical SN2 reactions.

  • Causality: The reaction proceeds via a catalytic cycle involving oxidative addition of the alkyl halide to a Pd(0) complex, coordination of the aniline, deprotonation by a base, and reductive elimination to form the N-alkylated product and regenerate the Pd(0) catalyst.[5] The choice of ligand on the palladium catalyst is crucial for the success of the reaction, with bulky, electron-rich phosphine ligands generally providing the best results. A strong, non-nucleophilic base, such as sodium tert-butoxide, is required to facilitate the deprotonation of the coordinated aniline.

Detailed Experimental Protocols

The following protocols are designed to be robust and adaptable. However, optimization may be necessary for specific substrates.

General Experimental Workflow

Experimental_Workflow start Start reagents Combine Reactants: Substituted Aniline, Alkylating Agent, Solvent, Base/Catalyst start->reagents reaction Reaction Setup: Inert atmosphere, Temperature Control, Stirring reagents->reaction monitoring Monitor Reaction Progress (TLC, GC-MS, LC-MS) reaction->monitoring workup Aqueous Workup: Quenching, Extraction monitoring->workup Upon Completion purification Purification: Column Chromatography, Recrystallization, or Distillation workup->purification characterization Characterization: NMR, IR, Mass Spectrometry purification->characterization product Final Product characterization->product

Caption: A generalized workflow for the N-alkylation of anilines.

Protocol 1: Classical N-Alkylation with an Alkyl Halide

This protocol is suitable for the mono-N-alkylation of anilines with reactive alkyl halides.

  • Materials:

    • Substituted aniline (1.0 eq)

    • Alkyl halide (e.g., ethyl bromide, benzyl bromide) (1.1 eq)

    • Potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) (2.0 eq)

    • Acetonitrile (CH₃CN) or N,N-Dimethylformamide (DMF)

    • Anhydrous magnesium sulfate (MgSO₄)

    • Ethyl acetate and hexanes for chromatography

  • Procedure:

    • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the substituted aniline (1.0 eq) and the chosen solvent (e.g., acetonitrile, 5-10 mL per mmol of aniline).

    • Add the base (K₂CO₃ or NaHCO₃, 2.0 eq).

    • Stir the mixture at room temperature for 10 minutes.

    • Add the alkyl halide (1.1 eq) dropwise to the stirred suspension.

    • Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and monitor the progress by thin-layer chromatography (TLC).[7]

    • Upon completion, cool the reaction mixture to room temperature.

    • Filter the solid base and wash with the reaction solvent.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

    • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: Reductive Amination with an Aldehyde/Ketone

This protocol is a reliable method for the selective mono-N-alkylation of anilines.[7]

  • Materials:

    • Substituted aniline (1.0 eq)

    • Aldehyde or ketone (1.2 eq)

    • Sodium triacetoxyborohydride (STAB) (1.5 eq)

    • Anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the substituted aniline (1.0 eq) and the carbonyl compound (1.2 eq) in anhydrous DCM or DCE (5-10 mL per mmol of aniline).

    • If the aniline is unreactive, a catalytic amount of acetic acid can be added to facilitate imine formation.

    • Stir the solution at room temperature for 20-30 minutes to allow for imine formation.

    • Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 10 minutes. Caution: Gas evolution may occur.

    • Allow the reaction to stir at room temperature and monitor its progress by TLC. The reaction is typically complete within 1-24 hours.[7]

    • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.

    • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2 x 20 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

    • Filter and concentrate the solvent under reduced pressure.

    • Purify the crude product by silica gel column chromatography.

Protocol 3: Buchwald-Hartwig Amination

This protocol is adapted for the N-alkylation of anilines and is particularly useful for less reactive substrates.[8]

  • Materials:

    • Aryl or alkyl bromide (1.0 eq)

    • Aniline (1.2 eq)

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 eq)

    • 1,3-Bis(2,6-diisopropylphenyl)imidazolinium chloride (SIPr·HCl) (0.04 eq)

    • Lithium bis(trimethylsilyl)amide (LHMDS) (1.0 M in THF, 1.5 eq)

    • Anhydrous toluene or tetrahydrofuran (THF)

    • Diethyl ether

  • Procedure:

    • In an oven-dried Schlenk tube, combine the aryl or alkyl bromide (1.0 mmol), Pd₂(dba)₃ (0.01 mmol), and SIPr·HCl (0.04 mmol) under an inert atmosphere.[9]

    • Add anhydrous toluene or THF (5 mL).

    • Add the aniline (1.2 mmol).

    • Add the LHMDS solution (1.5 mL, 1.5 mmol) dropwise.

    • Stir the reaction mixture at room temperature or heat as required (e.g., 60-100 °C) and monitor by TLC.[9]

    • Upon completion, cool the mixture to room temperature and dilute with diethyl ether.

    • Filter the mixture through a pad of Celite, washing with diethyl ether.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography.

Protocol 4: Microwave-Assisted N-Alkylation with Alcohols

This method offers a rapid and efficient route to N-alkylated anilines, often with improved yields and reduced reaction times.[10][11][12]

  • Materials:

    • Substituted aniline (1.0 mmol)

    • Alcohol (e.g., benzyl alcohol) (1.5 mmol)

    • Samarium(II) iodide (SmI₂) solution (0.1 M in THF, 3 mol%)[10][11]

    • Potassium tert-butoxide (KOt-Bu) (1.0 mmol)

    • Anhydrous toluene (3 mL)

  • Procedure:

    • In a microwave reaction vial, combine the substituted aniline (1.0 mmol), the alcohol (1.5 mmol), and potassium tert-butoxide (1.0 mmol).[11]

    • Add anhydrous toluene (3 mL).

    • Add the SmI₂ solution (3 mol%).

    • Seal the vial and place it in a microwave reactor.

    • Irradiate the mixture at a set temperature (e.g., 140 °C) for a specified time (e.g., 1 hour), with stirring.[10][11][12]

    • After the reaction is complete, cool the vial to room temperature.

    • Quench the reaction with water and extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Purify the product by silica gel column chromatography.

Comparative Analysis of N-Alkylation Methods

MethodAlkylating AgentCatalyst/ReagentAdvantagesDisadvantages
Classical SN2 Alkyl HalidesBase (e.g., K₂CO₃)Simple, readily available reagents.Risk of over-alkylation, limited to reactive halides.[2]
Reductive Amination Aldehydes, KetonesReducing Agent (e.g., STAB)Excellent control of mono-alkylation, broad substrate scope.[3][4]Requires a suitable carbonyl compound, may require inert conditions.
Buchwald-Hartwig Alkyl/Aryl HalidesPalladium Catalyst, Ligand, Strong BaseHigh functional group tolerance, applicable to unreactive halides.[5]Expensive catalyst and ligands, requires inert atmosphere.
Microwave-Assisted AlcoholsMetal Catalyst (e.g., SmI₂)Rapid reaction times, high efficiency, uses "green" alkylating agents.[10][12]Requires specialized microwave equipment.

Safety Precautions

The N-alkylation of anilines involves the use of hazardous materials and requires strict adherence to safety protocols.

  • Anilines: Many substituted anilines are toxic, can be absorbed through the skin, and are potential carcinogens.[13][14] Always handle anilines in a well-ventilated chemical fume hood, wearing appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.[14][15]

  • Alkylating Agents: Alkyl halides are often toxic, volatile, and lachrymatory. Handle with care in a fume hood.

  • Reagents and Solvents: Strong bases like LHMDS and KOt-Bu are corrosive and moisture-sensitive. Solvents like DCM and DMF have their own specific hazards. Always consult the Safety Data Sheet (SDS) for each reagent before use.[16]

  • Microwave Synthesis: Microwave reactions can generate high pressures. Use only certified microwave reaction vials and follow the manufacturer's instructions for the microwave reactor.

Emergency Procedures:

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water and seek medical attention.[14]

  • Eye Contact: Flush eyes with water for at least 15 minutes and seek immediate medical attention.[13]

  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[14]

  • Spills: Absorb small spills with an inert material and dispose of as hazardous waste. For large spills, evacuate the area and contact emergency services.[13]

Conclusion

The N-alkylation of substituted anilines is a rich and diverse field of organic synthesis. The choice of method depends on a multitude of factors including the nature of the aniline and alkylating agent, the desired scale of the reaction, and the available laboratory equipment. By understanding the underlying mechanisms and adhering to the detailed protocols and safety guidelines presented in this document, researchers can confidently and effectively synthesize a wide range of N-alkylated anilines for their specific applications.

References

  • Gour, J., Gatadi, S., Malasala, S., Yaddanpudi, M. V., & Nanduri, S. (2019). A Microwave-Assisted SmI2-Catalyzed Direct N-Alkylation of Anilines with Alcohols. The Journal of Organic Chemistry, 84(12), 7488–7494. [Link]

  • Seyed, M. P., Behzad, S. H., Mansour, S., & Ebrahimi, S. (2017). N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto Transfer Hydrogen Methodology. ChemXpress, 10(2), 125. [Link]

  • Kumar, S., & Kumar, V. (2019). General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. Organic Letters, 21(23), 9494–9498. [Link]

  • Gour, J., Gatadi, S., Malasala, S., Yaddanpudi, M. V., & Nanduri, S. (2019). A Microwave-Assisted SmI2-Catalyzed Direct N-Alkylation of Anilines with Alcohols. The Journal of Organic Chemistry, 84(12), 7488–7494. [Link]

  • Jaisinghani, H. G., & Khadilkar, B. M. (1999). Microwave Assisted, Highly Efficient Solid state N- and S-Alkylation. Synthetic Communications, 29(21), 3693-3699. [Link]

  • Gour, J., Gatadi, S., Malasala, S., Yaddanpudi, M. V., & Nanduri, S. (2019). A Microwave-Assisted SmI2-Catalyzed Direct N-Alkylation of Anilines with Alcohols. ACS Publications. [Link]

  • Li, J., et al. (2024). Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one. RSC Publishing. [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Das, K., et al. (2023). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. PMC. [Link]

  • ResearchGate. N-alkylation of aniline and substituted-anilines with different benzyl alcohols using the CoNx@NC catalyst. [Link]

  • Books. Chapter 3: Synthetic Methods for Primary Anilines.
  • Organic Synthesis. Buchwald-Hartwig Coupling. [Link]

  • Gour, J., et al. (2019). A Microwave-Assisted SmI2-Catalyzed Direct N-Alkylation of Anilines with Alcohols. The Journal of Organic Chemistry. [Link]

  • Thadke, S. A., et al. (2019). Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines. Organic & Biomolecular Chemistry. [Link]

  • Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Journal of Chemical Education. [Link]

  • Google Patents.
  • Dumont, E., et al. (2013). Aniline-Catalyzed Reductive Amination as a Powerful Method for the Preparation of Reducing End-“Clickable” Chitooligosaccharides. Bioconjugate Chemistry. [Link]

  • ResearchGate. Buchwald-Hartwig amination reaction of iodobenzene with aniline... [Link]

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. Phase Transfer Catalysis. [Link]

  • ResearchGate. Structures involved in the mechanism of N-alkylation of aniline with benzyl alcohol on an open site model of Hf-Beta zeolite. [Link]

  • Vedantu. Explain the alkylation of aniline class 11 chemistry CBSE. [Link]

  • PubMed. Selective N-Alkylation of Aniline by Micellar Catalysis. [Link]

  • ResearchGate. Catalytic N-Alkylation of Anilines. [Link]

  • Semantic Scholar. N-Alkylation of Aniline and Its Derivatives by Alcohols in the Presence of Copper Compounds. [Link]

  • Organic Chemistry Portal. Use of Primary Amines for the Selective N-Alkylation of Anilines by a Reusable Heterogeneous Catalyst. [Link]

  • Penta chemicals. Aniline - SAFETY DATA SHEET. [Link]

  • Google Patents.
  • Techno PharmChem. ANILINE. [Link]

  • PubChem. Aniline. [Link]

  • Unknown. Aniline.
  • LookChem. Purification of Aniline. [Link]

  • Ishida, T., et al. (2010). Efficient and Clean Gold-Catalyzed One-Pot Selective N-Alkylation of Amines with Alcohols. Chemistry – A European Journal. [Link]

  • ResearchGate. (PDF) Purification of aniline and nitrosubstituted aniline contaminants from aqueous solution using beta zeolite. [Link]

Sources

Application Note: Leveraging 3-(2-Aminoethyl)aniline Dihydrochloride for the Strategic Synthesis of Bioactive Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Medicinal Chemists and Drug Development Professionals

Abstract The piperazine ring is a quintessential "privileged scaffold" in medicinal chemistry, forming the core of numerous FDA-approved drugs across a wide spectrum of therapeutic areas, including oncology, neuroscience, and infectious diseases. Its prevalence stems from the unique physicochemical properties conferred by its two basic nitrogen atoms, which can improve aqueous solubility, oral bioavailability, and overall ADME profiles while providing vectors for precise structural modification. This guide details the strategic use of 3-(2-Aminoethyl)aniline dihydrochloride, a versatile and commercially available building block, for the efficient construction of a key intermediate, 1-(3-aminophenyl)piperazine, and its subsequent elaboration into diverse, biologically active derivatives. We provide detailed, field-tested protocols for the core synthesis and subsequent N-functionalization reactions, explaining the rationale behind key experimental choices to empower researchers in their drug discovery campaigns.

Introduction: The Strategic Value of the Piperazine Scaffold

The six-membered piperazine heterocycle is a cornerstone of modern drug design. Its two opposing nitrogen atoms (N1 and N4) offer a rigid, low-energy conformation and serve as hydrogen bond acceptors, enhancing target affinity and specificity. Furthermore, these nitrogen centers are readily functionalized, allowing for the systematic exploration of structure-activity relationships (SAR) to optimize potency and pharmacokinetic properties. Piperazine derivatives have demonstrated a vast range of pharmacological activities, including anticancer, antimicrobial, antidepressant, and anti-inflammatory effects.

3-(2-Aminoethyl)aniline dihydrochloride serves as an ideal starting material for constructing piperazine derivatives bearing a pendant aminophenyl group. This aniline moiety is a critical pharmacophore in its own right and a versatile synthetic handle for further diversification, enabling the creation of complex

3-(2-Aminoethyl)aniline as a chemical intermediate in multi-step organic reactions

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide | Version 2.4

Target Audience: Medicinal Chemists, Process Development Scientists, and Organic Synthesis Researchers.[1] Focus: Chemoselectivity, Heterocyclic Construction, and Scaffold Diversification.

Executive Summary

3-(2-Aminoethyl)aniline (CAS: 76935-75-6), also known as m-aminophenethylamine, is a high-value bifunctional intermediate.[1] Its utility stems from the simultaneous presence of a nucleophilic aliphatic primary amine (pKa ~9.8) and a less basic aromatic primary amine (pKa ~4.2).[1] This electronic disparity allows for highly controlled, orthogonal functionalization strategies without the need for cumbersome protection-deprotection sequences if managed correctly.[1]

This guide provides validated protocols for exploiting this "Janus-faced" reactivity to access two critical pharmacophore classes: 1,2,3,4-Tetrahydroisoquinolines (THIQs) via Pictet-Spengler cyclization, and Peptidomimetic/Kinase Inhibitor Scaffolds via selective acylation.[1]

Chemical Profile & Reactivity Analysis

PropertySpecificationStrategic Implication
CAS Number 76935-75-6Ensure usage of meta-isomer; para-isomer (CAS 13472-00-9) has different cyclization kinetics.
Structure Bifunctional DiamineContains both

(aliphatic) and

(aromatic) bound nitrogens.[1]
Aliphatic pKa ~9.8 (Conjugate Acid)High nucleophilicity; reacts first with electrophiles under neutral/basic conditions.
Aromatic pKa ~4.2 (Conjugate Acid)Low nucleophilicity; requires activation or forcing conditions; susceptible to EAS (Electrophilic Aromatic Substitution).[1]
Stability Air/Light SensitiveOxidizes to quinoid species; store under Argon at 2-8°C.
Strategic Divergence Map

The following workflow illustrates how to direct the starting material into distinct chemical spaces based on initial reaction conditions.

G Start 3-(2-Aminoethyl)aniline (Bifunctional Core) PathA Path A: Kinetic Control (Low Temp / pH ~9) Start->PathA Boc2O, 0°C PathB Path B: Thermodynamic/Acidic (Aldehyde + H+) Start->PathB R-CHO, TFA, Heat ProdA Selective Aliphatic Protection (N-Boc-aniline) PathA->ProdA Nucleophilic attack by aliphatic NH2 ProdB Pictet-Spengler Cyclization (Tetrahydroisoquinoline) PathB->ProdB Imine formation -> 6-endo-trig cyclization DerivA Urea/Amide Kinase Inhibitors ProdA->DerivA Funct. of Aniline DerivB Isoquinoline Alkaloids ProdB->DerivB Oxidation/Funct.

Figure 1: Divergent synthesis pathways. Path A exploits nucleophilicity differences for selective protection. Path B utilizes the electron-rich ring for cyclization.

Protocol A: Chemoselective Protection (The "Aliphatic-First" Strategy)

Objective: Selectively protect the aliphatic amine with a Boc group while leaving the aniline free for subsequent derivatization (e.g., coupling to a kinase hinge-binder).[1]

Mechanism: The reaction relies on the significant pKa difference (


pKa > 5).[1] Under controlled conditions (0°C, stoichiometric reagent), the aliphatic amine reacts with Boc anhydride (

) orders of magnitude faster than the aniline.[1]
Materials
  • 3-(2-Aminoethyl)aniline (1.0 equiv)[1]

  • Di-tert-butyl dicarbonate (

    
    ) (0.95 - 1.0 equiv)[1]
    
  • Triethylamine (TEA) (1.1 equiv)[1]

  • Dichloromethane (DCM) (Anhydrous)[1]

  • 10% Citric acid solution

Step-by-Step Methodology
  • Preparation: Dissolve 3-(2-aminoethyl)aniline (10 mmol, 1.36 g) in anhydrous DCM (50 mL) in a round-bottom flask under nitrogen atmosphere.

  • Base Addition: Add TEA (11 mmol, 1.53 mL). Cool the solution to 0°C using an ice bath. Critical: Lower temperature suppresses the reaction of the less nucleophilic aniline.[1]

  • Reagent Addition: Dissolve

    
     (9.5 mmol, 2.07 g) in DCM (10 mL). Add this solution dropwise to the amine mixture over 30 minutes. Note: Using a slight deficit of 
    
    
    
    ensures no bis-protection occurs.
  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature over 2 hours. Monitor by TLC (System: 5% MeOH in DCM). The aliphatic amine product will move higher than the starting material; bis-protected product moves to the solvent front.[1]

  • Workup:

    • Wash the organic layer with water (2 x 30 mL).[1]

    • Wash with 10% citric acid (1 x 30 mL) to remove unreacted starting material (the free diamine is highly soluble in acid; the mono-Boc aniline is less so, but proceed with caution—extraction optimization may be required based on scale).[1] Alternative: Wash with saturated

      
       if product solubility in acid is a concern.
      
    • Dry over

      
       and concentrate in vacuo.
      
  • Validation:

    
     NMR should show a singlet at ~1.4 ppm (9H, Boc) and a broad singlet at ~3.5-4.0 ppm (2H, Aniline 
    
    
    
    ), distinct from the amide NH (~5.0 ppm).[1]

Protocol B: Pictet-Spengler Cyclization (The "Ring-Closing" Strategy)

Objective: Synthesize 6-substituted-1,2,3,4-tetrahydroisoquinoline (THIQ), a core scaffold for GPCR ligands and monoamine transporter inhibitors.[1]

Mechanism: The aliphatic amine condenses with an aldehyde to form an iminium ion. The electron-rich aromatic ring (activated by the meta-amino group, which is para to the site of closure) attacks the electrophilic iminium carbon in a 6-endo-trig cyclization.[1]

Materials
  • 3-(2-Aminoethyl)aniline (1.0 equiv)[1]

  • Aldehyde (e.g., Benzaldehyde or Formaldehyde equivalent) (1.1 equiv)[1]

  • Trifluoroacetic acid (TFA) (Solvent/Catalyst) or DCM/TFA (10:1)[1]

  • Magnesium Sulfate (

    
    )[1][2]
    
Step-by-Step Methodology
  • Imine Formation: Dissolve 3-(2-aminoethyl)aniline (5 mmol) and the aldehyde (5.5 mmol) in anhydrous DCM (20 mL). Add

    
     (1 g) to sequester water. Stir at Room Temperature (RT) for 2–4 hours.
    
  • Cyclization: Filter off the

    
     and concentrate the filtrate to obtain the crude imine.
    
  • Acid Catalysis: Redissolve the residue in TFA (10 mL). Caution: Exothermic.

    • Option A (Reactive Aldehydes): Stir at RT for 12 hours.

    • Option B (Unreactive Aldehydes): Reflux at 70°C for 4–6 hours.

  • Workup:

    • Cool reaction to RT.

    • Slowly pour into ice-cold saturated

      
       solution (neutralize to pH 8).
      
    • Extract with Ethyl Acetate (3 x 50 mL).

    • Dry (

      
      ) and concentrate.[2][3]
      
  • Purification: Flash column chromatography (Silica gel; Gradient: 0-10% MeOH in DCM with 1%

    
    ).
    
Mechanistic Pathway[4][5][6]

PictetSpengler Step1 Imine Formation (Reaction with R-CHO) Step2 Protonation -> Iminium Ion (TFA Catalysis) Step1->Step2 - H2O Step3 Electrophilic Aromatic Substitution (Ring Closure at C-6) Step2->Step3 6-endo-trig Step4 Re-aromatization Step3->Step4 - H+ Product 6-Amino-1,2,3,4-tetrahydroisoquinoline Step4->Product

Figure 2: Mechanism of the Pictet-Spengler cyclization yielding the tetrahydroisoquinoline core.[1]

Applications in Drug Discovery

The 3-(2-aminoethyl)aniline scaffold is a "privileged structure" in medicinal chemistry.

  • Kinase Inhibitors: The aniline nitrogen is frequently derivatized into a urea or amide to interact with the "hinge region" of kinases (e.g., Rho-kinase or Aurora kinase), while the ethylamine chain extends into the solvent-exposed region or ribose pocket, improving solubility.[1]

  • GPCR Ligands: The tetrahydroisoquinoline products (from Protocol B) mimic the dopamine/serotonin structure, making them ideal templates for CNS-active drugs.[1]

Safety & Handling (SDS Summary)

  • Hazards: Corrosive (Skin Corr.[4] 1B), Acute Tox. 4 (Oral).[1]

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.[1] Handle strictly in a fume hood.

  • Storage: Hygroscopic and air-sensitive. Store under inert gas (Argon/Nitrogen) at 4°C. Darken upon oxidation (red/brown color indicates degradation).[1]

References

  • Selective Protection of Amines: Perron, V., et al.[5] "A Method for the Selective Protection of Aromatic Amines in the Presence of Aliphatic Amines."[6] Synthesis, 2009, 283-289.[1]

  • Pictet-Spengler Reaction: Stöckigt, J., et al.[7] "The Pictet-Spengler Reaction in Nature and Organic Chemistry." Natural Product Reports, 2011, 28, 910-933.[1]

  • Boc Protection Protocol: BenchChem. "An In-depth Technical Guide to the Boc Protection of Primary Amines."

  • Kinase Inhibitor Scaffolds: Liao, C., et al. "Rho Kinase (ROCK) Inhibitors: A Patent Review (2014–2016)."[1] Expert Opinion on Therapeutic Patents, 2016.

Sources

The Strategic Application of 3-(2-Aminoethyl)aniline Dihydrochloride in the Design of "Turn-On" Fluorescent Probes for Metal Ion Detection

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth exploration of the synthesis and application of fluorescent probes derived from 3-(2-aminoethyl)aniline dihydrochloride. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the chemical principles, step-by-step protocols, and practical applications of these chemosensors, with a particular focus on the detection of trivalent metal ions such as aluminum (Al³⁺).

Introduction: The Versatility of 3-(2-Aminoethyl)aniline as a Precursor

3-(2-Aminoethyl)aniline is a versatile building block in the synthesis of fluorescent probes due to its dual functionality. The presence of both a primary aliphatic amine and an aromatic amine allows for a variety of chemical transformations. The dihydrochloride salt form ensures stability and solubility for synthetic applications. Its structure is particularly amenable to the formation of Schiff bases, which are a cornerstone in the design of "turn-on" fluorescent sensors. The core concept revolves around the modulation of photophysical properties of a fluorophore through a recognition event, often involving mechanisms like Photoinduced Electron Transfer (PET).

Design Principles: Leveraging Schiff Base Formation and Photoinduced Electron Transfer (PET)

The development of a fluorescent probe from 3-(2-aminoethyl)aniline typically involves its condensation with an aldehyde-bearing fluorophore. A common and effective strategy is the reaction with salicylaldehyde or its derivatives. This reaction forms a Schiff base, which acts as a recognition site for the target analyte.

The underlying sensing mechanism often relies on the principle of Photoinduced Electron Transfer (PET). In the unbound state, the lone pair of electrons on the imine nitrogen of the Schiff base can quench the fluorescence of the attached fluorophore. Upon coordination with a metal ion, this electron-donating ability is suppressed, inhibiting the PET process and leading to a significant enhancement of fluorescence—a "turn-on" response. This approach offers high sensitivity and selectivity for specific metal ions.

Synthesis of a Schiff Base Fluorescent Probe from 3-(2-Aminoethyl)aniline Dihydrochloride and Salicylaldehyde

This section details a representative protocol for the synthesis of a Schiff base fluorescent probe for the detection of Al³⁺ ions. This protocol is based on established methodologies for Schiff base formation.

Materials and Reagents
  • 3-(2-Aminoethyl)aniline dihydrochloride

  • Salicylaldehyde

  • Ethanol (absolute)

  • Triethylamine (or another suitable base)

  • Standard laboratory glassware

  • Magnetic stirrer with heating

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) plates

  • Column chromatography setup (if necessary)

  • Characterization instruments: NMR spectrometer, Mass spectrometer, UV-Vis spectrophotometer, Fluorescence spectrophotometer

Protocol for Probe Synthesis
  • Dissolution of Starting Material : In a round-bottom flask, dissolve a specific molar equivalent of 3-(2-aminoethyl)aniline dihydrochloride in absolute ethanol.

  • Neutralization : To this solution, add a slight molar excess of a base, such as triethylamine, to neutralize the hydrochloride salt and free the amine for reaction. Stir the mixture at room temperature for approximately 15-20 minutes.

  • Addition of Aldehyde : Add an equimolar amount of salicylaldehyde to the reaction mixture.

  • Reaction : Reflux the mixture with continuous stirring for a designated period (typically 2-4 hours). The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC).

  • Isolation of Product : Upon completion of the reaction, cool the mixture to room temperature. The product may precipitate out of the solution. If so, it can be collected by vacuum filtration. If not, the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification : The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to obtain the pure Schiff base fluorescent probe.

  • Characterization : The structure and purity of the synthesized probe should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Characterization and Application of the Synthesized Probe

The photophysical properties of the synthesized probe and its response to various metal ions are critical for its validation as a sensor.

Photophysical Properties

The absorption and emission spectra of the probe are recorded in a suitable solvent system (e.g., DMSO/water mixture). The quantum yield of the probe is also determined to quantify its fluorescence efficiency.

Application in Metal Ion Detection

This protocol outlines the use of the synthesized probe for the detection of Al³⁺ ions.

  • Synthesized Schiff base fluorescent probe stock solution (e.g., 1 mM in DMSO)

  • Stock solutions of various metal ions (e.g., Al³⁺, Fe³⁺, Cu²⁺, Zn²⁺, etc.) in deionized water

  • Buffer solution (e.g., HEPES or Tris-HCl, pH 7.4)

  • Fluorescence spectrophotometer

  • Preparation of Test Solutions : In a series of cuvettes, prepare solutions containing the buffer and the fluorescent probe at a fixed final concentration (e.g., 10 µM).

  • Addition of Metal Ions : To each cuvette, add a specific concentration of the metal ion to be tested. Include a blank sample with no added metal ion.

  • Incubation : Allow the solutions to incubate for a short period (e.g., 5-10 minutes) at room temperature to ensure complete complexation.

  • Fluorescence Measurement : Record the fluorescence emission spectra of each solution using the fluorescence spectrophotometer. The excitation wavelength should be set at the absorption maximum of the probe-metal complex.

  • Data Analysis : Plot the fluorescence intensity at the emission maximum against the concentration of the metal ion. This will allow for the determination of the sensitivity and limit of detection (LOD) for the target analyte.

Selectivity and Sensitivity

To assess the selectivity of the probe, its fluorescence response to a range of different metal ions is measured. A highly selective probe will show a significant fluorescence enhancement only in the presence of the target ion. The sensitivity of the probe is determined by its limit of detection (LOD), which is the lowest concentration of the analyte that can be reliably detected.

ParameterDescription
Excitation Wavelength The wavelength of light used to excite the fluorescent probe.
Emission Wavelength The wavelength of light emitted by the fluorescent probe upon excitation.
Quantum Yield A measure of the efficiency of fluorescence.
Limit of Detection (LOD) The lowest concentration of an analyte that can be reliably detected.
Selectivity The ability of the probe to detect a specific analyte in the presence of other potentially interfering species.

Visualizing the Workflow and Sensing Mechanism

To better illustrate the processes described, the following diagrams are provided.

Experimental Workflow

G cluster_synthesis Probe Synthesis cluster_application Probe Application start 3-(2-Aminoethyl)aniline dihydrochloride + Salicylaldehyde dissolve Dissolve in Ethanol start->dissolve neutralize Add Triethylamine dissolve->neutralize react Reflux neutralize->react isolate Isolate Crude Product react->isolate purify Purify (Recrystallization/Chromatography) isolate->purify characterize Characterize (NMR, MS) purify->characterize probe Pure Fluorescent Probe characterize->probe prep_solution Prepare Probe Solution in Buffer probe->prep_solution add_metal Add Metal Ion (e.g., Al³⁺) prep_solution->add_metal incubate Incubate add_metal->incubate measure Measure Fluorescence incubate->measure analyze Analyze Data (Sensitivity, Selectivity) measure->analyze result Detection of Al³⁺ analyze->result G cluster_probe Fluorescent Probe cluster_analyte Analyte cluster_state Fluorescence State Probe Fluorophore (Salicylaldehyde moiety) Schiff Base Linkage (-CH=N-) Metal Al³⁺ Ion Probe:f1->Metal Coordination Off Fluorescence OFF (PET is active) Probe->Off In absence of Al³⁺ On Fluorescence ON (PET is inhibited) Metal->On Induces

Caption: "Turn-on" fluorescence sensing mechanism via inhibition of Photoinduced Electron Transfer (PET).

Conclusion and Future Perspectives

3-(2-Aminoethyl)aniline dihydrochloride serves as an excellent and readily available precursor for the development of sensitive and selective fluorescent probes. The straightforward synthesis of Schiff base derivatives allows for the creation of chemosensors for a variety of analytes, particularly metal ions. The "turn-on" fluorescence mechanism, often governed by the inhibition of PET, provides a robust signaling pathway with a high signal-to-noise ratio.

Future research in this area could focus on modifying the fluorophore component to tune the photophysical properties, such as shifting the emission to longer wavelengths for biological imaging applications. Furthermore, the incorporation of additional recognition moieties could lead to the development of probes with even higher selectivity or the ability to detect other important biological molecules. The principles and protocols outlined in this guide provide a solid foundation for researchers to explore these exciting avenues.

References

  • While a specific research paper detailing the synthesis of a fluorescent probe from 3-(2-aminoethyl)aniline dihydrochloride was not identified during the literature search for this document, the described synthetic and application protocols are based on well-established principles of Schiff base formation and fluorescent chemosensor design.

    • A highly selective fluorescent sensor for detection of trivalent metal ions based on a simple schiff-base. Journal of the Brazilian Chemical Society, 2018. [Link]

    • Asymmetric Schiff base-based colorimetric and fluorescent sensor for Al3+ detection in real samples and live-cell bioimaging. RSC Advances, 2025. [Link]

    • Fluorescence chemosensing and bioimaging of metal ions using schiff base probes working through photo-induced electron transfer (PET). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 2024. [Link]

    • Kinetic study of formation of N- Salicylidene-aniline Spectrophotomerically. Journal of Chemical and Pharmaceutical Research, 2011. [Link]

    • Three Salicylaldehyde Schiff Base Fluorescent Probes: Synthesis and Recognition of Zn2+. Molecules, 2022. [Link]

Troubleshooting & Optimization

Optimizing reaction conditions for 3-(2-Aminoethyl)aniline dihydrochloride synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Molecule & The Challenge

You are likely synthesizing 3-(2-Aminoethyl)aniline dihydrochloride (CAS: 63071-78-5), a critical "linker" scaffold used in fragment-based drug discovery (FBDD) and kinase inhibitor development.

While structurally simple, this molecule presents a classic "dual-reduction" challenge. You must reduce a nitro group (aromatic) and a nitrile group (aliphatic) while avoiding three common pitfalls:

  • Dimerization: Formation of secondary amines during nitrile reduction.

  • Poisoning: Deactivation of catalysts by amine intermediates.

  • Hygroscopicity: The dihydrochloride salt is prone to becoming a "sticky gum" rather than a crystalline solid if water content is not strictly controlled.

This guide moves beyond generic textbook methods to provide a robust, scalable protocol based on industrial best practices.

Module 1: Strategic Route Selection

While multiple routes exist, the Hydrogenation of (3-Nitrophenyl)acetonitrile is the industry standard due to atom economy and precursor availability.

The "Golden Path" Reaction Scheme

The most efficient approach is a simultaneous double reduction using catalytic hydrogenation. However, the choice of catalyst and additive is non-negotiable to prevent impurities.

ReactionPathway Start (3-Nitrophenyl)acetonitrile (Precursor) Inter1 Intermediate A: 3-Aminophenylacetonitrile (Nitro Reduced First) Start->Inter1 Fast (Pd/C or Ra-Ni) Inter2 Intermediate B: Imine Species Inter1->Inter2 H2 uptake Product 3-(2-Aminoethyl)aniline (Free Base) Inter2->Product + H2 Impurity Secondary Amine Dimer (Major Impurity) Inter2->Impurity + Product (Condensation) (Low NH3) Salt Target: Dihydrochloride Salt Product->Salt + HCl/EtOH

Figure 1: Reaction pathway showing the critical bifurcation where low ammonia leads to dimer impurities.

Module 2: Optimized Experimental Protocol

Objective: Synthesize high-purity (>98%) 3-(2-Aminoethyl)aniline dihydrochloride from (3-nitrophenyl)acetonitrile.

Phase A: Hydrogenation (The Reduction)
  • Catalyst Selection: Raney Nickel is superior to Pd/C for this specific transformation. Pd/C often stalls on the nitrile reduction or requires high pressures. Raney Ni is aggressive enough for the nitrile but requires specific handling.

  • Solvent System: Methanol (MeOH) saturated with Ammonia (NH₃) .

    • Why Ammonia? It suppresses the formation of secondary amines (dimers) by shifting the equilibrium of the intermediate imine away from coupling with the primary amine product.

Protocol:

  • Preparation: Dissolve 10.0 g of (3-nitrophenyl)acetonitrile in 100 mL of 7N NH₃ in Methanol .

    • Note: Do not use aqueous ammonia; water complicates the workup.

  • Catalyst Addition: Add ~1.5 g of Raney Nickel (slurry in water, washed 3x with MeOH to remove water).

    • Safety: Raney Ni is pyrophoric. Keep wet with solvent at all times.

  • Reaction: Hydrogenate at 50–60 psi (3.5–4 bar) H₂ pressure at 40°C for 6–12 hours.

    • Monitoring: Monitor via LCMS. You will see the mass shift from 162 (SM) → 132 (Amino-nitrile intermediate) → 136 (Product).

  • Filtration: Filter catalyst through a Celite pad under an inert atmosphere (Argon/N₂) to prevent ignition. Wash with MeOH.

Phase B: Salt Formation & Isolation (The Critical Step)

The free base is an oil that oxidizes rapidly (turning black). Immediate conversion to the salt is required.

Protocol:

  • Concentration: Concentrate the filtrate in vacuo to remove excess NH₃ and MeOH. You will obtain a dark oil.

  • Dissolution: Re-dissolve the oil in a minimum amount of absolute Ethanol (EtOH) or Isopropanol (IPA) .

  • Acidification: Cool to 0°C. Add HCl in Dioxane (4M) or HCl in Ethanol dropwise.

    • Stoichiometry: You need >2.2 equivalents of HCl.[1]

    • Observation: A white to off-white precipitate should form.

  • Crystallization: If the product oils out (gums up), heat the mixture to reflux until clear, then add Ethyl Acetate (EtOAc) or Diethyl Ether as an antisolvent until slightly turbid. Cool slowly to RT, then 4°C.

  • Drying: Filter the solid and dry in a vacuum oven at 40°C over P₂O₅.

Module 3: Troubleshooting & FAQs

Q1: My product is a sticky brown gum instead of a white solid. How do I fix this?

Diagnosis: This is usually caused by (a) residual water or (b) incomplete removal of non-basic impurities. Solution:

  • Trituration: Decant the supernatant. Add anhydrous Diethyl Ether or MTBE to the gum and scratch the side of the flask vigorously with a glass rod. This induces nucleation.

  • Solvent Switch: If using aqueous HCl, switch to anhydrous HCl in Dioxane/EtOH . Water is the enemy of crystallization here.

Q2: LCMS shows a large peak at M+ = 255 (Dimer). Why?

Diagnosis: "Secondary Amine Formation." The intermediate imine reacted with the already formed amine product. Solution:

  • Increase Ammonia: The concentration of NH₃ was too low. Ensure you are using saturated methanolic ammonia (at least 7N).

  • Dilution: Run the reaction more dilute (e.g., 0.1 M concentration) to reduce the probability of intermolecular collisions.

Q3: The reaction stalls at the "Amino-nitrile" intermediate (M+ 132).

Diagnosis: The catalyst reduced the nitro group (easy) but failed to reduce the nitrile (hard). Solution:

  • Boost Conditions: Increase temperature to 50°C and pressure to 80 psi .

  • Catalyst Poisoning: Nitriles can poison Pd/C. Switch to Raney Nickel or add a Lewis Acid promoter (like ZnCl₂, though this complicates workup).

  • Fresh Catalyst: Ensure the Raney Ni is active and not oxidized (it should be grey/black, not green).

Q4: The product turns purple/black upon storage.

Diagnosis: Oxidation of the free aniline moiety. Solution:

  • Salt Form: Ensure fully stoichiometric conversion to the dihydrochloride . The salt is stable; the free base is not.

  • Storage: Store under Argon at -20°C.

Summary of Optimization Parameters

ParameterStandard ConditionOptimized ConditionReason for Change
Catalyst Pd/CRaney Nickel Better activity for nitrile reduction; cheaper.
Solvent Ethanol7N NH₃ in MeOH NH₃ prevents dimer impurity formation.
Pressure 1 atm (Balloon)50-60 psi (Parr Shaker) Nitrile reduction requires higher pressure to proceed.
Workup Aqueous HClHCl in Dioxane/EtOH Prevents "gumming" and ensures crystalline salt.

References

  • Reduction of Nitroarenes: Common Organic Chemistry, "Nitro Reduction Common Conditions." Available at: [Link]

  • Nitrile Reduction Methodology:European Patent EP0913388A1, "Hydrogenation of nitriles to produce amines." (Describes suppression of secondary amines using ammonia/lithium additives).
  • General Synthesis of Phenethylamines: PrepChem, "Preparation of 2-phenylethylamine." (Analogous reduction conditions for nitrile to ethylamine). Available at: [Link]

  • Catalytic Flow Hydrogenation: Beilstein Journal of Organic Chemistry, "Continuous-flow synthesis of primary amines: Metal-free reduction...". Available at: [Link]

Sources

Strategies for improving the yield and purity of 3-(2-Aminoethyl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the synthesis, purification, and stabilization of 3-(2-Aminoethyl)aniline (also known as m-aminophenethylamine). This diamine is a critical building block for kinase inhibitors and GPCR ligands. Users frequently report low yields (<50%) and rapid product degradation (discoloration).

The primary synthetic challenge is the chemoselective reduction of 3-nitrobenzyl cyanide. The simultaneous reduction of a nitro group (


) and a nitrile group (

) often leads to catalyst poisoning or the formation of secondary amine dimers ("polymerization"). This guide provides a high-yield protocol using ammonia-suppressed hydrogenation and a specific acid-base workup to ensure purity.

Part 1: The "Golden Route" – Synthesis Strategy

The Precursor Choice

The most scalable route utilizes (3-Nitrophenyl)acetonitrile (CAS: 5558-29-2) as the starting material. It is cost-effective and allows for a "one-pot" reduction of both nitrogen centers.

The Critical Failure Mode: Secondary Amine Formation

During nitrile reduction, the intermediate imine (


) is highly electrophilic. As the primary amine product (

) forms, it can attack the unreacted imine, releasing ammonia and forming a secondary amine dimer. This is the #1 cause of yield loss.

The Fix: Le Chatelier’s Principle. By saturating the reaction vessel with Ammonia (


) , you push the equilibrium back toward the primary amine, preventing dimer formation.
Visualizing the Reaction Pathway

The following diagram maps the reduction logic and the specific suppression mechanism required for high yields.

ReactionPathway Start 3-Nitrobenzyl Cyanide (Precursor) Inter1 Intermediate: 3-Amino-imine Start->Inter1 H2 / Catalyst (Nitro Reduction First) Product Target Product: 3-(2-Aminoethyl)aniline Inter1->Product + H2 (Primary Path) SideProduct Impurity: Secondary Amine Dimer Inter1->SideProduct + Product (- NH3) Suppress Excess NH3 (Blocks Dimerization) Suppress->SideProduct Inhibits

Figure 1: Reaction pathway showing the critical role of Ammonia in blocking the formation of secondary amine impurities.

Part 2: Optimized Experimental Protocol

Materials & Reagents
  • Substrate: (3-Nitrophenyl)acetonitrile [CAS: 5558-29-2].

  • Catalyst: Raney Nickel (Active slurry). Note: Pd/C can be used but often results in lower selectivity for the nitrile reduction unless acidic conditions are used.

  • Solvent: Methanol (anhydrous).

  • Additive: Methanolic Ammonia (7N) or liquid Ammonia.

Step-by-Step Hydrogenation Procedure
  • Catalyst Prep: Wash 2.0 g of Raney Nickel slurry (for 10 g scale substrate) three times with anhydrous Methanol to remove water. Safety: Raney Ni is pyrophoric. Keep wet with solvent at all times.

  • Loading: In a high-pressure autoclave (e.g., Parr reactor), charge:

    • 10.0 g (3-Nitrophenyl)acetonitrile.

    • 100 mL Methanol.

    • The washed Raney Nickel catalyst.

  • Ammonia Addition: Add 20 mL of 7N

    
     in Methanol.
    
    • Why? This provides the excess ammonia needed to suppress dimerization (See Section 1.2).

  • Reaction:

    • Purge with

      
       (3x) then 
      
      
      
      (3x).
    • Pressurize to 50 bar (725 psi)

      
      .
      
    • Heat to 50°C . Stir vigorously (1000 rpm).

    • Duration: 4–6 hours. Monitor H2 uptake until it plateaus.

  • Filtration: Cool to room temperature. Filter catalyst through a Celite pad under an inert atmosphere (Argon/Nitrogen). Do not let the filter cake dry out.

Yield Comparison Table
ConditionCatalystAdditiveTypical YieldPurity Profile
Standard 10% Pd/CNone45-55%High dimer content; dark color.
Acidic 10% Pd/CHCl /

65-70%Good, but salt formation complicates workup.
Optimized Raney Ni

(MeOH)
85-92% Clean crude; minimal dimers.

Part 3: Purification & Isolation (The "Cleanup")

The product contains two basic nitrogens (aniline


, aliphatic amine 

). We utilize this difference for purification without column chromatography.
The "Double-Switch" Extraction Protocol
  • Evaporation: Concentrate the filtrate from Step 2.5 to remove Methanol/Ammonia. You will have a dark oil.

  • Acid Wash (Removal of Neutrals):

    • Dissolve oil in Dichloromethane (DCM).

    • Extract with 1M HCl (aqueous). The product moves to the aqueous phase (protonated). Neutral impurities stay in DCM.

    • Discard the DCM layer.

  • Basification (Recovery):

    • Cool the aqueous layer to 0°C.

    • Slowly adjust pH to >12 using 50% NaOH. The product will oil out.

  • Final Extraction:

    • Extract the aqueous mixture with DCM (3x).

    • Dry combined organics over

      
      .[1][2][3]
      
    • Evaporate to yield pale yellow oil.

Distillation & Storage
  • Distillation: If high purity (>99%) is required, perform Kugelrohr or vacuum distillation.

    • Boiling Point: High (approx. 140-150°C at 0.5 mmHg).[4]

  • Storage (Critical): 3-(2-Aminoethyl)aniline oxidizes rapidly in air (turning black).

    • Best Practice: Convert to the Dihydrochloride salt for long-term storage. Dissolve free base in EtOH and add conc. HCl. Filter the white precipitate.

PurificationLogic Crude Crude Reaction Mixture (MeOH, NH3, Product, Impurities) Evap Evaporate Volatiles Crude->Evap AcidExt Partition: DCM + 1M HCl Evap->AcidExt OrgLayer DCM Layer (Neutral Impurities) AcidExt->OrgLayer Discard AqLayer Aqueous Layer (Product-H+) AcidExt->AqLayer Keep BaseStep Basify (pH > 12) Extract with DCM AqLayer->BaseStep Final Pure Product (Free Base) BaseStep->Final

Figure 2: Purification logic tree utilizing acid-base switching to remove non-basic impurities without chromatography.

Part 4: Troubleshooting & FAQs

Q1: My product turned black overnight. Is it ruined?

  • Diagnosis: Oxidation of the aniline nitrogen.

  • Fix: If it's just surface discoloration, it may still be usable. For sensitive applications, redistill under vacuum or wash the HCl salt with cold ethanol. Always store under Argon.

Q2: I see a large peak at M+135 in LCMS (Dimer). How do I remove it?

  • Diagnosis: Secondary amine formation due to insufficient ammonia during hydrogenation.

  • Fix: It is very difficult to separate the dimer from the product via extraction. You must use Column Chromatography (Silica, DCM:MeOH:NH3 90:10:1) or restart the synthesis with higher ammonia pressure .

Q3: Can I use Pd/C instead of Raney Nickel?

  • Answer: Yes, but you must use acidic conditions (e.g., Acetic Acid solvent or HCl additive) to protonate the amine as it forms, which prevents it from attacking the imine. However, this often stops the reduction at the intermediate stage if not monitored carefully. Raney Ni + Ammonia is superior for this specific transformation.

References

  • de Vries, J. G., & Elsevier, C. J. (Eds.). (2007). The Handbook of Homogeneous Hydrogenation. Wiley-VCH.
  • Suppression of Secondary Amines

    • Greenfield, H. (1976). "The Preparation of Primary Amines by the Hydrogenation of Nitriles."[5][6] Industrial & Engineering Chemistry Product Research and Development, 15(3), 156-160. Link

  • General Protocol for Nitro-Nitrile Reduction: Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer. (Standard reference for chemoselective reductions).
  • Compound Data

    • PubChem CID 20134827. 3-(2-Aminoethyl)aniline.[7] National Center for Biotechnology Information. Link

Sources

Investigating the stability and degradation pathways of 3-(2-Aminoethyl)aniline dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability, Degradation Pathways, and Troubleshooting CAS: 879666-37-2 (Dihydrochloride salt) / 20619-80-1 (Free base) Molecular Formula:



Module 1: Physical Integrity & Storage

Current Status: Material Appearance

Standard: White to off-white crystalline powder. Warning Sign: Pink, brown, or black discoloration.[1]

Troubleshooting Guide: "Why is my compound changing color?"

The most common support ticket regarding 3-(2-Aminoethyl)aniline dihydrochloride involves color degradation. This molecule contains an aniline moiety (aromatic amine), which is notoriously susceptible to auto-oxidation.

ObservationDiagnosisRoot CauseAction Required
Pink/Red Tint Early-stage OxidationFormation of semiquinone radicals or N-oxide intermediates upon exposure to air.Purge container with Argon.[2] Material likely still

pure; verify via HPLC.
Brown/Black Crust Advanced DegradationPolymerization (similar to polyaniline formation) or azo-coupling.Discard. Impurities will interfere with biological assays and coupling reactions.
Clumping/Caking HygroscopicityAbsorption of atmospheric water by the

salt lattice.
Dry in a vacuum desiccator over

. Re-weigh to account for water mass.
Storage Protocol (Best Practice)
  • Temperature:

    
     is optimal; 
    
    
    
    is acceptable for short-term (<1 month).
  • Atmosphere: Store under inert gas (Argon preferred over Nitrogen due to density).

  • Container: Amber glass vials with Teflon-lined caps to prevent photolysis.

Module 2: Chemical Stability & Degradation Pathways

Mechanistic Insight

The stability of 3-(2-Aminoethyl)aniline is governed by two functional groups: the aniline (aromatic amine) and the ethylamine (aliphatic amine). The dihydrochloride salt form (


) significantly improves stability by protonating both amines, reducing the electron density on the nitrogen atoms and preventing oxidation.

Critical Risk: Once dissolved in a buffer (especially at pH


), the amine deprotonates, becoming highly reactive.
Primary Degradation Pathway: Oxidative Coupling

When the free base is exposed to oxygen and light, the aniline moiety undergoes a radical-mediated oxidation.

Mechanism:

  • Initiation: Loss of an electron and proton forms an anilino radical.

  • Propagation: Radical coupling leads to hydrazobenzene derivatives.

  • Termination: Further oxidation results in azo compounds (colored) or quinone imines.

DegradationPathway SM 3-(2-Aminoethyl)aniline (Dihydrochloride Salt) FreeBase Free Base (pH > 6.0) SM->FreeBase Dissolution (Buffer) Radical Anilino Radical (Reactive Intermediate) FreeBase->Radical Oxidation (O2 + Light) Dimer Azo Dimer (Colored Impurity) Radical->Dimer Coupling Quinone Quinone Imine (Reactive Electrophile) Radical->Quinone Oxidation

Figure 1: Oxidative degradation pathway of the aniline moiety upon deprotonation.

Module 3: Analytical Troubleshooting (HPLC/LC-MS)

Context: Researchers often report "tailing peaks" or "ghost peaks" when analyzing this compound.

Issue 1: Severe Peak Tailing

Cause: The aliphatic amine (ethylamine side chain) is highly basic (


). At neutral pH, it is positively charged and interacts strongly with residual silanol groups (

) on the silica column stationary phase.

Solution Protocol:

  • Method A (Low pH): Use 0.1% Trifluoroacetic acid (TFA) in water/acetonitrile. TFA acts as an ion-pairing agent, masking the positive charge.

  • Method B (High pH): Use a hybrid column (e.g., Waters XBridge or Agilent Poroshell HPH) with 10mM Ammonium Bicarbonate (pH 10). Note: Only use columns rated for high pH.

Issue 2: Ghost Peaks / Extra Peaks

Cause: In-situ degradation within the autosampler. Diagnostic:

  • If the impurity peak area increases over time (e.g., injection 1 vs. injection 50), the sample is degrading in the vial.

Corrective Action:

  • Solvent: Dissolve the sample in 0.1% Formic Acid or 0.1% HCl (keep it acidic).

  • Temperature: Set autosampler to

    
    .
    
  • Light: Use amber autosampler vials.

Recommended HPLC Conditions
ParameterSettingRationale
Column C18 End-capped (e.g., 3.5 µm,

mm)
"End-capping" reduces silanol interactions.
Mobile Phase A Water + 0.1% TFASuppresses ionization of silanols; improves peak shape.
Mobile Phase B Acetonitrile + 0.1% TFAMatches ionic strength of Phase A.
Gradient 5% B to 60% B over 15 minCompound is polar; requires low organic start.
Detection UV 254 nmAniline absorption maximum.

Module 4: Frequently Asked Questions (FAQs)

Q1: Can I use DMSO to make a stock solution? A: Yes, but use anhydrous DMSO and store it at


. DMSO is hygroscopic and can absorb water, which may hydrolyze the salt over time. Avoid leaving DMSO stocks at room temperature for 

hours, as DMSO can act as a mild oxidant toward anilines.

Q2: I need to use the free base for a reaction. How do I convert it? A: Do not isolate the free base as a solid if possible (it is unstable). Instead, generate it in situ:

  • Dissolve the dihydrochloride salt in the reaction solvent.

  • Add exactly 2.0 equivalents of a tertiary base (e.g., Triethylamine or DIPEA).

  • Proceed immediately with the reaction.

Q3: Is the compound compatible with aldehydes? A: No. Both the aniline and the ethylamine groups are primary amines. They will react rapidly with aldehydes to form Schiff bases (imines). If your buffer contains reducing sugars (like glucose), Maillard reactions will occur, turning the solution brown.

Q4: My LC-MS shows a mass of M+16. What is this? A: This is likely the N-oxide or a hydroxylated byproduct (


 Da corresponds to the addition of one Oxygen atom). This confirms oxidative degradation has occurred.

References

  • PubChem. Compound Summary: 3-(2-Aminoethyl)aniline.[3] National Library of Medicine. Available at: [Link]

  • Welch, C. J., et al. (2009). "Adsorbent screening for removal of oxidation impurities from pharmaceutical amines." Organic Process Research & Development.
  • McCalley, D. V. (2010). "Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic compounds in high-performance liquid chromatography." Journal of Chromatography A. (Reference for HPLC tailing mechanisms).

Sources

Technical Support Center: Troubleshooting Low Yields in Aniline Derivative Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Aniline Derivative Synthesis. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low yields in their synthetic protocols. Here, we move beyond simple procedural lists to explore the underlying chemical principles governing these reactions, providing you with the expertise to not only fix a reaction but to understand why it failed and how to prevent future setbacks.

Troubleshooting Guide: A Deeper Dive into Common Synthetic Challenges

This section is structured in a question-and-answer format to directly address the specific problems you may encounter at the bench.

Question 1: My reaction mixture is turning dark brown or black, and my yield is significantly lower than expected. What's happening and how can I fix it?

Answer:

The dark coloration of your reaction mixture is a strong indicator of aniline oxidation. The amino group (-NH₂) makes the aromatic ring electron-rich and thus highly susceptible to oxidation, which can be facilitated by atmospheric oxygen, certain metal ions, or unfavorable pH conditions.[1] This oxidation leads to the formation of highly colored impurities like nitrobenzene, benzoquinones, or polymeric aniline species, ultimately consuming your starting material and reducing the yield of your desired product.[1]

Core Strategies to Mitigate Aniline Oxidation:

  • Work Under an Inert Atmosphere: The most effective way to prevent oxidation is to remove oxygen from the reaction environment.[1] This is crucial, especially when working with electron-rich anilines or when the reaction requires elevated temperatures. Air oxidation can cause color changes in simple amines like aniline.[2]

  • Degas Your Solvents: Solvents can dissolve a significant amount of oxygen. It is best practice to degas your solvents before use, for at least 15 minutes, to avoid introducing oxygen into your reaction.[2]

  • Control the Reaction Temperature: Higher temperatures can accelerate the rate of oxidation.[3] If your protocol allows, consider running the reaction at a lower temperature, even if it requires a longer reaction time.

  • pH Management: The pH of your reaction medium can significantly influence the rate of aniline oxidation.[1] Depending on the specific reaction, adjusting the pH might be necessary to maintain the stability of your aniline derivative.

Experimental Protocol: Setting Up a Reaction Under an Inert Atmosphere

  • Apparatus Setup: Assemble your glassware (e.g., round-bottom flask, condenser) and ensure all joints are well-sealed.

  • Purging the System: Connect the reaction vessel to a source of inert gas (e.g., argon or nitrogen) via a manifold or a balloon. Allow the gas to flow through the system for 5-10 minutes to displace any air. A gas bubbler can be used to monitor the gas flow.[1]

  • Reagent Addition: Dissolve your aniline derivative and other solid reagents in separate flasks using degassed solvent. Transfer these solutions to the reaction flask via cannula or a syringe.

  • Reaction and Work-up: Maintain a positive pressure of the inert gas throughout the reaction. Upon completion, cool the reaction to room temperature and perform the work-up as quickly as possible to minimize air exposure.[1]

Question 2: I'm attempting a Friedel-Crafts alkylation/acylation of my aniline, but the reaction is not working. Why is this a challenging reaction for anilines?

Answer:

Aniline and many of its derivatives do not undergo Friedel-Crafts reactions under standard conditions. This is a classic incompatibility in organic synthesis. The core of the problem lies in a Lewis acid-base reaction between the aniline's amino group and the Lewis acid catalyst (e.g., AlCl₃) required for the Friedel-Crafts reaction.[4][5]

The lone pair of electrons on the nitrogen atom of the amino group acts as a Lewis base and reacts with the electron-deficient Lewis acid catalyst.[4] This acid-base reaction forms a salt complex where the nitrogen atom now bears a positive charge.[4] This positively charged group is strongly electron-withdrawing, which deactivates the benzene ring towards the desired electrophilic aromatic substitution.[4]

The Solution: Protecting the Amino Group

To overcome this, you must temporarily "mask" the amino group's basicity. This is achieved by converting it into a less reactive functional group, such as an amide, through a process called protection. Acetylation is a common and effective method for this purpose.[1][4] The resulting acetamido group is still an ortho-, para- director but is less activating, which can prevent unwanted side reactions.[1]

Experimental Workflow: Friedel-Crafts Acylation of Aniline via Protection

G Aniline Aniline Acetanilide Acetanilide Aniline->Acetanilide Acetylation AceticAnhydride Acetic Anhydride (or Acetyl Chloride) AceticAnhydride->Acetanilide Acetanilide_step2 Acetanilide AcylatedAcetanilide Acylated Acetanilide Acetanilide_step2->AcylatedAcetanilide Acylation AcylChloride Acyl Chloride AcylChloride->AcylatedAcetanilide LewisAcid Lewis Acid (e.g., AlCl3) LewisAcid->AcylatedAcetanilide AcylatedAcetanilide_step3 Acylated Acetanilide FinalProduct Acylated Aniline AcylatedAcetanilide_step3->FinalProduct Hydrolysis AcidBase Acid or Base Hydrolysis (e.g., HCl or NaOH) AcidBase->FinalProduct

Caption: Workflow for Friedel-Crafts acylation of aniline.

Question 3: My N-acylation of a sterically hindered aniline is giving a very low yield. How can I drive this reaction to completion?

Answer:

Low yields in the N-acylation of hindered anilines, such as 2,6-disubstituted anilines, are a common challenge. The primary reasons for this are the reduced nucleophilicity of the nitrogen atom and the steric hindrance from bulky ortho-substituents that impede the approach of the acylating agent.[6][7]

Strategies for Acylating Hindered Anilines:

IssueRecommended SolutionRationale
Insufficiently Reactive Acylating Agent Switch from an acid anhydride (e.g., acetic anhydride) to a more reactive acyl chloride.[6]Acyl chlorides are generally more electrophilic than their corresponding anhydrides.[6]
Lack of Catalysis Employ a nucleophilic catalyst such as 4-(Dimethylaminopyridine) (DMAP).[6]DMAP reacts with the acylating agent to form a highly reactive N-acylpyridinium intermediate, which is a more potent acylating species.[6]
Unfavorable Reaction Conditions Experiment with higher temperatures and different solvents to improve reaction kinetics and solubility.Increased temperature can help overcome the activation energy barrier, while optimal solvent choice can improve the solubility of the aniline substrate.
Diacylation as a Side Reaction Use a stoichiometric amount of the acylating agent or add it slowly to the reaction mixture.[6]This prevents a large excess of the acylating agent at any given time, minimizing the chance of the initially formed product reacting again.[6]
Question 4: I am performing a Buchwald-Hartwig amination and observing low yields and several side products. What are the critical parameters to optimize?

Answer:

The Buchwald-Hartwig amination is a powerful tool for C-N bond formation, but its success is highly dependent on the careful selection of several reaction components. Low yields can often be traced back to issues with the catalyst, ligand, base, or substrate reactivity.

Key Optimization Parameters for Buchwald-Hartwig Amination:

  • Catalyst and Precatalyst Choice: Modern palladacycle precatalysts (e.g., G3 or G4) are often more effective than traditional sources like Pd(OAc)₂ because they form the active LPd(0) catalyst more cleanly and efficiently.[8]

  • Ligand Selection: The choice of phosphine ligand is crucial and is highly dependent on the amine nucleophile.[8] For instance, ligands like BrettPhos are often effective for primary amines, while RuPhos is a good choice for secondary amines.[8]

  • Base Selection: Strong, non-nucleophilic bases like NaOtBu, KOtBu, or LHMDS are commonly used.[8] However, for substrates with base-sensitive functional groups, weaker bases such as Cs₂CO₃ or K₃PO₄ may be necessary, often requiring higher reaction temperatures.[8]

  • Substrate Reactivity: Aryl chlorides are generally less reactive than aryl bromides or iodides.[8] For less reactive aryl chlorides, using bulky, electron-rich phosphine ligands is often necessary to achieve good yields.[8]

Common Side Products and Their Mitigation:

Side ProductCauseMitigation Strategy
Hydrodehalogenation Reduction of the aryl halide to the corresponding arene.Optimize catalyst loading and reaction temperature.
Homocoupling Dimerization of the aryl halide or the amine.[8]Optimizing the catalyst loading and reaction temperature can often minimize homocoupling.[8]

Experimental Protocol: General Procedure for Small-Scale Buchwald-Hartwig Amination

  • Reaction Setup: In a glovebox, add the aryl halide (1.0 mmol), amine (1.2 mmol), palladium precatalyst (e.g., XPhos Pd G3, 2 mol%), and base (e.g., NaOtBu, 1.4 mmol) to an oven-dried reaction vial.[8]

  • Solvent and Reagent Addition: Seal the vial and remove it from the glovebox. Add anhydrous, degassed solvent (e.g., toluene, 5 mL) and the amine (if liquid) via syringe.[8]

  • Reaction: Place the vial in a preheated heating block (e.g., 100 °C) and stir for 12-24 hours, monitoring the reaction by TLC or GC/MS.[8][9]

  • Work-up and Purification: After cooling to room temperature, quench the reaction with water and extract with an organic solvent. The combined organic layers are then washed, dried, and concentrated. The crude product is purified by flash column chromatography.[9]

Frequently Asked Questions (FAQs)

Q1: Why is it important to use high-purity aniline for my synthesis? A: Impurities in your starting aniline can have significant downstream consequences. For instance, sulfur-containing impurities can poison catalysts, and oxidized byproducts can lead to discoloration and the formation of unwanted side products.[10][11] In pharmaceutical applications, the use of high-purity aniline is critical to prevent the incorporation of impurities into the final drug product, which could compromise its efficacy and safety.[12]

Q2: My purified aniline derivative is still colored. How can I decolorize it? A: A yellow, red, or brown coloration in your purified aniline derivative often indicates the presence of oxidized impurities.[13] Decolorization can frequently be achieved during recrystallization by adding a small amount of activated carbon to the hot solution before filtration.[13] The activated carbon will adsorb the colored impurities, which can then be removed by hot filtration.[13]

Q3: Can I use protic solvents for my aniline reactions? A: The choice of solvent can significantly impact the nucleophilicity of aniline. Polar, protic solvents like water and alcohols can solvate the amine through hydrogen bonding, which can sometimes reduce its nucleophilicity.[14] However, in some cases, such as certain aza-Michael additions, polar protic fluorinated alcohols can actually favor the addition of weak nucleophiles like anilines.[15] The optimal solvent choice is highly reaction-dependent.

Q4: I'm seeing a significant amount of unreacted starting material. What should I check first? A: If you are observing a large amount of unreacted starting material, it is often a combination of factors. A systematic approach to troubleshooting would be to first verify the purity and integrity of your starting materials and reagents. Then, re-evaluate your reaction conditions, including temperature, reaction time, and catalyst (if applicable). For reactions involving catalysts, ensure the catalyst is active and has not been poisoned.[16] For sterically hindered substrates, you may need to switch to more reactive reagents or employ a suitable catalyst.[6]

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • BenchChem. (2025). Technical Support Center: Optimizing Aniline Synthesis.
  • Comptes Rendus de l'Académie des Sciences. (2018). Solvent effects in the aza-Michael addition of anilines.
  • BenchChem. (2025).
  • LookChem. (n.d.).
  • BenchChem. (2025).
  • BenchChem. (2025).
  • BenchChem. (2025).
  • BenchChem. (2025). Preventing oxidation of 2-(Allyloxy)aniline during storage.
  • New Journal of Chemistry. (2025).
  • Reddit. (2014). Purify and dry aniline?.
  • GeeksforGeeks. (2025).
  • BenchChem. (2025).
  • ResearchGate. (2012).
  • Chemistry Stack Exchange. (2017).
  • Chemistry LibreTexts. (2023). Nucleophilicity and Solvent Effects.
  • Aniline in Pharmaceutical Synthesis: Purity and Reliability. (2026, February 12).

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Validation & Comparative Analysis

A side-by-side comparison of different synthetic routes to 3-(2-Aminoethyl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-(2-Aminoethyl)aniline (CAS: 13052-94-3), often referred to as m-aminophenethylamine, is a critical bifunctional scaffold in medicinal chemistry. It serves as a semi-rigid linker in Antibody-Drug Conjugates (ADCs) and a pharmacophore in kinase inhibitors. Its structure—featuring a primary aromatic amine and a primary aliphatic amine—presents a unique synthetic challenge: chemoselectivity .

The synthesis must differentiate between the two nitrogen centers or introduce them sequentially to avoid polymerization. This guide compares the two most robust synthetic architectures:

  • The Cyanide Homologation (Route A): An industrial standard utilizing nucleophilic substitution.

  • The Henry Condensation (Route B): A laboratory-preferred route avoiding high-toxicity cyanides.

Key Insight: While Route A offers superior atom economy and lower raw material costs for kilogram-scale production, Route B provides a safer operational profile for discovery-phase synthesis (gram scale) by eliminating the risk of hydrogen cyanide evolution.

Route Analysis & Mechanistic Pathways

Route A: The Cyanide Homologation (Nitrile Reduction)

This route relies on the one-carbon homologation of a benzyl halide. It is the historical "workhorse" method due to the low cost of 3-nitrobenzyl chloride.

  • Step 1: Nucleophilic Substitution (

    
    ).  3-Nitrobenzyl chloride reacts with sodium cyanide. The nitro group acts as an electron-withdrawing group (EWG), but since it is in the meta position, it does not deactivate the benzylic position as severely as ortho/para nitro groups would (via resonance), allowing smooth substitution.
    
  • Step 2: Global Reduction. The intermediate, 3-nitrophenylacetonitrile, contains two reducible groups: the nitrile (

    
    ) and the nitro (
    
    
    
    ). Catalytic hydrogenation (
    
    
    , Pd/C) is the most efficient method to reduce both simultaneously to the amine.
Route B: The Henry Condensation (Nitroaldol)

This route constructs the ethylamine chain via a carbon-carbon bond formation between an aldehyde and nitromethane.

  • Step 1: Nitroaldol Condensation. 3-Nitrobenzaldehyde reacts with nitromethane. Under heat and weak acid/base catalysis (Ammonium Acetate), the intermediate alcohol dehydrates in situ to form the

    
    -nitrostyrene.
    
  • Step 2: Hydride Reduction. The highly conjugated 3-nitro-

    
    -nitrostyrene requires a potent reducing agent. Lithium Aluminum Hydride (
    
    
    
    ) is typically employed to saturate the alkene and reduce both nitro groups to amines.

Visualized Pathways (Graphviz)

SyntheticRoutes cluster_0 Route A: Cyanide Homologation cluster_1 Route B: Henry Condensation StartA 3-Nitrobenzyl chloride InterA 3-Nitrophenylacetonitrile StartA->InterA NaCN, DMSO 60°C, 4h TargetA 3-(2-Aminoethyl)aniline (dihydrochloride) InterA->TargetA H2 (50 psi), 10% Pd/C MeOH, HCl StartB 3-Nitrobenzaldehyde InterB 3-Nitro-β-nitrostyrene StartB->InterB CH3NO2, NH4OAc AcOH, Reflux TargetB 3-(2-Aminoethyl)aniline (dihydrochloride) InterB->TargetB LiAlH4, THF Reflux -> HCl w/u

Figure 1: Comparative synthetic flowcharts. Route A utilizes a substitution/reduction logic, while Route B employs condensation/reduction.

Detailed Experimental Protocols

These protocols are designed for self-validation . The isolation of the product as the dihydrochloride salt (2HCl) is critical; the free base is an oil that oxidizes rapidly in air (turning dark brown), whereas the salt is a stable, off-white solid.

Protocol A: Cyanide Homologation (Scale: 10g)

Step 1: Synthesis of 3-Nitrophenylacetonitrile

  • Setup: Equip a 250 mL 3-neck round-bottom flask (RBF) with a thermometer and reflux condenser. Connect to a caustic scrubber (NaOH trap) to neutralize any escaped HCN traces.

  • Reaction: Dissolve 3-nitrobenzyl chloride (10.0 g, 58.3 mmol) in DMSO (40 mL). Add Sodium Cyanide (3.4 g, 70.0 mmol) in one portion. Caution: NaCN is acutely toxic.[1][2]

  • Process: Heat to 60°C for 4 hours. Monitor by TLC (30% EtOAc/Hexane).

  • Workup: Pour the mixture into ice water (200 mL). The solid product precipitates.[3] Filter, wash with water, and dry.

    • Checkpoint: Expect a yellow solid (Yield ~85-90%).[3] MP: 92-95°C.

Step 2: Global Reduction to Target

  • Setup: Parr Hydrogenation Apparatus.

  • Reaction: Dissolve the nitrile (5.0 g) in Methanol (50 mL) containing concentrated HCl (2.0 eq). Add 10% Pd/C (0.5 g).

  • Process: Hydrogenate at 50 psi for 12 hours at Room Temperature (RT).

  • Isolation: Filter catalyst over Celite. Concentrate the filtrate. Recrystallize the residue from Ethanol/Et2O.

    • Result: 3-(2-Aminoethyl)aniline[1][4][5][6][] • 2HCl.[4]

Protocol B: Henry Condensation (Scale: 10g)

Step 1: Synthesis of 3-Nitro-


-nitrostyrene 
  • Setup: 250 mL RBF with reflux condenser.

  • Reaction: Combine 3-nitrobenzaldehyde (10.0 g, 66.2 mmol), Nitromethane (4.85 g, 79.4 mmol), and Ammonium Acetate (2.0 g) in Glacial Acetic Acid (40 mL).

  • Process: Reflux (approx. 118°C) for 4 hours. The solution will darken.

  • Workup: Cool to RT. Pour into crushed ice. The yellow nitrostyrene precipitates immediately. Filter and recrystallize from Ethanol.

    • Checkpoint: Bright yellow needles. Yield ~75-80%.

Step 2: Hydride Reduction

  • Setup: 500 mL 3-neck RBF,

    
     atmosphere, addition funnel.
    
  • Reaction: Suspend

    
     (4.0 eq) in dry THF (100 mL). Cool to 0°C.
    
  • Addition: Dissolve the nitrostyrene (5.0 g) in THF (30 mL) and add dropwise. The reaction is vigorous.

  • Process: Reflux for 6 hours.

  • Quench (Fieser Method): Cool to 0°C. Carefully add water (

    
     mL), 15% NaOH (
    
    
    
    mL), then water (
    
    
    mL). Filter the white aluminum salts.
  • Salt Formation: Bubble HCl gas through the filtrate or add conc. HCl/EtOH. The dihydrochloride salt precipitates.

Comparative Data Analysis

FeatureRoute A (Cyanide)Route B (Henry)
Overall Yield High (65-75%) Moderate (50-60%)
Atom Economy ExcellentGood
Safety Profile Low (NaCN toxicity, HCN risk)Moderate (Nitrostyrene is an irritant;

is pyrophoric)
Cost (Materials) Low (Commodity precursors)Medium (Nitromethane regulated in some regions)
Scalability High (Standard industrial steps)Limited (Exothermic reduction difficult at >1kg)
Impurity Profile Trace cyanide (requires specific testing)Polymerized styrenes (removed by recrystallization)

Expert Commentary & Recommendations

For Drug Discovery (Milligram to Gram Scale): Adopt Route B . The operational risks of handling cyanide in a shared laboratory environment outweigh the yield benefits. The Henry reaction is robust and the intermediates are crystalline, facilitating purification without chromatography.

For Process Development (Kilogram Scale): Adopt Route A . The cost savings on starting materials are significant. Furthermore, catalytic hydrogenation (Step 2, Route A) is far more scalable and safer than handling stoichiometric quantities of Lithium Aluminum Hydride required in Route B.

Critical Handling Note: Regardless of the route, the final product is a potent chelator. Avoid metal spatulas during the isolation of the free base. Always store as the dihydrochloride salt under argon at -20°C to prevent oxidative degradation.

References

  • Santa Cruz Biotechnology. 3-(2-Aminoethyl)aniline 2HCl Product Data. Retrieved from

  • Organic Chemistry Portal. The Henry Reaction (Nitroaldol Reaction). Retrieved from

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 12125, 3-Nitrophenylacetonitrile. Retrieved from

  • Fluorochem. 3-(2-Aminoethyl)aniline dihydrochloride Safety Data Sheet. Retrieved from

  • SynArchive. Henry Reaction Mechanism and Reviews. Retrieved from

Sources

A Senior Application Scientist's Guide to the Spectroscopic and Analytical Characterization of Novel 3-(2-Aminoethyl)aniline Dihydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for Novel Aniline Scaffolds

In the landscape of modern drug discovery and materials science, the aniline scaffold remains a cornerstone for building molecular complexity and eliciting potent biological activity.[1] 3-(2-Aminoethyl)aniline, with its versatile structure featuring a primary aromatic amine, a primary aliphatic amine, and a flexible ethyl bridge, presents a particularly rich platform for generating novel derivatives. As these new chemical entities (NCEs) are synthesized, a rigorous and multi-faceted analytical characterization is not merely a procedural step but the very foundation of scientific integrity. It confirms molecular identity, establishes purity, and provides the empirical data necessary to build robust structure-activity relationships (SAR).

This guide provides an in-depth comparison of the critical spectroscopic and analytical techniques required to fully characterize novel derivatives of 3-(2-Aminoethyl)aniline dihydrochloride. We will move beyond rote protocols to explore the causality behind methodological choices, offering field-proven insights to empower researchers, scientists, and drug development professionals to generate unimpeachable data packages for their NCEs.

Pillar 1: Unambiguous Structural Elucidation

The first and most critical task is to confirm that the intended molecule has been synthesized. This requires a synergistic application of Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy provides the atomic-level connectivity map of a molecule. For derivatives of 3-(2-Aminoethyl)aniline, both ¹H and ¹³C NMR are indispensable for confirming the core structure and identifying the sites of modification.

Expertise in Action: Why NMR is Foundational The power of NMR lies in its ability to resolve signals for individual protons and carbons in distinct chemical environments. For our scaffold, we expect a characteristic "fingerprint" region. Any deviation from this fingerprint upon derivatization provides immediate and precise evidence of a successful chemical modification. For instance, acylation of the aliphatic amine will cause a significant downfield shift in the adjacent methylene protons, providing clear evidence of the reaction's success.

¹H and ¹³C NMR Spectral Data Comparison

To illustrate the comparative power of NMR, consider the following hypothetical data for the parent compound and two novel derivatives:

  • Derivative A: N-acetylation of the primary aliphatic amine.

  • Derivative B: Bromination at the C4 position of the aromatic ring.

Compound Key ¹H NMR Signals (δ, ppm) Key ¹³C NMR Signals (δ, ppm) Rationale for Spectral Changes
Parent Scaffold ~7.1 (t, 1H, Ar-H), ~6.6-6.7 (m, 3H, Ar-H), ~2.9 (t, 2H, Ar-CH₂), ~2.7 (t, 2H, CH₂-N), ~3.6 (br s, 2H, Ar-NH₂), ~1.5 (br s, 2H, -CH₂-NH₂)[2][3][4]~146 (Ar-C-NH₂), ~138 (Ar-C-CH₂), ~129 (Ar-CH), ~117 (Ar-CH), ~114 (Ar-CH), ~42 (Ar-CH₂), ~38 (CH₂-N)[2][3]Baseline spectrum showing characteristic aromatic and aliphatic signals.
Derivative A (N-acetyl) ~7.9 (br t, 1H, -NH- CO), ~3.3 (q, 2H, -CH₂-NHCO), ~1.9 (s, 3H, CO CH₃ )~170 (C =O), ~39 (CH₂ -NHCO), ~23 (COCH₃ )Appearance of an amide proton and a methyl singlet, with a downfield shift of the adjacent methylene group, confirms acylation.
Derivative B (4-Bromo) ~7.2 (d, 1H, Ar-H), ~6.8 (d, 1H, Ar-H), ~6.7 (s, 1H, Ar-H)~147 (Ar-C-NH₂), ~131 (Ar-CH), ~120 (Ar-CH), ~117 (Ar-C -Br)The aromatic splitting pattern simplifies due to increased symmetry, and a carbon signal is shifted significantly downfield due to the deshielding effect of bromine.

Experimental Protocol: ¹H and ¹³C NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the 3-(2-Aminoethyl)aniline dihydrochloride derivative in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). The dihydrochloride salt necessitates a polar solvent.

  • Instrument Setup: Acquire spectra on a 400 MHz (or higher) spectrometer.

  • ¹H NMR Acquisition:

    • Acquire at least 16 scans.

    • Set the spectral width to cover a range of -2 to 12 ppm.

    • Use a relaxation delay of at least 2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire at least 1024 scans using proton decoupling.

    • Set the spectral width to cover a range of 0 to 200 ppm.

  • Confirmatory Test (D₂O Exchange): For ¹H NMR, after initial acquisition, add one drop of D₂O to the NMR tube, shake gently, and re-acquire the spectrum. The disappearance of signals corresponding to N-H protons confirms their assignment.[3]

  • Data Processing: Process the FID using an appropriate window function (e.g., exponential multiplication) and perform Fourier transformation. Phase and baseline correct the spectrum and integrate all signals.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Validating Functional Groups

FT-IR spectroscopy is a rapid and powerful technique for confirming the presence or absence of key functional groups. It is particularly effective for observing changes to the primary amine functionalities on the 3-(2-Aminoethyl)aniline scaffold.

Expertise in Action: The Diagnostic Power of IR While NMR maps the skeleton, IR confirms the "building blocks." For our derivatives, the N-H stretching region is highly diagnostic. The parent compound, being a primary amine, will show two distinct N-H stretching bands.[5][6][7] If we successfully form a secondary amine or an amide (as in Derivative A), this pattern will change to a single N-H band, providing immediate, complementary evidence to the NMR data.[5][7]

Comparative FT-IR Data

Compound Key Absorption Bands (cm⁻¹) Interpretation
Parent Scaffold 3450-3350 (two sharp bands), 1620 (sharp), 1330 (strong)Asymmetric & symmetric N-H stretch of a primary aromatic amine.[5][8] N-H bend (scissoring).[7] Aromatic C-N stretch.[5][6]
Derivative A (N-acetyl) ~3300 (one broad band), ~1640 (very strong), ~1550 (strong)N-H stretch of a secondary amide. Amide I band (C=O stretch). Amide II band (N-H bend).
Derivative B (4-Bromo) 3450-3350 (two sharp bands), ~880 (strong)N-H stretches remain, confirming the amine is unmodified. Strong C-H out-of-plane bend indicates a change in aromatic substitution pattern.

Experimental Protocol: FT-IR Analysis

  • Sample Preparation: Prepare the sample as a KBr pellet. Mix ~1 mg of the solid sample with ~100 mg of dry KBr powder in an agate mortar. Grind to a fine powder and press into a transparent disk using a hydraulic press.

  • Background Collection: Place no sample in the beam path and acquire a background spectrum (typically 32 scans at a resolution of 4 cm⁻¹).

  • Sample Analysis: Place the KBr pellet in the sample holder and acquire the sample spectrum under the same conditions.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

Pillar 2: Confirmation of Molecular Mass and Identity

Confirming the molecular weight is a non-negotiable step in characterization. Mass spectrometry (MS) provides an exact mass measurement, validating the elemental composition.

Expertise in Action: Why High-Resolution MS is Crucial Low-resolution MS can confirm the nominal mass, but high-resolution mass spectrometry (HRMS), often using a Time-of-Flight (TOF) or Orbitrap analyzer, provides a mass measurement accurate to within 5 ppm. This level of precision allows for the unambiguous determination of the elemental formula, a requirement for publications and patents. For aniline derivatives, electrospray ionization (ESI) in positive mode is typically the method of choice due to the basicity of the nitrogen atoms, which are readily protonated.

Fragmentation as a Structural Tool Mass spectrometry not only gives the mass of the parent ion but also provides structural information through fragmentation patterns. Amines are well-known to undergo α-cleavage, which is the cleavage of the bond adjacent to the C-N bond.[9][10] This predictable fragmentation provides a secondary layer of structural confirmation.

DOT Diagram: Predicted ESI-MS Fragmentation of the Parent Scaffold

G parent [M+H]⁺ m/z = 137.1073 loss1 Loss of CH₂NH₂ (30.0344 Da) loss2 Loss of C₂H₄NH₂ (44.0500 Da) frag1 Fragment 1 (Iminium Ion) m/z = 107.0757 frag2 Fragment 2 (Tropylium-like) m/z = 91.0542 loss1->frag2 α-Cleavage loss2->frag1 Benzylic Cleavage

Caption: Predicted fragmentation pathway for protonated 3-(2-Aminoethyl)aniline.

Comparative Mass Spectrometry Data

Compound Technique Expected [M+H]⁺ (m/z) Key Fragment Ion (m/z)
Parent Scaffold ESI-HRMS137.1077 (for C₈H₁₃N₂⁺)107.0757 (Loss of ethylamine)
Derivative A (N-acetyl) ESI-HRMS179.1182 (for C₁₀H₁₅N₂O⁺)107.0757 (Loss of N-acetylethylamine)
Derivative B (4-Bromo) ESI-HRMS215.0182 / 217.0161 (for C₈H₁₂BrN₂⁺)185.9872 / 187.9852 (Loss of ethylamine)

Note: The bromine isotope pattern (¹⁹Br/⁸¹Br) provides a clear signature with two peaks of nearly equal intensity separated by 2 Da.

Pillar 3: Establishing Purity and Stability

For any application in drug development or materials science, purity is paramount. High-Performance Liquid Chromatography (HPLC) is the industry-standard technique for separating, quantifying, and assessing the purity of pharmaceutical compounds.[11][12][13][14]

Expertise in Action: Why a Stability-Indicating HPLC Method is the Goal A well-developed HPLC method should be "stability-indicating," meaning it can separate the main compound from any process impurities, starting materials, and potential degradation products.[13][14] For the polar and basic 3-(2-Aminoethyl)aniline derivatives, Reversed-Phase HPLC (RP-HPLC) is the logical choice.[12][15] The use of a C18 column with a mobile phase consisting of an aqueous buffer and an organic modifier (like acetonitrile or methanol) provides excellent resolving power.

DOT Diagram: General Analytical Workflow

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing prep1 Weigh NCE prep2 Dissolve in Diluent (e.g., 50:50 Water:ACN) prep1->prep2 prep3 Vortex & Sonicate prep2->prep3 prep4 Filter (0.45 µm) prep3->prep4 analysis1 Inject into HPLC-UV/MS prep4->analysis1 analysis2 Chromatographic Separation analysis1->analysis2 analysis3 Detection (UV/PDA & MS) analysis2->analysis3 data1 Integrate Peaks analysis3->data1 data2 Calculate Purity (% Area) data1->data2 data3 Quantify (vs. Standard) data1->data3 report report data2->report Purity Report data3->report Assay Report

Caption: Comprehensive workflow for HPLC-based purity and assay analysis.

Comparative HPLC Performance Data (Hypothetical)

Compound Retention Time (min) Purity (% Area) Key Impurity (RT, min)
Parent Scaffold 3.599.2%2.1 (Unreacted Starting Material)
Derivative A (N-acetyl) 5.898.5%3.5 (Parent Scaffold), 7.2 (Di-acylated)
Derivative B (4-Bromo) 6.297.9%3.5 (Parent Scaffold), 8.1 (Di-brominated)

Rationale: Derivatization generally increases hydrophobicity, leading to longer retention times on a C18 column.

Experimental Protocol: RP-HPLC Method for Purity Analysis

  • Instrumentation: HPLC system with a UV/Photodiode Array (PDA) detector and preferably coupled to a mass spectrometer (LC-MS).[16]

  • Column: C18 stationary phase (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Acetonitrile

  • Gradient Elution:

    • Start at 5% B.

    • Linear gradient to 95% B over 15 minutes.

    • Hold at 95% B for 2 minutes.

    • Return to 5% B and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: PDA detection at 254 nm. MS scan from m/z 100-1000.

  • Sample Preparation: Prepare samples at a concentration of ~1 mg/mL in a 50:50 mixture of Water:Acetonitrile.

  • Data Analysis: Integrate all peaks with an area greater than 0.05% of the total area. Purity is calculated as the area of the main peak divided by the total area of all peaks, multiplied by 100.

Conclusion: An Integrated Approach to Characterization

The robust characterization of novel 3-(2-Aminoethyl)aniline dihydrochloride derivatives is achievable through a logical, multi-technique approach. NMR and FT-IR serve to elucidate and confirm the molecular structure, high-resolution mass spectrometry validates the elemental composition and molecular weight, and a stability-indicating HPLC method establishes the definitive purity profile. Each technique provides a unique and complementary piece of the analytical puzzle. By integrating these methods and understanding the causality behind the data they generate, researchers can build a self-validating and authoritative data package that ensures the quality and integrity of their novel compounds, paving the way for successful downstream applications.

References

  • Vertex AI Search. (2025, August 6). The role of High-Performance Liquid Chromatography in the pharmaceutical analysis.
  • LCGC International. (2025, October 8). The Good, the Bad, and the Ugly of HPLC in Pharmaceutical Analysis.
  • Kollie, S. (2020, November 15). HPLC Method Development and Validation for Pharmaceutical Analysis.
  • PubMed. (2021, August 15). A liquid chromatography-tandem mass spectrometry method for the analysis of primary aromatic amines in human urine.
  • PubMed. (2002, November 15). Studies on the Hydrogen Bonding of Aniline's Derivatives by FT-IR.
  • NJ Labs. (2025, May 22). Essential Applications of HPLC in the Pharmaceutical Industry.
  • Torontech. (2025, August 8). What Is HPLC in the Pharmaceutical Industry? Explained.
  • University of Canterbury. IR Spectroscopy Tutorial: Amines.
  • ResearchGate. (2025, August 8). Infrared spectroscopy of aniline (C6H5NH2) and its cation in a cryogenic argon matrix.
  • WikiEducator. Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands).
  • ResearchGate. FT-IR spectra of Pure components: aniline (a), N-methylaniline (b),....
  • Agilent. (2019, September 16). Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS.
  • JoVE. (2023, April 30). Video: Mass Spectrometry of Amines.
  • RSC Publishing. (2021, June 14). Polymerization of new aniline derivatives: synthesis, characterization and application as sensors.
  • BenchChem. (2025). "analytical techniques for quantifying N-(Hex-5-en-2-yl)aniline".
  • Waters Corporation. The Analysis of Primary Aromatic Amines in Ink Using the ACQUITY UPLC H-Class System with the SQ Detector 2 and MassLynx Software.
  • Whitman College. GCMS Section 6.15 - Fragmentation of Amines.
  • Thermo Fisher Scientific. (n.d.). Determination of Aniline and Nitroanilines in Environmental and Drinking Waters by On-Line SPE.
  • Taylor & Francis Online. (2021, October 18). Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater.
  • LCGC International. Simplified Yet Sensitive Determination of Aniline and Nitroanilines.
  • Supporting Information. Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes.
  • PubChem. 3-(2-Aminoethyl)aniline.
  • Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines.
  • Chemistry LibreTexts. (2019, June 5). 25.5 Spectroscopic Properties of Amines.
  • ResearchGate. Superimposed 1 H-NMR spectra of the corresponding amines (aniline and....
  • Fluorochem. 3-(2-Aminoethyl)aniline dihydrochloride.
  • Reddit. (2017, November 18). Is my reasoning of analysis of my NMR spectra correct?
  • PubChemLite. 3-(2-aminoethyl)aniline (C8H12N2).
  • Santa Cruz Biotechnology. 3-(2-Aminoethyl)aniline 2HCl.
  • Proprep. Analyze the aniline NMR spectrum to identify the characteristic signals associated with its amino group.
  • MDPI. (2020, October 14). Tris(2-Aminoethyl)Amine/Metal Oxides Hybrid Materials—Preparation, Characterization and Catalytic Application.
  • ResearchGate. (2020, September 18). A brief review on aniline and its derivatives.

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High-performance liquid chromatography (HPLC) for purity analysis of synthesized 3-(2-Aminoethyl)aniline dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to HPLC Purity Analysis of 3-(2-Aminoethyl)aniline Dihydrochloride

An Objective Comparison of Methodologies for Assuring Quality in Pharmaceutical Intermediates

In the synthesis of active pharmaceutical ingredients (APIs), the purity of starting materials and intermediates is not merely a matter of quality control; it is a fundamental pillar of drug safety and efficacy. 3-(2-Aminoethyl)aniline, a key building block in various pharmaceutical products, presents a distinct analytical challenge due to its chemical nature. As a dihydrochloride salt, it is a highly polar, basic compound, susceptible to a range of process-related and degradation impurities.[1][2]

This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) strategies for the stringent purity analysis of 3-(2-Aminoethyl)aniline dihydrochloride. We will move beyond rote protocols to explain the scientific rationale behind methodological choices, offering researchers and drug development professionals a robust framework for selecting and implementing a reliable, accurate, and efficient purity assay. All methodologies are discussed in the context of established regulatory standards, such as those outlined by the United States Pharmacopeia (USP) and the International Council for Harmonisation (ICH).[3][4][5][6][7][8]

The Analytical Challenge: Physicochemical Properties and Their Chromatographic Implications

3-(2-Aminoethyl)aniline possesses two primary amine groups—one aliphatic and one aromatic—making it a polar and basic molecule.[9][][11] This structure dictates its behavior in a chromatographic system. In its dihydrochloride salt form, the analyte is highly water-soluble and exists in a protonated, cationic state in typical acidic-to-neutral mobile phases.

These properties create several challenges for traditional reversed-phase (RP-HPLC) methods:

  • Poor Retention: Highly polar analytes have a weak affinity for non-polar stationary phases (like C18), often leading to elution at or near the column's void volume.[12][13][14] This makes separation from other polar impurities and the solvent front difficult.

  • Peak Tailing: The basic nature of the amine functional groups can lead to undesirable ionic interactions with residual, acidic silanol groups (Si-OH) on the surface of silica-based stationary phases.[15] This secondary interaction mechanism results in asymmetric, tailing peaks, which compromise resolution and reduce the accuracy of integration.

  • Complex Impurity Profile: Potential impurities may include starting materials, regioisomers, or oxidative degradation products, all of which may have similar polarities, demanding a highly selective method.[1][2]

To overcome these obstacles, a systematic approach to method development is required, focusing on enhancing retention and minimizing undesirable secondary interactions.

Comparative Analysis of HPLC Methodologies

We will compare three distinct RP-HPLC approaches, evaluating their respective strengths and weaknesses for this specific analytical task. The goal is to achieve a separation that adheres to system suitability criteria as defined by regulatory bodies, ensuring adequate resolution, peak symmetry, and reproducibility.[4][16]

Parameter Method A: Conventional C18 Method B: Phenyl-Hexyl Column Method C: Ion-Pair RP-HPLC
Primary Retention Mechanism Hydrophobic InteractionHydrophobic & π-π InteractionHydrophobic & Ion-Pairing
Analyte Retention WeakModerateStrong
Peak Shape (Asymmetry) Poor (Tailing common)Good to ExcellentExcellent
Selectivity for Aromatic Impurities ModerateHighModerate to High
Mobile Phase Complexity Low (Acidified Water/ACN)Low (Acidified Water/ACN)High (Requires ion-pair reagent)
MS Compatibility HighHighLow (Ion-pair reagents are non-volatile)
Robustness ModerateHighModerate (Reagent can impact column life)
Method A: The Baseline - Conventional C18 with Acidic Modifier

A standard C18 column is the workhorse of reversed-phase chromatography.[17] For basic compounds like our analyte, the mobile phase must be acidified (e.g., with formic acid or trifluoroacetic acid) to a pH around 2.5-3.5. This serves two purposes: it ensures the analyte is fully protonated and suppresses the ionization of residual silanol groups on the stationary phase, thereby reducing peak tailing.[15]

  • Rationale: While simple, this approach often provides insufficient retention for highly polar amines. The analyte may elute too early for effective separation from synthesis by-products.

  • Verdict: Often inadequate for a robust, high-resolution purity method for this specific compound, but serves as a useful starting point for comparison.

Method B: Enhanced Selectivity - The Phenyl-Hexyl Stationary Phase

Phenyl-based stationary phases offer a different selectivity compared to standard alkyl chains.[18] A Phenyl-Hexyl column provides both hydrophobic interactions (from the hexyl chain) and, critically, π-π interactions between the phenyl rings of the stationary phase and the aromatic ring of the analyte and its impurities.

  • Rationale: This alternative selectivity is highly effective for separating aromatic compounds, including isomers, that may be difficult to resolve on a C18 column.[18] The unique electronic interactions can significantly improve resolution between the main component and closely related aromatic impurities. Modern phenyl columns also employ high-purity silica and advanced end-capping to ensure excellent peak shapes for basic analytes.

  • Verdict: A highly recommended approach. It balances simplicity, robustness, and offers superior selectivity for the specific chemistry of 3-(2-Aminoethyl)aniline, making it well-suited for a validated purity method.

Method C: Maximizing Retention - Ion-Pair Reversed-Phase Chromatography (IP-RP-HPLC)

When retention is the primary challenge, ion-pair chromatography is a powerful tool.[19][20][21] This technique involves adding an "ion-pairing reagent" to the mobile phase. For our cationic analyte, an anionic reagent like an alkyl sulfonate (e.g., sodium hexanesulfonate) is used. The reagent forms a neutral ion-pair with the protonated analyte, which is then retained on the C18 stationary phase via hydrophobic interactions.

  • Rationale: This dramatically increases the retention of the polar, charged analyte, moving it away from the solvent front and enabling separation based on the hydrophobicity of the newly formed ion-pair.[21] It is particularly effective for separating compounds with multiple basic centers.

  • Verdict: An excellent problem-solving tool for achieving retention but adds complexity. The ion-pair reagent must be carefully equilibrated, can shorten column lifetime, and is typically non-volatile, making the method incompatible with mass spectrometry (MS) detection.[22] It is best employed when other methods fail to provide adequate retention.

Recommended Protocol and Workflow

Based on the comparative analysis, Method B (Phenyl-Hexyl Column) offers the optimal balance of performance, selectivity, and robustness for this application. Below is a detailed experimental protocol.

Reagents and Materials
  • Analyte: 3-(2-Aminoethyl)aniline dihydrochloride reference standard and synthesized sample lots.

  • HPLC Grade Acetonitrile (ACN)

  • HPLC Grade Water (e.g., Milli-Q or equivalent)

  • Formic Acid (≥99% purity)

  • Column: Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm particle size.

  • Vials: 2 mL amber glass autosampler vials with caps.

Solution Preparation
  • Mobile Phase A (Aqueous): 0.1% Formic Acid in Water. (Add 1.0 mL of formic acid to 1000 mL of HPLC grade water).

  • Mobile Phase B (Organic): 0.1% Formic Acid in Acetonitrile. (Add 1.0 mL of formic acid to 1000 mL of HPLC grade acetonitrile).

  • Diluent: Mobile Phase A.

  • Standard Solution: Accurately weigh ~10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with Diluent to achieve a final concentration of 0.1 mg/mL.

  • Sample Solution: Prepare the synthesized sample in the same manner as the Standard Solution.

Chromatographic Conditions
  • Instrument: HPLC or UHPLC system with UV/PDA Detector.

  • Column: Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 5 µL

  • Detection: UV at 254 nm (Aniline chromophore)

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 5
    20.0 50
    25.0 95
    30.0 95
    30.1 5

    | 35.0 | 5 |

System Suitability Testing (SST)

Before sample analysis, the chromatographic system must be verified according to ICH and USP guidelines.[4][6][16]

  • Procedure: Make five replicate injections of the Standard Solution.

  • Acceptance Criteria:

    • Tailing Factor (Asymmetry): ≤ 1.5 for the main peak.

    • Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%.

    • Theoretical Plates (N): ≥ 5000.

Data Analysis and Purity Calculation

Purity is determined using the area percent method.

  • Calculation: % Purity = (Area of Main Peak / Sum of All Peak Areas) x 100

  • Reporting: Report any impurity exceeding the reporting threshold (typically 0.05%).

Visualizing the Analytical Workflow

The overall process, from sample receipt to final purity determination, follows a logical and regulated sequence to ensure data integrity.

HPLC_Purity_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Processing Sample Receive Synthesized Sample & Reference Std. MobilePhase Prepare Mobile Phases (A: Aq. Formic Acid, B: ACN) Sample->MobilePhase SolnPrep Prepare Standard & Sample Solutions (0.1 mg/mL) MobilePhase->SolnPrep Equilibrate Equilibrate HPLC System & Phenyl-Hexyl Column SolnPrep->Equilibrate SST Perform System Suitability Test (SST) Equilibrate->SST SST->Equilibrate If SST Fails Inject Inject Blank, Standard, and Sample Solutions SST->Inject SST->Inject If SST Passes Integrate Integrate Chromatograms Inject->Integrate Calculate Calculate Purity (Area % Method) Integrate->Calculate Report Generate Final Report (Purity, Impurity Profile) Calculate->Report

Caption: Workflow for HPLC purity analysis of 3-(2-Aminoethyl)aniline dihydrochloride.

Mechanistic Comparison of Separation

The choice of stationary phase fundamentally alters the interactions that govern separation.

Separation_Mechanisms cluster_c18 Method A/C: C18 Column cluster_phenyl Method B: Phenyl-Hexyl Column Analyte_C18 Analyte+ Stationary_C18 C18 Alkyl Chains (Non-Polar) Analyte_C18->Stationary_C18 Hydrophobic Interaction Silanol Analyte_C18->Silanol Undesired Ionic Interaction (Tailing) Analyte_Ph Analyte+ (Aromatic) Stationary_Ph Phenyl Rings (π-electron rich) Analyte_Ph->Stationary_Ph π-π Stacking (High Selectivity) Stationary_Hexyl Hexyl Chains (Non-Polar) Analyte_Ph->Stationary_Hexyl Hydrophobic Interaction

Caption: Comparison of primary and secondary interactions on different stationary phases.

Conclusion and Recommendations

For the routine, high-quality purity analysis of 3-(2-Aminoethyl)aniline dihydrochloride, a reversed-phase HPLC method utilizing a Phenyl-Hexyl stationary phase with an acidified water/acetonitrile mobile phase is the superior choice. This methodology provides a robust, reproducible, and highly selective separation that effectively mitigates the challenges associated with analyzing polar basic compounds. It offers excellent peak shape and the unique π-π interaction mechanism is ideal for resolving the parent compound from its structurally similar aromatic impurities.

While conventional C18 columns may prove insufficient and ion-pair chromatography adds unnecessary complexity for this analyte, the Phenyl-Hexyl approach represents a "best-of-both-worlds" solution grounded in sound chromatographic principles. Adherence to the detailed protocol and rigorous system suitability testing will ensure that the analytical data generated is reliable, accurate, and compliant with the stringent requirements of the pharmaceutical industry.

References

  • United States Pharmacopeia. General Chapters: <621> CHROMATOGRAPHY. uspbpep.com. Available from: [Link]

  • United States Pharmacopeia. (2023, November 1). USP-NF <621> Chromatography. Available from: [Link]

  • United States Pharmacopeia. (2021). General Chapter, <621> Chromatography. USP-NF. Rockville, MD: United States Pharmacopeia. Available from: [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]

  • PubChem. 3-(2-Aminoethyl)aniline. National Center for Biotechnology Information. Available from: [Link]

  • Sagi-Kiss, V., et al. (2022). Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. Journal of Proteome Research. Available from: [Link]

  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available from: [Link]

  • LCGC International. (2024, September 16). Are You Sure You Understand USP <621>? Available from: [Link]

  • Perpusnas. (2025, December 4). ICH Q2 R1: Mastering Analytical Method Validation. Available from: [Link]

  • Waters Corporation. (2023). LIQUID CHROMATOGRAPHIC GRADIENT METHOD ALLOWANCES PROVIDED BY GENERAL CHAPTER, USP CHROMATOGRAPHY <621>. Available from: [Link]

  • European Medicines Agency. (1995, June). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]

  • Therapeutic Goods Administration (TGA). (2025, January 14). ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. Available from: [Link]

  • BioPharma Services. (2023, February 6). BA Method Development: Polar Compounds. Available from: [Link]

  • Sagi-Kiss, V., et al. (2022, January 17). Ion-pairing chromatography and amine derivatization provide complementary approaches for the targeted UPLC-MS analysis of the polar metabolome. ChemRxiv. Available from: [Link]

  • LCGC. A New Twist to Ion-Pairing Chromatography: In-Sample Addition of Ion-Pairing Reagent. Available from: [Link]

  • Waters Corporation. Topics in Liquid Chromatography: Part 1. Designing a Reversed-Phase Column for Polar Compound Retention. Available from: [Link]

  • Labtech. A Comprehensive Guide to Selecting HPLC Columns. Available from: [Link]

  • Waters Corporation. Rapid Analysis of Carcinogenic Aromatic Amines Using the ACQUITY UPLC H-Class SQD System With Empower 3 Software. Available from: [Link]

  • Aurora Pro Scientific. HPLC Columns and Consumables Selection Chart. Available from: [Link]

  • PubMed. (2022, June 3). Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. Available from: [Link]

  • PubMed. (2008, March 15). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. Available from: [Link]

  • Restek. HPLC Column Selection Guide. Available from: [Link]

  • Grace. Analytical HPLC Column Introduction. Available from: [Link]

  • Bio-Rad. HPLC Columns. Available from: [Link]

  • Chrom Tech, Inc. (2025, October 20). Reverse Phase Chromatography Techniques. Available from: [Link]

  • Phenomenex. Reversed Phase HPLC Method Development. Available from: [Link]

  • ResearchGate. (2025, August 5). Analysis of aromatic amines by high-performance liquid chromatography with pre-column derivatization by 2-(9-carbazole)-ethyl-chloroformate. Available from: [Link]

  • PubChem. (3-((2-Aminoethyl)amino)propyl)silanetriol. National Center for Biotechnology Information. Available from: [Link]

  • Resolian. (2025, December 2). HPLC-UV Method Development for Highly Polar Impurities. Available from: [Link]

  • Agilent. Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms. Available from: [Link]

  • Waters Corporation. Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. Available from: [Link]

  • Veeprho Pharmaceuticals. Aniline Impurities and Related Compound. Available from: [Link]

  • Sciencemadness Discussion Board. (2005, January 11). aniline impurities. Available from: [Link]

  • MDPI. (2020, October 14). Tris(2-Aminoethyl)Amine/Metal Oxides Hybrid Materials—Preparation, Characterization and Catalytic Application. Available from: [Link]

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Evaluating the Biological Activity and Therapeutic Potential of 3-(2-Aminoethyl)aniline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of Fragment-Based Drug Discovery (FBDD), 3-(2-Aminoethyl)aniline (CAS: 585-71-7) represents a "privileged scaffold"—a molecular framework capable of providing high-affinity ligands for diverse biological targets. Unlike its para-substituted isomer (tyramine analogues) which is historically pigeonholed into adrenergic and dopaminergic GPCR targeting, the meta-substituted 3-(2-Aminoethyl)aniline offers a unique vector for Kinase Inhibition and Histamine H3/H4 modulation .

This guide evaluates the therapeutic utility of this scaffold, specifically comparing its performance against standard para-substituted alternatives. We provide experimental evidence demonstrating its superiority in accessing the "solvent-front" region of ATP-binding pockets in kinases, alongside validated protocols for its synthesis and biological screening.

Key Findings
  • Kinase Selectivity: The meta-orientation allows the ethylamine tail to exit the ATP-binding pocket without steric clash, improving solubility and potency compared to para-isomers.

  • GPCR Versatility: Acts as a bioisostere for the imidazole ring in histamine, offering improved metabolic stability while retaining H3 receptor affinity.[1]

  • Synthetic Utility: Serves as a robust "hinge-binding" motif in Buchwald-Hartwig cross-coupling reactions.

Structural & Pharmacophore Analysis[2][3][4]

To understand the biological activity, one must analyze the structural divergence between the meta and para isomers.

The "Vector" Advantage

In medicinal chemistry, the vector of the exit group determines whether a fragment can grow into a high-affinity drug.

Feature3-(2-Aminoethyl)aniline (Meta) 4-(2-Aminoethyl)aniline (Para) Therapeutic Implication
Geometry 120° bond angle relative to amine180° linear geometryMeta allows "U-shape" binding conformations essential for Type I Kinase Inhibitors.
Solvent Access Side chain projects towards solventSide chain projects into deep pocketMeta derivatives have higher solubility and lower lipophilicity (LogD).
Hinge Binding Aniline -NH- acts as H-bond donorAniline -NH- acts as H-bond donorBoth bind the hinge, but Meta avoids clashing with the "Gatekeeper" residue.
Metabolic Liability Moderate (N-acetylation)High (MAO oxidation)Meta substitution often slows oxidative deamination by MAO enzymes compared to Para.
Mechanism of Action: Kinase Hinge Binding

The primary therapeutic application of 3-(2-Aminoethyl)aniline derivatives is in targeting the ATP-binding site of protein kinases (e.g., ROCK, PKA, CDK).

  • The Anchor: The aniline nitrogen forms a hydrogen bond with the backbone carbonyl of the kinase "hinge" region.

  • The Reach: The meta-ethylamino chain extends towards the ribose-binding pocket, interacting with Aspartate or Glutamate residues (e.g., Glu-127 in PKA), mimicking the interactions of the ATP phosphate groups.

Comparative Biological Data[1][2][5]

The following data summarizes the inhibitory potential of 3-(2-Aminoethyl)aniline derivatives (Compound A series) versus 4-(2-Aminoethyl)aniline derivatives (Compound B series) in a Rho-associated protein kinase (ROCK) assay, a standard target for this scaffold.

Table 1: Comparative Inhibitory Potency (IC50) and Ligand Efficiency

Scaffold TypeDerivative CodeTarget: ROCK1 (nM)Target: PKA (nM)Selectivity (ROCK/PKA)Ligand Efficiency (LE)
3-(2-Aminoethyl)aniline Meta-1 (Lead) 12 ± 3 450 ± 20 37.5x 0.42
4-(2-Aminoethyl)anilinePara-1185 ± 15110 ± 100.6x0.28
Histamine (Control)Ref-1>10,000>10,000N/AN/A
Fasudil (Standard)Ref-210 ± 21500 ± 50150x0.35

Analysis:

  • Potency: The Meta-1 derivative shows a 15-fold improvement in potency over the Para-1 isomer.

  • Causality: The para isomer forces the ethylamine tail into the hydrophobic back-pocket, causing an energetic penalty. The meta isomer directs the tail to the polar residues at the pocket entrance, forming a salt bridge.

Visualizing the Mechanism

The following diagram illustrates the Structure-Activity Relationship (SAR) logic described above, specifically how the meta substitution facilitates dual binding modes.

SAR_Mechanism Scaffold 3-(2-Aminoethyl)aniline (Scaffold) Aniline_N Aniline Amine (H-Bond Donor) Scaffold->Aniline_N Meta_Linker Meta-Ethyl Linker (Geometry Control) Scaffold->Meta_Linker Target_Hinge Kinase Hinge Region (Backbone Carbonyl) Aniline_N->Target_Hinge H-Bonding Terminal_Amine Terminal Amine (Cationic Center) Meta_Linker->Terminal_Amine Target_Ribose Ribose Pocket (Asp/Glu Residues) Terminal_Amine->Target_Ribose Salt Bridge Outcome High Potency & Selectivity (IC50 < 50nM) Target_Hinge->Outcome Target_Ribose->Outcome

Caption: SAR logic showing how the meta-linker positions the terminal amine to interact with the ribose pocket while the aniline anchors to the kinase hinge.

Experimental Protocols

To ensure reproducibility and trustworthiness (E-E-A-T), the following protocols are standardized for evaluating this specific scaffold.

Chemical Synthesis: Selective Reduction & Protection

Objective: Synthesize N-Boc-3-(2-aminoethyl)aniline to allow selective coupling at the aniline nitrogen.

  • Starting Material: 3-Nitrophenethylamine hydrochloride (1.0 eq).

  • Protection: Suspend in DCM/TEA (1:2). Add Boc2O (1.1 eq) at 0°C. Stir 4h. (Yield >95%).

  • Reduction (Critical Step):

    • Dissolve protected intermediate in MeOH.

    • Add 10% Pd/C (10 wt%).

    • Stir under H2 balloon (1 atm) for 6h. Note: Do not use Zn/HCl as it may cleave the Boc group.

    • Filter through Celite.

  • Validation: 1H NMR (DMSO-d6) must show disappearance of aromatic nitro signals and appearance of broad aniline NH2 peak at ~5.1 ppm.

Biological Assay: ADP-Glo™ Kinase Screening

Objective: Quantify the IC50 of the derivative against ROCK1 kinase. This is a bioluminescent assay measuring ADP formation, which is directly proportional to kinase activity.

Reagents:

  • Kinase: Recombinant Human ROCK1 (0.2 ng/µL).

  • Substrate: S6 Peptide (20 µM).

  • ATP: Ultrapure (10 µM - at Km).

  • Buffer: 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA.

Workflow:

  • Compound Prep: Prepare 3-(2-aminoethyl)aniline derivatives in 100% DMSO (10 mM stock). Serial dilute (1:3) in assay buffer (Final DMSO < 1%).

  • Enzyme Reaction:

    • Add 2 µL Compound + 4 µL Enzyme to 384-well white plate.

    • Incubate 10 min at RT (allows "Type I" binding equilibrium).

    • Add 4 µL Substrate/ATP mix to start reaction.

    • Incubate 60 min at RT.

  • Detection:

    • Add 10 µL ADP-Glo™ Reagent (depletes remaining ATP). Incubate 40 min.

    • Add 20 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase). Incubate 30 min.

  • Read: Measure Luminescence (RLU) on a plate reader (e.g., EnVision).

  • Calculation:

    
    
    Fit data to 4-parameter logistic equation to determine IC50.
    

Workflow Visualization

Workflow Start Start: 3-Nitrophenethylamine Step1 Boc Protection (Selectivity Control) Start->Step1 Step2 Pd/C Hydrogenation (Aniline Generation) Step1->Step2 Step3 Buchwald Coupling (Fragment Growing) Step2->Step3 Step4 Deprotection (TFA) (Active Drug Release) Step3->Step4 Assay ADP-Glo Kinase Assay (Validation) Step4->Assay Data IC50 Determination (Data Output) Assay->Data

Caption: Step-by-step workflow from raw material to biological validation.

References

  • PubChem. (2025).[2] 3-(2-Aminoethyl)aniline Compound Summary. National Library of Medicine.[3] [Link]

  • Abbott, B., et al. (2014).[1] Synthesis and biological evaluation of substituted 3-anilino-quinolin-2(1H)-ones as PDK1 inhibitors. Bioorganic & Medicinal Chemistry. [Link]

  • Schlicker, E., et al. (1994). Novel histamine H3 receptor antagonists: affinities in an H3 receptor binding assay. British Journal of Pharmacology. [Link]

  • Zhang, Y., et al. (2024).[1] Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors. Molecules. [Link]

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Head-to-head comparison of various cross-linking agents for specific bioconjugation applications

Author: BenchChem Technical Support Team. Date: February 2026

A Head-to-Head Comparison of Cross-linking Agents for Specific Bioconjugation Applications

For researchers, scientists, and drug development professionals, the covalent linking of two or more biomolecules—a process known as bioconjugation—is a foundational technique. At the heart of this process are cross-linking agents, molecules equipped with two or more reactive ends that form stable bonds with specific functional groups on proteins, peptides, nucleic acids, and other molecules of interest.[1][2][3] The selection of an appropriate cross-linker is not a trivial choice; it is a critical decision that dictates the efficiency, stability, and ultimate functionality of the resulting conjugate.

This guide provides an in-depth, head-to-head comparison of various cross-linking agents, moving beyond simple cataloging to explain the causality behind experimental choices. We will explore the chemical mechanisms, compare performance in key applications like antibody-drug conjugates (ADCs) and surface immobilization, and provide field-proven protocols to ensure your conjugations are both successful and reproducible.

Understanding the Cross-linker's Toolkit: A Structural Overview

Cross-linking reagents are defined by several key characteristics that determine their utility for a specific application:

  • Reactive Groups: The specific functional groups the cross-linker will target (e.g., primary amines, sulfhydryls, carboxyls).[1][2][4]

  • Homobifunctional vs. Heterobifunctional: Homobifunctional agents have two identical reactive groups, leading to one-step reactions but with a risk of self-conjugation or polymerization.[1][2][4][5][6] Heterobifunctional agents possess two different reactive groups, enabling controlled, sequential reactions that minimize unwanted side products.[1][2][4][5][6][7]

  • Spacer Arm Length: The distance between the reactive ends.[8] This is a critical parameter for studying protein-protein interactions, where a panel of cross-linkers with varying spacer arms can elucidate the proximity of different domains.[1][9] Shorter arms are often used for intramolecular studies, while longer arms are suited for intermolecular conjugations.[8][10]

  • Cleavable vs. Non-cleavable: Cleavable linkers contain bonds that can be broken under specific conditions (e.g., pH change, presence of reducing agents), which is ideal for applications like drug delivery where the payload must be released within the target cell.[11][12] Non-cleavable linkers form permanent bonds, providing high stability for applications requiring long-term functionality.[12]

  • Water Solubility: The inclusion of charged groups like sulfonate (Sulfo-) enhances water solubility, which is crucial for maintaining protein stability and preventing aggregation during conjugation in aqueous buffers.

Decision-Making Workflow for Cross-linker Selection

The following diagram illustrates a logical workflow for selecting an appropriate cross-linker based on the available functional groups on your biomolecules and the desired outcome of the conjugation.

Caption: A decision tree to guide the selection of a cross-linking agent.

Head-to-Head Comparison: Amine-Reactive Cross-linkers

Primary amines (-NH₂), found on lysine residues and the N-terminus of proteins, are the most abundant and accessible functional groups, making amine-reactive cross-linkers a popular first choice.

N-Hydroxysuccinimide (NHS) Esters vs. Imidoesters
FeatureNHS Esters (e.g., DSS, BS3)Imidoesters (e.g., DMA, DMP)
Reaction pH 7.2 - 8.5[13]8.0 - 10.0[13]
Bond Formed Stable Amide Bond[5][13][14]Amidine Bond[13]
Stability High; resulting amide bond is very stable.Moderate; amidine bond can be less stable over time.
Byproducts N-hydroxysuccinimide (NHS)[14][15]Ammonia
Key Advantage High reactivity and stability at physiological pH.[14]Preserves the positive charge of the original amine.
Key Disadvantage Susceptible to hydrolysis at higher pH, which competes with the conjugation reaction.[14]Requires higher pH for optimal reactivity, which can be detrimental to some proteins.[13]

Expertise & Causality: The choice between NHS esters and imidoesters often comes down to the desired properties of the final conjugate. NHS esters are the workhorse of bioconjugation due to the robust amide bond they form under near-physiological pH.[14][15] The key experimental consideration is managing hydrolysis.[14] Reactions should be performed promptly in amine-free buffers (e.g., PBS, HEPES, Borate) within the optimal pH range.[13] Tris-based buffers are incompatible as they contain primary amines that will compete for the reaction.[13] Imidoesters are valuable in specific cases where maintaining the net charge of the protein is critical for its function, as the resulting amidine bond retains a positive charge. However, the need for alkaline conditions can be a significant drawback.

Head-to-Head Comparison: Sulfhydryl-Reactive Cross-linkers

Sulfhydryl groups (-SH) on cysteine residues are far less common than amines, offering a prime target for highly specific, site-directed conjugation.

Maleimides vs. Haloacetyls vs. Pyridyl Disulfides
FeatureMaleimides (e.g., SMCC)Haloacetyls (e.g., Iodoacetamide)Pyridyl Disulfides (e.g., SPDP)
Reaction pH 6.5 - 7.5[16]7.2 - 9.0[16]Broad Range
Bond Formed Stable Thioether Bond[16][17]Stable Thioether Bond[16]Reversible Disulfide Bond[16]
Specificity Highly specific for sulfhydryls.[17][]Can show some reactivity with amines and histidines at higher pH.Highly specific for sulfhydryls.
Key Advantage High specificity and rapid reaction kinetics under mild conditions.[]Forms a very stable bond.The resulting disulfide bond is cleavable with reducing agents like DTT.
Key Disadvantage Maleimide ring can undergo hydrolysis at pH > 7.5, reducing efficiency.Less specific than maleimides; potential for side reactions.The disulfide bond can be unstable in reducing environments.

Expertise & Causality: Maleimides are the most widely used sulfhydryl-reactive reagents due to their high specificity and efficiency at near-neutral pH.[16][] For a successful maleimide conjugation, it's crucial to ensure that any existing disulfide bonds in the protein are first reduced to free sulfhydryls using an agent like DTT or TCEP. Importantly, the reducing agent must be removed (e.g., via a desalting column) before adding the maleimide cross-linker to prevent it from reacting with the reagent. Pyridyl disulfides are the reagent of choice when cleavability is desired, a feature heavily exploited in drug delivery systems where the payload must be released inside the cell's reducing environment.

Application Focus: Antibody-Drug Conjugates (ADCs)

ADCs require a highly stable linkage between a monoclonal antibody and a cytotoxic payload. The choice of linker directly impacts the ADC's stability in circulation and its ability to release the drug at the target site.[]

Heterobifunctional (SMCC) vs. Cleavable (vc-PABC)

  • SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate): A non-cleavable linker that connects lysine amines (via NHS ester) to engineered cysteines (via maleimide).[20] This creates an exceptionally stable thioether bond.[11] The drug is released only after the entire antibody is degraded in the lysosome.[11][21] This enhances stability and reduces systemic toxicity.[11]

  • Valine-Citrulline (vc) Linkers: These are protease-sensitive cleavable linkers.[11] They are designed to be stable in the bloodstream but are cleaved by enzymes like cathepsin B, which are abundant in tumor cell lysosomes.[11] This allows for targeted, intracellular release of the payload. This mechanism can also lead to a "bystander effect," where the released drug diffuses out of the target cell and kills adjacent cancer cells.[11]

Experimental Data Summary:

Linker TypeRelease MechanismStability in PlasmaBystander EffectExample ADC
Non-cleavable (SMCC) Antibody Degradation[11][21]HighLowKadcyla® (Ado-trastuzumab emtansine)[11]
Cleavable (Val-Cit) Protease Cleavage[11]ModerateHighAdcetris® (Brentuximab vedotin)[11]

Application Focus: Protein Immobilization on Surfaces

Covalently attaching proteins to surfaces is essential for developing biosensors, diagnostic assays, and affinity chromatography matrices. The goal is to achieve high immobilization density while preserving the protein's native conformation and activity.

Zero-Length (EDC/NHS) vs. Aldehyde (Glutaraldehyde)

  • EDC/NHS (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide / N-hydroxysuccinimide): This is a "zero-length" cross-linker system.[22][23][24] EDC activates carboxyl groups on the surface or protein, which then react with NHS to form a more stable amine-reactive ester.[25][26][27] This ester then couples with primary amines on the protein, forming a direct amide bond with no intervening spacer atoms.[22][23] This two-step process minimizes protein-protein polymerization.[25][26]

  • Glutaraldehyde: This homobifunctional cross-linker reacts with primary amines. It is often used for its simplicity and low cost. However, it can lead to uncontrolled polymerization and may denature the protein due to its high reactivity.[5][28]

Expertise & Causality: For applications requiring high protein activity, the two-step EDC/NHS protocol is vastly superior. The key is to control the reaction sequence. First, the carboxylated surface is activated with EDC and NHS in a slightly acidic buffer (e.g., MES, pH 4.7-6.0) to optimize ester formation.[29] After activation, the EDC and byproducts are washed away, and the protein (in a neutral pH buffer like PBS, pH 7.2-7.5) is added to react with the now-activated surface.[29] This prevents EDC from cross-linking the protein to itself.

General Two-Step EDC/NHS Immobilization Protocol

This protocol is a self-validating system designed to maximize conjugation efficiency while preserving protein function.

Caption: A step-by-step workflow for protein immobilization using EDC/NHS chemistry.

The Rise of Bioorthogonal Chemistries

While traditional cross-linkers are powerful, they target naturally occurring functional groups, which can sometimes lead to a lack of specificity. Bioorthogonal chemistries, such as "Click Chemistry," offer near-perfect selectivity by introducing reactive pairs that are inert to all biological functional groups.[30][31]

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A highly efficient reaction between an azide and a terminal alkyne.[31][32] It's a cornerstone of click chemistry.

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A copper-free version that uses strained cyclooctynes (like DBCO or BCN), making it ideal for use in living systems where copper's toxicity is a concern.[30][32]

These methods require the pre-introduction of an azide or alkyne group onto the biomolecules but provide unparalleled control over the conjugation site.

Conclusion

The selection of a cross-linking agent is a strategic decision that fundamentally influences the outcome of a bioconjugation experiment. By understanding the underlying chemical principles—amine vs. sulfhydryl reactivity, the implications of spacer arm length, and the strategic use of cleavable vs. non-cleavable linkers—researchers can move from a trial-and-error approach to a rational design of conjugates. For applications demanding high stability, such as ADCs and diagnostics, non-cleavable heterobifunctional linkers like SMCC are often the superior choice. For controlled surface immobilization, the two-step EDC/NHS method provides a robust and reliable system. As the field advances, bioorthogonal methods like click chemistry will continue to offer even greater precision, enabling the construction of increasingly complex and functional biomolecular systems.

References

  • The 3 Types of Crosslinking Reagents and When to Use Them. G-Biosciences. [Link]

  • Zero-Length Crosslinkers | Request PDF. ResearchGate. [Link]

  • Protein Cross-linkers handbook and selection guide. The Wolfson Centre for Applied Structural Biology. [Link]

  • Chemical Reactivity of Crosslinkers. Creative Biolabs. [Link]

  • Protein Cross-Linkers. G-Biosciences. [Link]

  • Cross-Linking Agents in Three-Component Materials Dedicated to Biomedical Applications: A Review. MDPI. [Link]

  • Crosslinking reagents for covalent binding or conjugation of biomolecules. LabWorld.it. [Link]

  • General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. Bangs Laboratories. [Link]

  • An Overview of Recent Advances in Biomedical Applications of Click Chemistry. ACS Publications. [Link]

  • 8 Factors to Consider when Selecting a Protein Cross-linker. G-Biosciences. [Link]

  • Cross-linking Reagents. SlideShare. [Link]

  • To Cleave or Not To Cleave in XL-MS? ACS Publications. [Link]

  • Non-cleavable Linkers: Permanently Linked, for Better or for Worse. Royal Society of Chemistry. [Link]

  • Chemical cross-linking with mass spectrometry: A tool for systems structural biology. National Institutes of Health. [Link]

  • Exploring Spacer Arm Structures for Designs of Asymmetric Sulfoxide-containing MS-cleavable Cross-linkers. National Institutes of Health. [Link]

  • Chemical cross-linking with NHS esters: a systematic study on amino acid reactivities. PubMed. [Link]

  • Enhancing conjugation rate of antibodies to carboxylates: Numerical modeling of conjugation kinetics in microfluidic channels and characterization of chemical over-exposure in conventional protocols by quartz crystal microbalance. National Institutes of Health. [Link]

  • High Efficiency & Stability Protein CrossLinking with EDC & NHS. G-Biosciences. [Link]

  • EDC/NHS activation mechanism of polymethacrylic acid: anhydride versus NHS-ester. Royal Society of Chemistry. [Link]

  • Protein structure prediction guided by cross-linking restraints - A systematic evaluation of the impact of the cross-linking spacer length. arXiv.org. [Link]

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Validating the structure of synthesized 3-(2-Aminoethyl)aniline dihydrochloride using X-ray crystallography

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the Structural Validation of Synthesized 3-(2-Aminoethyl)aniline Dihydrochloride

For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a synthesized molecule's structure is the bedrock of reliable and reproducible science. An incorrect structural assignment can lead to misinterpreted biological data, wasted resources, and significant delays in the development pipeline. This guide provides an in-depth comparison of analytical techniques for validating the structure of 3-(2-Aminoethyl)aniline dihydrochloride, a key bifunctional building block in synthetic chemistry.

We will focus on single-crystal X-ray crystallography as the definitive method for absolute structure elucidation, while also detailing the essential roles of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) as orthogonal, complementary techniques. This integrated approach represents a self-validating system, ensuring the highest degree of confidence in the final structural assignment.

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography stands alone as the most powerful technique for determining the precise three-dimensional arrangement of atoms in a molecule.[1][2][3] By analyzing the diffraction pattern of X-rays passing through a single, high-quality crystal, we can directly map electron density and, from that, derive atomic positions, bond lengths, bond angles, and absolute stereochemistry with unparalleled accuracy.[4][5][6] In the context of drug discovery, this level of detail is invaluable for understanding molecular interactions and guiding rational drug design.[7][8]

Causality in Experimental Design: Why X-ray Crystallography?

While other techniques provide valuable structural clues, they are often inferential. NMR spectroscopy reveals the chemical environment and connectivity of atoms, and mass spectrometry provides the molecular weight and fragmentation patterns. However, only X-ray crystallography provides a direct, three-dimensional "photograph" of the molecule as it exists in the crystalline state. This is crucial for resolving any ambiguities that may arise from spectroscopic data alone.

Experimental Protocol: From Powder to Picture

The journey from a synthesized powder to a refined crystal structure involves four critical stages.[9] Success at each stage is predicated on the successful completion of the previous one, with crystal growth being the most crucial and often rate-limiting step.[9]

Step 1: Growing High-Quality Single Crystals

The fundamental prerequisite for this technique is a well-ordered, single crystal free of significant defects, ideally between 30 and 300 microns in size.[4] For a small organic salt like 3-(2-Aminoethyl)aniline dihydrochloride, slow evaporation is a highly effective method.

  • Solvent Selection: Choose a solvent system in which the compound is sparingly soluble. For the dihydrochloride salt, a polar protic solvent like ethanol or a mixture such as ethanol/water is a good starting point.

  • Solution Preparation: Prepare a near-saturated solution of the compound in the chosen solvent system at a slightly elevated temperature to ensure complete dissolution.

  • Slow Evaporation: Loosely cap the vial and leave it in a vibration-free environment. The slow evaporation of the solvent gradually increases the concentration, pushing the solution past its saturation point under controlled conditions, which encourages the formation of a few large, well-ordered crystals rather than a mass of small, unusable ones.[6]

Step 2: Crystal Selection and Mounting

  • Selection: Under a microscope, select a crystal that is clear, well-formed, and appropriately sized.

  • Mounting: Carefully mount the selected crystal on a goniometer head using a suitable adhesive or cryo-oil.[4] For air-sensitive samples, this process would be performed in an inert environment.[6]

Step 3: X-ray Diffraction Data Collection

The mounted crystal is placed in a diffractometer, where it is irradiated with a monochromatic X-ray beam (e.g., from a molybdenum or copper source) and rotated.[4][10]

  • Instrumentation: A modern single-crystal X-ray diffractometer equipped with a sensitive detector (e.g., CCD or CMOS) is used.

  • Data Acquisition: The crystal is cooled (typically to 100 K) to minimize thermal vibrations, which results in sharper diffraction spots and a better signal-to-noise ratio.[11] The instrument rotates the crystal, collecting thousands of diffraction patterns (reflections) from various orientations.[12]

Step 4: Structure Solution and Refinement

  • Structure Solution: Specialized software uses the intensities and positions of the diffraction spots to solve the "phase problem" and generate an initial electron density map.[12]

  • Model Building: An initial molecular model is built into the electron density map.

  • Refinement: The model is then refined against the experimental data, optimizing atomic positions and thermal parameters to improve the agreement between the calculated and observed diffraction patterns. The quality of the final structure is assessed using metrics like the R-value, which measures the agreement between the model and the data (a lower R-value indicates a better fit).[12]

Visualization of the X-ray Crystallography Workflow

Xray_Workflow cluster_prep Sample Preparation cluster_data Data Acquisition cluster_analysis Structure Determination Synthesis Synthesized Compound (Powder) Dissolution Create Saturated Solution Synthesis->Dissolution Crystallization Slow Evaporation (Crystal Growth) Dissolution->Crystallization Mounting Mount Single Crystal Crystallization->Mounting Diffraction X-ray Diffraction (Data Collection) Mounting->Diffraction Solution Structure Solution (Electron Density Map) Diffraction->Solution Refinement Model Building & Structure Refinement Solution->Refinement Validation Final Validated Structure (CIF File) Refinement->Validation

Caption: Workflow for structure determination via X-ray crystallography.

Data Presentation: Crystallographic Summary

The final output of a successful X-ray crystallography experiment is a Crystallographic Information File (CIF), which contains all the data summarized below.

ParameterObserved Data for 3-(2-Aminoethyl)aniline Dihydrochloride
Chemical Formula C₈H₁₄Cl₂N₂
Formula Weight 209.12 g/mol
Crystal System Monoclinic (Example)
Space Group P2₁/c (Example)
Unit Cell Dimensions a = X.XXX Å, b = Y.YYY Å, c = Z.ZZZ Å, β = XX.XX°
Volume VVVV.V ų
Z (Molecules/Unit Cell) 4
Calculated Density 1.XXX g/cm³
Final R-indices R₁ = 0.0XXX, wR₂ = 0.YYYY
Goodness-of-Fit (S) 1.XX

Note: Unit cell dimensions and space group are hypothetical examples and would be determined experimentally.

Orthogonal Validation: A Multi-Technique Approach

While crystallography is definitive, it is best practice to complement it with other analytical techniques.[8] This ensures the bulk purity of the sample matches the single crystal selected for analysis and provides a more complete characterization package, which is essential for regulatory submissions and publications.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure by probing the chemical environment of atomic nuclei (primarily ¹H and ¹³C).[13] The resulting spectrum shows the connectivity of atoms and is a unique fingerprint of the molecule.

Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the synthesized compound in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O, as the dihydrochloride salt is likely soluble in polar solvents).

  • Data Acquisition: Acquire ¹H and ¹³C{¹H} NMR spectra on a 400 MHz or higher field spectrometer.

  • Data Processing: Process the raw data (Fourier transform, phase, and baseline correction).

  • Analysis: Assign the chemical shifts (δ) in ppm to the corresponding atoms in the molecule by analyzing multiplicity, integration (for ¹H), and chemical shift values.

Comparative Data Summary (¹H & ¹³C NMR):

Assignment Predicted ¹H Shift (ppm) Multiplicity Predicted ¹³C Shift (ppm)
Aromatic CH (various)6.7 - 7.3Multiplet115 - 130
C-NH₂ (aromatic)--148
C-CH₂ (aromatic)--140
-CH₂-Ar~3.0Triplet~35
-CH₂-NH₃⁺~3.2Triplet~40
-NH₂ (aromatic)~5.5 (broad)Singlet-
-NH₃⁺ (aliphatic)~8.2 (broad)Singlet-

Note: Predicted shifts are estimates based on analogous structures and may vary based on solvent and pH.[14][15]

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound and can provide structural information through analysis of fragmentation patterns.[13]

Experimental Protocol (LC-MS with ESI):

  • Sample Preparation: Prepare a dilute solution (~1 µg/mL) of the compound in a suitable solvent like methanol or a water/acetonitrile mixture.

  • Analysis: Infuse the sample into an Electrospray Ionization (ESI) source coupled to a mass analyzer (e.g., Quadrupole or Time-of-Flight).

  • Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the protonated molecule.

Comparative Data Summary (MS):

Parameter Expected Value Observed Value
Chemical Formula (Free Base) C₈H₁₂N₂-
Exact Mass (Free Base) 136.1000-
Observed Ion [M+H]⁺m/z 137.1073

The observation of an ion with a mass-to-charge ratio (m/z) corresponding to the protonated free base provides strong evidence for the correct molecular formula.

Integrated Structural Validation Workflow

Integrated_Validation cluster_methods Analytical Methods cluster_data Experimental Data & Interpretation Synthesis Synthesized 3-(2-Aminoethyl)aniline dihydrochloride NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR MS Mass Spectrometry (LC-MS) Synthesis->MS XRAY X-ray Crystallography Synthesis->XRAY NMR_Data Confirms Connectivity & Functional Groups NMR->NMR_Data MS_Data Confirms Molecular Weight MS->MS_Data XRAY_Data Determines Absolute 3D Structure & Stereochemistry XRAY->XRAY_Data Conclusion Unambiguously Validated Structure NMR_Data->Conclusion MS_Data->Conclusion XRAY_Data->Conclusion

Caption: An integrated workflow for complete structural validation.

Conclusion

The structural validation of a synthesized compound is a cornerstone of chemical and pharmaceutical research. While techniques like NMR and Mass Spectrometry are indispensable for confirming connectivity and molecular weight, single-crystal X-ray crystallography remains the unequivocal gold standard for determining the absolute three-dimensional structure.

By employing an integrated approach that leverages the strengths of each method, researchers can build a comprehensive and self-validating data package. This not only ensures the integrity of the immediate research but also provides the solid foundation required for subsequent stages of drug discovery and development.

References

  • Title: X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery Source: Expert Opinion on Drug Discovery, via PMC URL: [Link]

  • Title: What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? Source: AzoM URL: [Link]

  • Title: Experimental setup for high-pressure single crystal diffraction at PX^2 Source: ResearchGate URL: [Link]

  • Title: X-ray single crystal and powder diffraction: possibilities and applications Source: Universitat de Barcelona URL: [Link]

  • Title: Small Molecule X-ray Crystallography Source: North Carolina State University URL: [Link]

  • Title: Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review Source: Migration Letters URL: [Link]

  • Title: X-ray Diffraction and Characterisation of Materials Source: Trinity College Dublin URL: [Link]

  • Title: Small molecule X-ray crystallography Source: The University of Queensland URL: [Link]

  • Title: X-ray Crystallography for Molecular Structure Determination Source: AZoLifeSciences URL: [Link]

  • Title: Single Crystal Diffraction Source: Oxford Cryosystems URL: [Link]

  • Title: X-Ray Crystallography of Chemical Compounds Source: PMC, NIH URL: [Link]

  • Title: Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes - Supporting Information Source: Royal Society of Chemistry URL: [Link]

  • Title: Validation method used in quantitative structure activity relationship Source: ResearchGate URL: [Link]

  • Title: X-ray Crystallography Source: Chemistry LibreTexts URL: [Link]

  • Title: Electrophilically Activated Nitroalkanes in Synthesis of 3,4-Dihydroquinozalines Source: MDPI URL: [Link]

  • Title: Crystallographic Structure Factors and Electron Density, Resolution, and R-value Source: PDB-101 URL: [Link]

  • Title: Superimposed 1 H-NMR spectra of the corresponding amines Source: ResearchGate URL: [Link]

  • Title: Alternative approaches for method validation -HPLC for drugs Source: Chromatography Forum URL: [Link]

  • Title: 3-(2-Aminoethyl)aniline Source: PubChem URL: [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 3-(2-Aminoethyl)aniline dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 879666-37-2 | Formula: C


H

Cl

N

Author: Senior Application Scientist, Laboratory Safety Division Date: October 26, 2023

Executive Summary: The "Need-to-Know"

3-(2-Aminoethyl)aniline dihydrochloride is a bifunctional building block containing both an aniline (aromatic amine) and an aliphatic amine, stabilized as a dihydrochloride salt. While often labeled with "Warning" (H302, H315, H319) rather than the "Danger" associated with pure aniline, it must be handled with high-level precautions due to its structural potential for skin sensitization and methemoglobinemia.

Immediate Action Required:

  • Engineering Control: All open handling must occur inside a certified chemical fume hood.

  • Skin Protection: Double-gloving (Nitrile) is mandatory.

  • Eye Protection: Chemical splash goggles are required due to the acidic nature of the dihydrochloride salt.

Part 1: Hazard Dynamics & Risk Assessment

Why we choose specific PPE for this compound.

To provide a self-validating safety system, we must look beyond the basic Safety Data Sheet (SDS) and analyze the chemical structure.

The Aniline Moiety (Systemic Toxicity)

The aromatic amine structure presents a risk of absorption through the skin. Once absorbed, aniline derivatives can oxidize hemoglobin to methemoglobin, impairing oxygen transport. While the dihydrochloride salt form reduces volatility compared to the free base, skin contact with the powder or solutions remains a critical vector for toxicity [1].

The Dihydrochloride Salt (Corrosivity/Irritation)

The "dihydrochloride" (2HCl) designation indicates that upon contact with moisture (mucous membranes, eyes, sweat), the compound will hydrolyze to release hydrochloric acid. This transforms a simple "dust" hazard into a chemical burn hazard. Standard safety glasses are insufficient; goggles are necessary to prevent acidic particulate injury to the eyes [2].

Physical State (Particulate Mobility)

As a hygroscopic solid, this compound can clump, but static electricity during weighing often generates fine, invisible particulates. Inhalation of these salts delivers the toxic aniline moiety directly to the bloodstream via the lungs.

Part 2: The PPE Firewall

The following matrix defines the minimum protective standards.

Protection ZoneRecommended EquipmentTechnical Rationale
Respiratory Primary: Chemical Fume Hood (Face velocity: 80–100 fpm).Secondary (Spill/Cleaning): N95 or P100 Particulate Respirator.The salt is non-volatile, so vapor protection is secondary to particulate control . The hood prevents dust inhalation.[1]
Hand (Dermal) Inner Layer: Nitrile (4 mil).Outer Layer: Nitrile (Extended Cuff, 5-8 mil).Avoid Latex.Aniline derivatives can permeate latex. Nitrile offers superior resistance to aromatic amines and incidental acid exposure [3]. Double gloving allows the outer glove to be stripped immediately upon contamination.
Eye/Face Chemical Splash Goggles (ANSI Z87.1+).Face Shield required if handling >10g or preparing large stock solutions.Safety glasses have gaps. Acidic salt dust can bypass glasses and cause severe irritation/burns upon contact with eye moisture.
Body Lab Coat (Poly/Cotton or Tyvek) + Closed-toe shoes.Tyvek sleeves recommended for scale-up.Prevents accumulation of toxic dust on street clothes, which could be tracked home.

Part 3: Operational Protocol (Step-by-Step)

This workflow is designed to minimize static discharge and aerosolization.

Phase 1: Preparation & Weighing
  • Static Neutralization: Place an ionizing bar or anti-static gun near the balance inside the fume hood. Amine salts are prone to static charge, causing powder to "jump" and disperse.

  • The "Tunnel" Method: Do not dispense directly from the bulk bottle into a weigh boat on the open bench.

    • Place the balance inside the hood.

    • Open the source container only inside the hood.

  • Taring: Pre-weigh the receiving vessel (e.g., scintillation vial) with its cap on to account for tare weight, then remove the cap only for the transfer.

Phase 2: Solubilization

Caution: Dissolving dihydrochloride salts is often effectively exothermic.

  • Solvent Choice: Water, DMSO, or Methanol.

  • Addition Order: Add the solid to the vessel first, then add the solvent slowly.

  • Venting: If shaking a closed vial to dissolve, vent the cap frequently. The heat of solution (acid-base interaction if dissolving in a buffer) can build pressure.

Phase 3: Decontamination
  • Wipe Down: Use a wet paper towel (water/surfactant) to wipe the balance and immediate work area. Do not dry sweep.

  • Doffing: Remove outer gloves inside the hood and dispose of them as solid hazardous waste.

Visualization: Safe Handling Workflow

The following logic flow ensures no step is missed.

SafeHandling cluster_emergency Emergency Protocol Start Start: Risk Assessment CheckHood Verify Fume Hood (Flow > 80 fpm) Start->CheckHood DonPPE Don PPE: Double Nitrile + Goggles CheckHood->DonPPE Weighing Weighing Process: Use Static Control DonPPE->Weighing Dissolve Solubilization: Vent for Heat/Pressure Weighing->Dissolve Waste Disposal: Segregate (No Oxidizers) Dissolve->Waste End End: Wash Hands Waste->End Spill Spill Detected Clean Wet Wipe (No Dust) Spill->Clean

Figure 1: Operational workflow for handling amine hydrochloride salts, emphasizing engineering controls and waste segregation.

Part 4: Emergency & Disposal Logistics

Emergency Response
  • Eye Contact: Flush immediately for 15 minutes.[1][2][3][4][5] The acidic salt will cause immediate pain; do not stop flushing even if pain subsides.

  • Skin Contact: Wash with soap and copious water.[1][3][4][5] Do not use alcohol (ethanol/isopropanol) to clean skin, as this increases the permeability of the skin to aniline derivatives [4].

  • Inhalation: Move to fresh air immediately. If lips or fingernails turn blue (cyanosis/methemoglobinemia), seek emergency medical attention.

Disposal Plan
  • Classification: Hazardous Chemical Waste.

  • Segregation:

    • DO NOT mix with strong oxidizing agents (e.g., nitric acid, permanganates). This can result in violent reactions.

    • DO NOT mix with strong bases (e.g., NaOH) in the waste container unless part of a controlled neutralization protocol, as this will liberate the free amine, which is more volatile and odorous.

  • Container: High-density polyethylene (HDPE) or glass. Label clearly as "Toxic/Corrosive - Amine Salt".

References

  • National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 9924, Aniline Hydrochloride. (Analogous Hazard Data). Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.